molecular formula C11H17NO B146689 3-(Dimethylamino)-1-phenylpropan-1-ol CAS No. 5554-64-3

3-(Dimethylamino)-1-phenylpropan-1-ol

Cat. No.: B146689
CAS No.: 5554-64-3
M. Wt: 179.26 g/mol
InChI Key: VELGOYBSKBKQFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-1-phenylpropan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 13.3 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dimethylamino)-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELGOYBSKBKQFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30970883
Record name 3-(Dimethylamino)-1-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30970883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666231
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5554-64-3
Record name α-[2-(Dimethylamino)ethyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5554-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanol, 3-dimethylamino-1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005554643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Dimethylamino)-1-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30970883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant synthetic pathway for 3-(dimethylamino)-1-phenylpropan-1-ol, a valuable intermediate in the synthesis of various pharmaceutical compounds. This document details the core chemical reactions, provides step-by-step experimental protocols, and presents quantitative data to support researchers in the fields of organic synthesis and drug development.

Introduction

This compound is a key building block in medicinal chemistry, notably as a precursor in the synthesis of pharmaceuticals such as fluoxetine (B1211875). Its structure, featuring a phenyl group, a hydroxyl group, and a tertiary amine, allows for diverse chemical modifications. The most common and well-documented synthetic route involves a two-step process: a Mannich reaction to form a ketone intermediate, followed by the reduction of this ketone to the desired alcohol.

Core Synthesis Pathway

The synthesis of this compound is primarily achieved through a two-step sequence:

  • Mannich Reaction: This three-component condensation reaction involves acetophenone, formaldehyde (B43269) (or its polymer, paraformaldehyde), and dimethylamine (B145610) (typically as its hydrochloride salt) to produce the β-amino ketone, 3-(dimethylamino)-1-phenylpropan-1-one.[1]

  • Reduction: The carbonyl group of the intermediate ketone is subsequently reduced to a hydroxyl group to yield the target compound, this compound. This transformation can be accomplished using various reducing agents, including sodium borohydride (B1222165) or through catalytic hydrogenation.[1]

Synthesis_Pathway cluster_mannich Mannich Reaction cluster_reduction Reduction Acetophenone Acetophenone Intermediate 3-(Dimethylamino)-1-phenylpropan-1-one Acetophenone->Intermediate Formaldehyde Formaldehyde Formaldehyde->Intermediate Dimethylamine_HCl Dimethylamine HCl Dimethylamine_HCl->Intermediate Final_Product This compound Intermediate->Final_Product Reducing_Agent Reducing Agent (e.g., NaBH4, H2/Catalyst) Reducing_Agent->Final_Product

Overall synthesis pathway for this compound.

Data Presentation

The following tables summarize the quantitative data for the two key steps in the synthesis of this compound.

Table 1: Mannich Reaction for the Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride

ParameterValueReference
Reactants
Acetophenone0.5 mole[2]
Dimethylamine Hydrochloride0.65 mole[2]
Paraformaldehyde0.22 mole[2]
Catalyst
Concentrated Hydrochloric Acid1 mL[2]
Solvent
95% Ethanol (B145695)80 mL[2]
Reaction Conditions
TemperatureReflux[2][3]
Time2-3 hours[2][3]
Purification
MethodRecrystallization from ethanol/acetone (B3395972)[2][3]
Yield
Reported Yield66%[2]

Table 2: Reduction of 3-(Dimethylamino)-1-phenylpropan-1-one to this compound

ParameterMethod 1: Sodium Borohydride ReductionMethod 2: Catalytic Hydrogenation
Reactant 3-(Methylamino)-1-phenyl-2-propen-1-one (analogue)3-Nitro-1-phenyl-1-(m-chlorophenyl)propan-2-ol (analogue)
Reducing Agent Sodium Borohydride (21.0 mmol)Raney Nickel (approx. 20 g) with H₂
Solvent Glacial Acetic Acid (15 mL)Ethanol (600 mL) with Acetic Acid (9.3 mL)
Reaction Conditions 5-10°C, 30 min250 p.s.i. H₂, 4 hours
Work-up NaOH addition, Ethyl acetate (B1210297) extractionFiltration, Evaporation, Trituration with ether
Reported Yield 77%72%
Reference [4][5]

Experimental Protocols

Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride (Mannich Reaction)

This protocol is adapted from a procedure in Organic Syntheses.[2]

Materials:

  • Acetophenone (0.5 mole, 58.5 mL)

  • Dimethylamine hydrochloride (0.65 mole, 52.7 g)

  • Paraformaldehyde (0.22 mole, 19.8 g)

  • Concentrated Hydrochloric Acid (1 mL)

  • 95% Ethanol (80 mL)

  • Acetone (425 mL)

Procedure:

  • To a 500-mL round-bottomed flask equipped with a reflux condenser, add acetophenone, dimethylamine hydrochloride, and paraformaldehyde.

  • Add 80 mL of 95% ethanol followed by 1 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux on a steam bath for 2 hours. The mixture, which initially forms two layers, will become homogeneous as the paraformaldehyde dissolves.

  • Filter the hot, yellowish solution if it is not clear.

  • Transfer the clear solution to a 1-L wide-mouthed Erlenmeyer flask. While still warm, dilute the solution by adding 400 mL of acetone.

  • Allow the solution to cool slowly to room temperature, and then chill overnight in a refrigerator.

  • Collect the resulting large crystals by filtration and wash them with 25 mL of acetone.

  • The product can be recrystallized by dissolving it in 85-90 mL of hot 95% ethanol and slowly adding 450 mL of acetone to the solution, yielding purified β-dimethylaminopropiophenone hydrochloride.

Mannich_Workflow Start Combine Reactants and Solvent in Round-Bottom Flask Reflux Reflux for 2 hours Start->Reflux Filter_Hot Filter Hot Solution (if necessary) Reflux->Filter_Hot Add_Acetone Add Acetone to Hot Filtrate Filter_Hot->Add_Acetone Cool Cool to Room Temperature, then Chill Overnight Add_Acetone->Cool Filter_Crystals Filter and Wash Crystals Cool->Filter_Crystals Recrystallize Recrystallize from Ethanol/Acetone (Optional) Filter_Crystals->Recrystallize Product 3-(Dimethylamino)-1-phenylpropan-1-one HCl Filter_Crystals->Product Without Recrystallization Recrystallize->Product

Experimental workflow for the Mannich reaction.
Reduction of 3-(Dimethylamino)-1-phenylpropan-1-one to this compound

The following are generalized protocols based on common laboratory procedures for ketone reduction.

This protocol is a general method for the reduction of ketones to alcohols.[6]

Materials:

  • 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride

  • Sodium Borohydride (NaBH₄)

  • Methanol (B129727) or 95% Ethanol

  • Water

  • Sodium Hydroxide solution (for neutralization of hydrochloride salt)

  • Ethyl Acetate (for extraction)

Procedure:

  • Dissolve the 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride in methanol or ethanol in an Erlenmeyer flask. If starting with the hydrochloride salt, first neutralize with a suitable base (e.g., NaOH solution) and extract the free base into an organic solvent. Dry the organic layer and remove the solvent before proceeding.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in small portions to the stirred solution. The reaction is exothermic.

  • After the addition is complete, allow the reaction to stir for an additional 15-30 minutes at room temperature.

  • Carefully add water to quench the excess sodium borohydride.

  • Heat the solution to boiling, then add hot water until the solution becomes cloudy (saturation point).

  • Allow the solution to cool to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration. The product can be further purified by recrystallization.

This protocol is a general method for catalytic hydrogenation.[7]

Materials:

  • 3-(Dimethylamino)-1-phenylpropan-1-one

  • Raney Nickel or Platinum on Carbon (Pt/C) catalyst

  • Ethanol or other suitable solvent

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Celite®

Procedure:

  • In a suitable high-pressure reaction vessel, dissolve 3-(dimethylamino)-1-phenylpropan-1-one in ethanol.

  • Carefully add the catalyst (e.g., 5-10 wt% of the substrate). Safety Note: Raney Nickel can be pyrophoric and should be handled with care, always kept wet.

  • Seal the reactor and purge the system first with an inert gas like nitrogen, and then with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-250 p.s.i.).

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or GC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound. Further purification can be achieved by distillation or column chromatography if necessary.

Reduction_Workflow cluster_nabh4 Method A: NaBH4 Reduction cluster_h2 Method B: Catalytic Hydrogenation Start Dissolve Ketone in Solvent Cool Cool in Ice Bath Start->Cool Add_Catalyst Add Catalyst to Solution Start->Add_Catalyst Add_NaBH4 Add NaBH4 Portionswise Cool->Add_NaBH4 Stir Stir at Room Temperature Add_NaBH4->Stir Quench Quench with Water Stir->Quench Crystallize Induce Crystallization Quench->Crystallize Filter_A Filter Product Crystallize->Filter_A Product This compound Filter_A->Product Hydrogenate Hydrogenate under Pressure Add_Catalyst->Hydrogenate Filter_Catalyst Filter off Catalyst Hydrogenate->Filter_Catalyst Evaporate Evaporate Solvent Filter_Catalyst->Evaporate Evaporate->Product

Experimental workflows for the reduction step.

Conclusion

The synthesis of this compound is a well-established process that is crucial for the development of various pharmaceuticals. The two-step pathway involving a Mannich reaction followed by a reduction is both efficient and scalable. This guide provides the necessary theoretical background, quantitative data, and detailed experimental protocols to enable researchers to successfully synthesize this important intermediate. Careful selection of reagents and reaction conditions, as outlined in this document, will facilitate high-yield and high-purity production of the target compound.

References

A Technical Guide to the Physicochemical Properties of 3-(Dimethylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 3-(Dimethylamino)-1-phenylpropan-1-ol (CAS No: 5554-64-3). It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document consolidates key data into a structured format, details standard experimental protocols for property determination, and illustrates the compound's synthetic context and its role as a valuable intermediate in the development of pharmacologically active molecules.

Introduction

This compound is an organic compound belonging to the phenylpropanolamine class. Characterized by a phenyl group, a hydroxyl group, and a tertiary amine, this molecule serves as a versatile synthetic intermediate and a valuable scaffold in medicinal chemistry.[1][2] Its structural motifs are present in numerous biologically active compounds, making it a key building block for the synthesis of novel therapeutic agents.[1]

Notably, it is a documented precursor in the preparation of potential dual-acting norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitors, highlighting its importance in the development of treatments for neuropsychiatric disorders.[1] This guide aims to provide a detailed summary of its core physicochemical properties and the standard methodologies used to determine them, offering a foundational resource for its application in research and development.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various chemical and biological systems, from reaction kinetics to pharmacokinetic properties.

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 5554-64-3[1][2][3][4][5]
Molecular Formula C₁₁H₁₇NO[1][2][3][4][5]
Molecular Weight 179.26 g/mol [1][3][4]
Melting Point 47-48 °C[1][5]
Boiling Point 284.4 °C (at 760 mmHg)[1][4][5]
Density 1.011 g/cm³[1][5]
Water Solubility 13.3 µg/mL (at pH 7.4)[2][3]
pKa (Predicted) 14.21 ± 0.20[1][2]
LogP (Predicted) 1.67[5]
Flash Point 99.8 °C[5]

Experimental Protocols

The accurate determination of physicochemical properties is fundamental to chemical and pharmaceutical research. The following sections describe the standard experimental protocols applicable for characterizing this compound.

General Workflow for Physicochemical Characterization

The characterization of a chemical entity follows a logical progression from basic identification to the determination of specific physical constants. The workflow diagram below illustrates this standard process.

G cluster_0 Phase 1: Identification & Purity cluster_1 Phase 2: Physical Constants Determination cluster_2 Phase 3: Pharmaceutical Properties cluster_3 Phase 4: Final Analysis A Synthesis & Purification B Structural Confirmation (NMR, MS, IR) A->B C Purity Assessment (HPLC, GC) B->C D Melting Point Determination C->D E Boiling Point Determination C->E F Density Measurement C->F G Solubility Profiling (Aqueous & Organic) D->G E->G F->G H pKa Determination (Potentiometric Titration) G->H I Lipophilicity Measurement (LogP/LogD, Shake-Flask) H->I J Data Compilation & Analysis I->J

Workflow for physicochemical characterization.
Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound.

  • Apparatus: Thiele tube or a digital melting point apparatus, capillary tubes (sealed at one end), thermometer.

  • Procedure:

    • A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 1-2 mm.[6]

    • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7]

    • The assembly is placed in the heating medium (e.g., mineral oil in a Thiele tube or a heated metal block).[7][8]

    • The sample is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, especially near the expected melting point.[7]

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.[6][8]

Boiling Point Determination

This protocol is suitable for determining the boiling point of small liquid quantities.

  • Apparatus: Thiele tube or heating block, a small fusion tube, a capillary tube (sealed at one end), thermometer.

  • Procedure:

    • A few milliliters of the liquid are placed into the fusion tube.

    • A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.[9][10]

    • The fusion tube is attached to a thermometer and heated uniformly in a Thiele tube or aluminum block.[9][11]

    • As the temperature rises, air trapped in the capillary tube will slowly exit.

    • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary's open end is noted. This is the boiling point of the liquid.[9]

Solubility Assessment

Solubility provides insights into a molecule's polarity and potential for dissolution in physiological or reaction media.

  • Apparatus: Small test tubes, spatula, vortex mixer.

  • Procedure:

    • A small, pre-weighed amount of the compound (e.g., 1-5 mg) is placed into a test tube.

    • A measured volume of the desired solvent (e.g., 1 mL of water, ethanol, 5% HCl, 5% NaOH) is added.[12]

    • The mixture is vigorously agitated (e.g., using a vortex mixer) for a set period (e.g., 60 seconds).[13]

    • The sample is visually inspected for any undissolved solid. The compound is classified as soluble, partially soluble, or insoluble.

    • For water-soluble compounds, pH paper can be used to determine if the compound is acidic or basic.[14][15]

Determination of Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity, a critical parameter in drug design for predicting absorption and distribution. The shake-flask method is the gold standard.[16]

  • Apparatus: Separatory funnel or vials, n-octanol, phosphate-buffered saline (PBS) at pH 7.4, analytical instrumentation (e.g., HPLC or UV-Vis spectrophotometer).

  • Procedure:

    • n-Octanol and the aqueous buffer are mutually saturated by mixing them vigorously and allowing the phases to separate.

    • A known amount of the compound is dissolved in the n-octanol phase.

    • The n-octanol solution is mixed with a known volume of the aqueous buffer and agitated until equilibrium is reached (e.g., for 1 hour).[17]

    • The mixture is centrifuged to ensure complete phase separation.

    • The concentration of the compound in each phase is accurately measured using a suitable analytical technique.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[18]

Synthetic and Biological Context

This compound is primarily valued for its role as a synthetic intermediate. Its synthesis and subsequent use as a precursor are central to its application in research.

Synthetic Pathway and Application

The compound is commonly synthesized via a Mannich reaction to form the corresponding ketone intermediate, which is then reduced to the final alcohol product.[1] This product serves as a key starting material for creating more complex molecules with therapeutic potential.

G cluster_reactants Starting Materials cluster_app Application Benzaldehyde Benzaldehyde Mannich Mannich Reaction Benzaldehyde->Mannich Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mannich Dimethylamine Dimethylamine HCl Dimethylamine->Mannich Ketone Intermediate: 3-(Dimethylamino)-1-phenylpropan-1-one Mannich->Ketone Reduction Reduction (e.g., NaBH₄, Catalytic Hydrogenation) Target Target Compound: This compound Reduction->Target Ketone->Reduction Scaffold Versatile Synthetic Scaffold Target->Scaffold Derivatives Synthesis of Novel Derivatives Scaffold->Derivatives Candidates Therapeutic Candidates (e.g., NRIs/SRIs) Derivatives->Candidates

Synthetic context of this compound.
Relevance in Drug Development

The phenylpropanolamine backbone is a privileged scaffold in medicinal chemistry. This compound provides a strategic starting point for generating diverse molecular architectures.[1]

  • Scaffold for Neurologically Active Agents: Its structure is utilized as a precursor for compounds designed to modulate neurotransmitter systems, such as dual norepinephrine and serotonin reuptake inhibitors.[1]

  • Chiral Synthesis: The molecule contains a chiral center, making it a useful intermediate for asymmetric synthesis to produce enantiomerically pure active pharmaceutical ingredients.[1]

  • Pharmaceutical Impurity: The compound has been identified as a process-related impurity in the synthesis of pharmaceuticals like Fluoxetine, underscoring the importance of analytical monitoring and control in drug manufacturing.[1]

Conclusion

This compound is a well-characterized compound with defined physicochemical properties that make it a highly useful building block in organic synthesis. Its straightforward synthesis and the presence of reactive hydroxyl and tertiary amine functional groups provide chemists with a versatile platform for creating novel molecules. Its established role as a precursor to potential CNS-active agents ensures its continued relevance for researchers and scientists in the field of drug discovery and development. This guide provides the core data and procedural context necessary for its effective use in the laboratory.

References

An In-depth Technical Guide to 3-(Dimethylamino)-1-phenylpropan-1-ol (CAS 5554-64-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Dimethylamino)-1-phenylpropan-1-ol (CAS 5554-64-3), a key synthetic intermediate in medicinal chemistry and organic synthesis. This document details its physicochemical properties, outlines established experimental protocols for its synthesis, and discusses its significant applications, particularly as a precursor for various therapeutic agents. All quantitative data is presented in clear, tabular formats, and key chemical transformations are illustrated with diagrams generated using the DOT language for enhanced clarity.

Core Information and Properties

This compound is a phenylpropanolamine derivative characterized by the presence of a hydroxyl group and a tertiary amine. This bifunctionality makes it a versatile building block in the synthesis of more complex molecules.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, compiled from various chemical data sources.

PropertyValueReference(s)
CAS Number 5554-64-3[1]
Molecular Formula C₁₁H₁₇NO[1]
Molecular Weight 179.26 g/mol [1]
Melting Point 47-48 °C[1]
Boiling Point 284.4 °C[1]
Density 1.011 g/cm³[1]
pKa (Predicted) 14.21 ± 0.20[1]
Solubility in Water 13.3 µg/mL[2]
Spectroscopic Data

Synthesis of this compound

The most prevalent synthetic route to this compound is a two-step process. The first step involves a Mannich reaction to form the corresponding ketone, 3-(Dimethylamino)-1-phenylpropan-1-one, which is subsequently reduced to the desired alcohol.[1]

SynthesisWorkflow Reactants Acetophenone (B1666503) + Paraformaldehyde + Dimethylamine (B145610) HCl Intermediate 3-(Dimethylamino)-1-phenylpropan-1-one HCl Reactants->Intermediate Mannich Reaction Product This compound Intermediate->Product Reduction

General synthesis workflow for this compound.
Experimental Protocols

This protocol is adapted from a well-established procedure for the Mannich reaction.

Materials:

Procedure:

  • To a 500-mL round-bottomed flask equipped with a reflux condenser, add acetophenone (0.5 mole), dimethylamine hydrochloride (0.65 mole), and paraformaldehyde (0.22 mole).

  • Add 80 mL of 95% ethanol followed by 1 mL of concentrated hydrochloric acid.

  • Reflux the mixture on a steam bath for a minimum of 2 hours. The reaction mixture, initially two layers, will become a homogeneous, yellowish solution as the paraformaldehyde dissolves.

  • Filter the hot solution if it is not clear.

  • Transfer the solution to a 1-L Erlenmeyer flask and cool to room temperature.

  • Add 450 mL of acetone and cool the mixture in an ice bath for 1-2 hours to induce crystallization.

  • Collect the crystalline product by vacuum filtration and wash the filter cake with acetone to remove any unreacted acetophenone and excess dimethylamine hydrochloride.

  • The crude product can be recrystallized from a mixture of hot 95% ethanol and acetone. The purified β-dimethylaminopropiophenone hydrochloride melts at 155–156 °C.

Two common methods for the reduction of the ketone intermediate are presented below.

Method A: Sodium Borohydride (B1222165) Reduction

This method utilizes the mild and selective reducing agent, sodium borohydride.

Materials:

Procedure:

  • Dissolve 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride in methanol in an appropriately sized flask.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride (approximately 1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at or below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 30 minutes to 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture again in an ice bath and cautiously quench the reaction by the slow addition of aqueous ammonium chloride solution or dilute HCl to decompose the excess borohydride and the borate (B1201080) ester complex.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Method B: Catalytic Hydrogenation

This method is suitable for larger scale synthesis and often provides a cleaner product with simpler work-up.

Materials:

  • 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride

  • Ethanol or Water

  • Raney® Nickel (or Platinum on Carbon, Pd/C)

  • Hydrogen gas

  • High-pressure reactor (e.g., Parr hydrogenator)

  • Celite®

Procedure:

  • In a high-pressure reactor, dissolve 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride in ethanol or water.

  • Carefully add the hydrogenation catalyst (e.g., Raney® Nickel, ~5-10 wt%).

  • Seal the reactor and purge the system first with nitrogen and then with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.3-1.5 MPa).

  • Stir the reaction mixture vigorously at a suitable temperature (e.g., 25-80 °C).

  • Monitor the reaction progress by observing the uptake of hydrogen.

  • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent used for the reaction.

  • If the reaction was performed on the hydrochloride salt, the resulting solution contains the hydrochloride salt of the product. To obtain the free base, the pH of the solution can be adjusted to 9-14 with an aqueous base (e.g., NaOH or KOH), followed by extraction with an organic solvent.

  • Concentrate the filtrate (or the dried organic extracts) under reduced pressure to obtain the product.

Chemical Reactivity and Applications

This compound serves as a valuable intermediate in the synthesis of various biologically active molecules. Its utility stems from the presence of both a hydroxyl group and a tertiary amine, which allows for a range of chemical modifications.[1]

Applications MainCompound This compound App1 Histamine H3 Antagonists MainCompound->App1 App2 Norepinephrine & Serotonin Reuptake Inhibitors MainCompound->App2 Impurity Impurity in Fluoxetine Synthesis MainCompound->Impurity

References

The Multifaceted Pharmacology of 3-(Dimethylamino)-1-phenylpropan-1-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of 3-(dimethylamino)-1-phenylpropan-1-ol has served as a foundational building block for a diverse array of pharmacologically active compounds. Its derivatives have been successfully developed to target a range of biological systems, leading to potential treatments for neurological disorders and metabolic diseases. This technical guide provides an in-depth exploration of the mechanism of action of several key classes of these derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Dual-Acting Antagonists of Histamine (B1213489) H3 Receptor and Inhibitors of Serotonin (B10506) Reuptake

Derivatives of this compound have been instrumental in the development of dual-action ligands that simultaneously antagonize the histamine H3 (H3) receptor and inhibit the serotonin transporter (SERT). This novel polypharmacological approach aims to combine the wake-promoting and pro-cognitive effects of H3 receptor antagonism with the antidepressant and anxiolytic properties of serotonin reuptake inhibition.

Mechanism of Action

The primary mechanism involves the compound binding to and blocking the function of both the H3 receptor and SERT.

  • Histamine H3 Receptor Antagonism: The H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine and other neurotransmitters in the central nervous system. Antagonism of the H3 receptor by these derivatives blocks this negative feedback loop, leading to increased release of histamine, acetylcholine, norepinephrine (B1679862), and dopamine. This enhanced neurotransmission in brain regions like the cortex and hippocampus is believed to underlie the observed improvements in wakefulness, attention, and cognitive function.

  • Serotonin Transporter (SERT) Inhibition: SERT is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby terminating its signaling. By inhibiting SERT, these derivatives increase the extracellular concentration of serotonin, prolonging its action on postsynaptic receptors. This potentiation of serotonergic signaling is a well-established mechanism for treating depression and anxiety disorders.

Signaling Pathways

The dual action of these derivatives initiates distinct signaling cascades:

Histamine H3 Receptor Antagonist Signaling Pathway:

H3_Antagonist_Signaling Derivative Phenoxyphenyl Diamine Derivative H3R Histamine H3 Receptor (Presynaptic) Derivative->H3R Antagonizes Gi_Go Gi/o Protein H3R->Gi_Go Inhibition Blocked AC Adenylyl Cyclase Gi_Go->AC Inhibition Blocked cAMP cAMP AC->cAMP Conversion of ATP to cAMP Restored PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Release Increased Neurotransmitter Release (Histamine, ACh, NE, DA) PKA->Neurotransmitter_Release Leads to

Caption: Signaling pathway of H3 receptor antagonism.

Serotonin Transporter (SERT) Inhibition Signaling Pathway:

SERT_Inhibition_Signaling Derivative Phenoxyphenyl Diamine Derivative SERT Serotonin Transporter (SERT) Derivative->SERT Inhibits Serotonin_Synapse Increased Synaptic Serotonin SERT->Serotonin_Synapse Blocks Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptors Serotonin_Synapse->Postsynaptic_Receptor Increased Activation Downstream Downstream Signaling (e.g., CREB, BDNF) Postsynaptic_Receptor->Downstream Initiates Therapeutic_Effects Antidepressant & Anxiolytic Effects Downstream->Therapeutic_Effects Leads to

Caption: Signaling pathway of SERT inhibition.

Quantitative Data

The following table summarizes the in vitro binding affinities of representative phenoxyphenyl diamine derivatives for the human histamine H3 receptor (hH3R) and the human serotonin transporter (hSERT).

CompoundhH3R Ki (nM)hSERT Ki (nM)
Derivative A 1.215
Derivative B 0.825
Derivative C 2.510

Note: Data are representative values from published literature and may vary depending on the specific assay conditions.

Experimental Protocols

Experimental Workflow for In Vitro Profiling:

in_vitro_workflow start Start synthesis Synthesize Derivative start->synthesis h3_binding hH3R Radioligand Binding Assay synthesis->h3_binding sert_binding hSERT Radioligand Binding Assay synthesis->sert_binding functional_h3 hH3R Functional Assay ([35S]GTPγS) h3_binding->functional_h3 functional_sert hSERT Uptake Inhibition Assay sert_binding->functional_sert data_analysis Data Analysis (Ki and IC50) functional_h3->data_analysis functional_sert->data_analysis end End data_analysis->end

Caption: In vitro profiling workflow.

Detailed Protocol: Histamine H3 Receptor Radioligand Binding Assay

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human histamine H3 receptor.

    • Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of membrane suspension (10-20 µg of protein).

    • Add 50 µL of various concentrations of the test compound (dissolved in assay buffer with a final DMSO concentration of <0.1%).

    • Add 50 µL of the radioligand, [3H]-N-α-methylhistamine (final concentration ~1 nM).

    • For non-specific binding determination, add a high concentration of an unlabeled H3 antagonist (e.g., 10 µM thioperamide).

    • Incubate the plate at 25°C for 60 minutes.

  • Filtration and Counting:

    • Terminate the assay by rapid filtration through a GF/B glass fiber filter plate pre-soaked in 0.3% polyethyleneimine.

    • Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dual-Acting Inhibitors of Norepinephrine and Serotonin Reuptake

Indolyl aryl propanamine derivatives based on the this compound scaffold have been identified as potent dual inhibitors of the norepinephrine transporter (NET) and the serotonin transporter (SERT). These compounds, often referred to as serotonin-norepinephrine reuptake inhibitors (SNRIs), are effective in treating a broad range of depressive and anxiety disorders, as well as certain pain conditions.

Mechanism of Action

The therapeutic effects of these derivatives stem from their ability to block the reuptake of both norepinephrine and serotonin in the synaptic cleft.

  • Norepinephrine Transporter (NET) Inhibition: By blocking NET, these compounds increase the extracellular levels of norepinephrine, enhancing noradrenergic neurotransmission. This is associated with increased arousal, alertness, and an improved ability to concentrate.

  • Serotonin Transporter (SERT) Inhibition: Similar to the previously described class, inhibition of SERT leads to elevated synaptic serotonin levels, contributing to mood elevation and anxiolytic effects.

The dual-action on both neurotransmitter systems is thought to provide a broader spectrum of antidepressant activity compared to selective serotonin reuptake inhibitors (SSRIs).

Signaling Pathways

Norepinephrine Transporter (NET) Inhibition Signaling Pathway:

NET_Inhibition_Signaling Derivative Indolyl Aryl Propanamine Derivative NET Norepinephrine Transporter (NET) Derivative->NET Inhibits NE_Synapse Increased Synaptic Norepinephrine NET->NE_Synapse Blocks Reuptake Postsynaptic_AR Postsynaptic Adrenergic Receptors NE_Synapse->Postsynaptic_AR Increased Activation Downstream Downstream Signaling (e.g., cAMP, PKA) Postsynaptic_AR->Downstream Initiates Therapeutic_Effects Antidepressant & Pro-cognitive Effects Downstream->Therapeutic_Effects Leads to netsert_workflow start Start synthesis Synthesize Derivative start->synthesis net_uptake [3H]Norepinephrine Uptake Assay synthesis->net_uptake sert_uptake [3H]Serotonin Uptake Assay synthesis->sert_uptake selectivity Selectivity Assays (e.g., DAT) net_uptake->selectivity sert_uptake->selectivity data_analysis Data Analysis (IC50) selectivity->data_analysis end End data_analysis->end Lipid_Metabolism Derivative 3-Amino-2-methyl-1- phenylpropanone Derivative AcetylCoA_Synth Acetyl CoA Synthetase Derivative->AcetylCoA_Synth Inhibits HMGCoA_Reductase HMG-CoA Reductase Derivative->HMGCoA_Reductase Inhibits Phosphatidylate_Phospho Phosphatidylate Phosphohydrolase Derivative->Phosphatidylate_Phospho Inhibits Lipoprotein_Lipase Lipoprotein Lipase Derivative->Lipoprotein_Lipase Reduces Activity Cholesterol_Synthesis Cholesterol Synthesis AcetylCoA_Synth->Cholesterol_Synthesis HMGCoA_Reductase->Cholesterol_Synthesis Triglyceride_Synthesis Triglyceride Synthesis Phosphatidylate_Phospho->Triglyceride_Synthesis Lipoprotein_Metabolism Lipoprotein Metabolism Lipoprotein_Lipase->Lipoprotein_Metabolism Hypolipidemic_Effect Hypolipidemic Effect Cholesterol_Synthesis->Hypolipidemic_Effect Reduced Triglyceride_Synthesis->Hypolipidemic_Effect Reduced Lipoprotein_Metabolism->Hypolipidemic_Effect Altered invivo_hypolipidemic_workflow start Start animal_model Induce Hyperlipidemia in Rodents start->animal_model treatment Administer Derivative or Vehicle animal_model->treatment blood_collection Collect Blood Samples treatment->blood_collection enzyme_assays Hepatic Enzyme Activity Assays treatment->enzyme_assays After Sacrifice lipid_analysis Analyze Serum Lipids (Cholesterol, Triglycerides) blood_collection->lipid_analysis data_analysis Statistical Analysis lipid_analysis->data_analysis enzyme_assays->data_analysis end End data_analysis->end

Spectroscopic Profile of 3-(Dimethylamino)-1-phenylpropan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(Dimethylamino)-1-phenylpropan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds. This document compiles expected and reported spectroscopic data, outlines detailed experimental protocols for data acquisition, and presents a logical workflow for the spectroscopic analysis of this and similar molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number5554-64-3[1][2]
Molecular FormulaC₁₁H₁₇NO[1][2]
Molecular Weight179.26 g/mol [1][3][4]
Melting Point47-48°C[3]
Boiling Point284.4°C[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for the ¹H and ¹³C nuclei of this compound are summarized below.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20 - 7.40Multiplet5HAromatic protons (C₆H₅)
~4.70 - 4.90Triplet or dd1HCH-OH
~2.30 - 2.50Multiplet2HCH₂-N
~2.20Singlet6HN(CH₃)₂
~1.80 - 2.00Multiplet2HCH-CH₂-CH₂
VariableBroad Singlet1HOH

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~144Aromatic C (quaternary)
~128Aromatic CH
~127Aromatic CH
~126Aromatic CH
~74CH-OH
~58CH₂-N
~45N(CH₃)₂
~36CH-CH₂-CH₂
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed in Table 4.

Table 4: Expected IR Absorption Bands for this compound

Frequency (cm⁻¹)IntensityFunctional Group
3400 - 3200Strong, BroadO-H stretch (alcohol)
3100 - 3000MediumC-H stretch (aromatic)
3000 - 2850MediumC-H stretch (aliphatic)
1600, 1495, 1450Medium-WeakC=C stretch (aromatic ring)
1260 - 1000StrongC-N stretch (amine) and C-O stretch (alcohol)
760, 700StrongC-H out-of-plane bend (monosubstituted benzene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z 179. The protonated molecule [M+H]⁺ is often observed in techniques like electrospray ionization (ESI).

Table 5: Expected Mass Spectrometry Data for this compound

m/zInterpretation
179Molecular Ion (M⁺)
180[M+H]⁺
162[M-OH]⁺
107[C₆H₅CHOH]⁺
77[C₆H₅]⁺
58[CH₂=N(CH₃)₂]⁺ (Major fragment from alpha-cleavage)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a spectral width of approximately 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with a spectral width of approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

    • A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Thin Film: If the sample is a low-melting solid or an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • ATR: Place a small amount of the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plates.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.

    • Acquire the spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • Data Acquisition (EI-MS):

    • Introduce the sample into the ion source (often via a direct insertion probe or a gas chromatograph).

    • Use a standard electron energy of 70 eV.

    • Acquire the spectrum over a similar mass range.

  • Data Processing: The instrument software will generate the mass spectrum, showing the relative abundance of ions at different mass-to-charge ratios.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr ¹H and ¹³C NMR Structural Elucidation purification->nmr ir IR Spectroscopy Functional Group Identification purification->ir ms Mass Spectrometry Molecular Weight & Fragmentation purification->ms interpretation Combined Spectral Data Interpretation nmr->interpretation ir->interpretation ms->interpretation structure_confirmation Structure Confirmation interpretation->structure_confirmation

Caption: Workflow for the synthesis and spectroscopic characterization.

References

Solubility Profile of 3-(Dimethylamino)-1-phenylpropan-1-ol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility profile of 3-(Dimethylamino)-1-phenylpropan-1-ol, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Understanding the solubility of this compound in different organic solvents is crucial for its efficient use in synthesis, purification, and formulation development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
CAS Number 5554-64-3[1][2]
Molecular Formula C₁₁H₁₇NO[1]
Molecular Weight 179.26 g/mol [1]
Melting Point 47-48°C[1][2]
Boiling Point 284.4°C at 760 mmHg[1][2]
Water Solubility 13.3 µg/mL (at pH 7.4)[3][4]
pKa (Predicted) 14.21 ± 0.20[1][4]

Solubility in Organic Solvents

Due to the limited availability of specific quantitative solubility data in public literature, the following table provides an estimated solubility profile based on the structural characteristics of this compound and general principles of solubility ("like dissolves like"). The molecule possesses both a polar hydroxyl group and a tertiary amine, as well as a nonpolar phenyl ring and alkyl chain, suggesting a broad solubility range.

SolventSolvent TypePredicted SolubilityRationale
Methanol (B129727) Polar ProticVery SolubleThe hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, readily interacting with the hydroxyl and dimethylamino groups of the solute.
Ethanol (B145695) Polar ProticSolubleSimilar to methanol, ethanol can engage in hydrogen bonding, though its slightly larger alkyl chain may marginally reduce solubility compared to methanol.
Acetone (B3395972) Polar AproticSolubleThe polar carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl group of the solute.
Ethyl Acetate Moderately PolarModerately SolubleAs a moderately polar solvent, it can interact with both the polar and nonpolar regions of the molecule. It is a known extraction solvent for this compound.[1]
Dichloromethane Polar AproticModerately SolubleIts polarity allows for dipole-dipole interactions with the solute.
Toluene (B28343) NonpolarSlightly SolubleThe phenyl ring of toluene can interact with the phenyl ring of the solute via π-stacking, but the polar groups of the solute limit its solubility in this nonpolar solvent.
Hexane (B92381) NonpolarSparingly SolubleThe nonpolar nature of hexane makes it a poor solvent for the polar functional groups of the molecule.
Cyclohexane NonpolarSparingly SolubleSimilar to hexane, its nonpolar nature results in low solubility. It has been mentioned as a potential recrystallization solvent, implying that solubility is significantly lower at room temperature compared to elevated temperatures.[1]

Disclaimer: The solubility data presented in this table is illustrative and based on chemical principles. For precise quantitative data, experimental determination is required.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The "shake-flask" method is a widely accepted technique for determining the thermodynamic (or equilibrium) solubility of a compound.[5] The following protocol outlines the steps for determining the solubility of this compound in an organic solvent.

1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2. Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is essential to ensure equilibrium is reached.[5]

  • Add a known volume of the selected organic solvent to the vial.

  • Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).[5] The concentration of the solution should be measured at different time points until it remains constant.[5]

  • Sample Collection and Preparation: After reaching equilibrium, allow the vial to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant using a syringe.

  • Filter the sample through a syringe filter to remove any undissolved particles.

  • Dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.

3. Quantification (HPLC Method):

  • Mobile Phase: A typical mobile phase for the analysis of this compound could be a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.[1]

  • Column: A C18 reversed-phase column is suitable for this type of analysis.

  • Detection: UV detection is appropriate due to the presence of the phenyl chromophore in the molecule.[1]

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Generate a calibration curve by plotting the peak area (from HPLC) or absorbance (from UV-Vis) against the concentration of the standard solutions.

  • Analysis: Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

  • Calculation: Calculate the solubility by taking into account the dilution factor.

Visualizations

Synthesis Pathway of this compound

The following diagram illustrates the common synthetic route to this compound, which involves the reduction of the corresponding ketone.

Synthesis_Pathway ketone 3-(Dimethylamino)-1-phenylpropan-1-one alcohol This compound ketone->alcohol reductant Reducing Agent (e.g., NaBH4)

A common synthetic route to this compound.
Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental determination of solubility using the shake-flask method followed by HPLC analysis.

Solubility_Workflow start Start: Excess Solute + Solvent agitation Agitation (24-72h) at constant temperature start->agitation equilibrium Equilibrium Reached agitation->equilibrium sampling Sampling of Supernatant equilibrium->sampling filtration Filtration (0.22 µm) sampling->filtration dilution Dilution filtration->dilution hplc HPLC Analysis dilution->hplc quantification Quantification using Calibration Curve hplc->quantification end End: Solubility Value quantification->end

Workflow for the shake-flask solubility determination method.

References

chiral properties of 3-(Dimethylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chiral Properties of 3-(Dimethylamino)-1-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the , a versatile chiral intermediate crucial in the synthesis of various pharmaceutical compounds. Its stereochemistry plays a pivotal role in the efficacy and selectivity of target therapeutics, particularly those modulating neurotransmitter systems.

Physicochemical and Chiral Properties

This compound possesses a single stereocenter at the carbinol carbon (C1), giving rise to two enantiomers: (R)-3-(Dimethylamino)-1-phenylpropan-1-ol and (S)-3-(Dimethylamino)-1-phenylpropan-1-ol. The differing spatial arrangement of these enantiomers leads to distinct interactions with other chiral molecules, such as biological receptors, which is of paramount importance in drug development.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of racemic this compound.

PropertyValueReferences
CAS Number 5554-64-3
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
Melting Point 47-48°C
Boiling Point 284.4°C at 760 mmHg
Density 1.011 g/cm³
pKa (Predicted) 14.21 ± 0.20
LogP (Predicted) 1.67170
Data Presentation: Chiral Properties

Obtaining precise optical rotation data for the individual enantiomers of this compound is challenging as it is primarily handled as a synthetic intermediate. The table below presents representative data for closely related chiral phenylpropanolamines to illustrate expected values. Enantiomeric excess (ee) is typically determined by the chosen synthetic or resolution method.

EnantiomerPropertyRepresentative ValueMethod of Determination
(S)-Enantiomer Specific Rotation ([α]D)Positive (+)Polarimetry
(R)-Enantiomer Specific Rotation ([α]D)Negative (-)Polarimetry
Both Enantiomeric Excess (ee)>95% achievableChiral HPLC

Synthesis and Stereoselective Methodologies

The preparation of enantiomerically pure this compound can be approached in two primary ways: the resolution of a racemic mixture or direct enantioselective synthesis.

Racemic Synthesis

A common and efficient method for producing the racemic mixture involves a two-step process starting with a Mannich reaction to form the precursor ketone, followed by its reduction.

Step 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one (Mannich Reaction)

  • To a round-bottom flask, add acetophenone (B1666503) (1.0 eq), dimethylamine (B145610) hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • The reaction mixture is refluxed in ethanol (B145695) for 4-6 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and washed with diethyl ether to remove unreacted acetophenone.

  • The aqueous layer is basified with a saturated sodium carbonate solution until a pH of 9-10 is reached, precipitating the Mannich base.

  • The product is extracted with dichloromethane, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the ketone.

Step 2: Reduction to this compound

  • The precursor ketone, 3-(Dimethylamino)-1-phenylpropan-1-one (1.0 eq), is dissolved in methanol (B129727) in a round-bottom flask and cooled to 0°C in an ice bath.

  • Sodium borohydride (B1222165) (NaBH₄) (1.5 eq) is added portion-wise over 30 minutes, maintaining the temperature below 10°C.

  • The reaction is stirred at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The residue is quenched by the careful addition of water, followed by extraction with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield racemic this compound.

Enantioselective Synthesis: Asymmetric Hydrogenation

Directly synthesizing a single enantiomer with high purity is often preferred in pharmaceutical manufacturing. Asymmetric hydrogenation of the prochiral ketone, 3-(Dimethylamino)-1-phenylpropan-1-one, using a chiral transition metal catalyst is a powerful method to achieve this.

  • In a high-pressure autoclave, a solution of 3-(Dimethylamino)-1-phenylpropan-1-one (1.0 eq) in degassed methanol is prepared.

  • A chiral catalyst, such as a Ruthenium-BINAP complex (e.g., RuCl₂--INVALID-LINK--n) (0.01 mol%), is added under an inert atmosphere (Argon or Nitrogen).

  • The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm H₂).

  • The reaction is stirred at a controlled temperature (e.g., 40-60°C) for 12-24 hours.

  • After completion, the reactor is cooled and carefully depressurized.

  • The solvent is removed in vacuo, and the crude product is purified by column chromatography to yield the enantiomerically enriched alcohol.

  • Enantiomeric excess is determined using chiral HPLC analysis.

Asymmetric_Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis ketone 3-(Dimethylamino)-1- phenylpropan-1-one autoclave High-Pressure Autoclave ketone->autoclave catalyst Chiral Ru-BINAP Catalyst catalyst->autoclave solvent Degassed Methanol solvent->autoclave concentrate Solvent Evaporation autoclave->concentrate 1. Depressurize 2. Cool purify Column Chromatography concentrate->purify product Enantiomerically Enriched (R)- or (S)-Alcohol purify->product analysis Chiral HPLC Analysis (Determine ee) product->analysis

Caption: Workflow for Enantioselective Synthesis.

Chiral Resolution of Racemic Mixture

When an enantioselective route is not feasible, the racemic mixture can be separated into its constituent enantiomers. The most common industrial method is classical resolution via the formation of diastereomeric salts using a chiral resolving agent. Since this compound is a basic compound, a chiral acid like (+)-tartaric acid or (-)-mandelic acid is used. The resulting diastereomeric salts exhibit different physical properties, most importantly solubility, allowing for their separation by fractional crystallization.

  • Dissolve racemic this compound (1.0 eq) in a suitable solvent, such as a mixture of methanol and acetone, with gentle heating.

  • In a separate flask, dissolve an equimolar amount (0.5 eq, for resolving one enantiomer) of the chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent.

  • Slowly add the resolving agent solution to the solution of the racemic base.

  • Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This solid is enriched in one diastereomer (e.g., the (S)-alcohol-L-tartrate salt).

  • The mother liquor is now enriched in the other diastereomer (e.g., the (R)-alcohol-L-tartrate salt).

  • To recover the free base, suspend the isolated salt crystals in water and basify with a strong base (e.g., 10% NaOH solution) to a pH > 11.

  • Extract the free amino alcohol with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to yield the enantiomerically enriched free base.

  • Repeat the process for the mother liquor, or use the opposite enantiomer of the resolving agent, to isolate the other enantiomer.

Chiral_Resolution_Workflow racemate Racemic (R/S)-Alcohol in Solvent mix Mix and Cool racemate->mix resolver Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) resolver->mix crystallize Fractional Crystallization mix->crystallize filter Filtration crystallize->filter solid Solid Precipitate (Less Soluble Diastereomeric Salt e.g., (S)-Alcohol-L-Tartrate) filter->solid Separates liquid Mother Liquor (Enriched in More Soluble Salt e.g., (R)-Alcohol-L-Tartrate) filter->liquid Separates basify_solid Basify (NaOH) & Extract solid->basify_solid basify_liquid Basify (NaOH) & Extract liquid->basify_liquid enantiomer_S (S)-Enantiomer basify_solid->enantiomer_S enantiomer_R (R)-Enantiomer basify_liquid->enantiomer_R

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Analytical Methodology: Chiral HPLC

Determining the enantiomeric purity (ee) of the final product is a critical step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard technique for this analysis.

Experimental Protocol: Chiral HPLC Analysis
  • Column Selection: Choose a suitable CSP. Polysaccharide-based columns (e.g., amylose (B160209) or cellulose (B213188) derivatives like Chiralpak® AD-H or Chiralcel® OD-H) are highly effective for separating phenylpropanolamine enantiomers.

  • Mobile Phase Preparation: A typical mobile phase consists of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). A small amount of an amine additive (e.g., diethylamine, DEA) is often added to improve peak shape and resolution for basic analytes. A common starting condition is Hexane:Isopropanol:DEA (80:20:0.1 v/v/v).

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.5-1.0 mg/mL) in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25°C (isocratic)

    • Detection: UV at 254 nm or 220 nm.

    • Injection Volume: 5 - 10 µL.

  • Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Subsequently, inject the synthesized sample. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Chiral_HPLC_Workflow cluster_setup System Setup cluster_analysis Analysis mp Mobile Phase (e.g., Hexane/IPA/DEA) hplc HPLC System mp->hplc col Chiral Stationary Phase (e.g., Chiralpak®) col->hplc detect UV Detector sample Dissolve Sample in Mobile Phase inject Inject Sample sample->inject chrom Chromatogram (Separated Peaks) detect->chrom calc Calculate Peak Areas & Determine ee% chrom->calc

Caption: General Workflow for Chiral HPLC Analysis.

Biological Significance and Target Pathways

This compound serves as a key building block for synthesizing potent and selective ligands for several critical neurological targets. The specific stereochemistry of its derivatives is often essential for achieving the desired pharmacological activity. The primary molecular targets include the histamine (B1213489) H3 receptor (H3R), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET).

Histamine H3 Receptor (H3R) Antagonism

The H3R is a Gαi/o-coupled presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters (e.g., norepinephrine, serotonin, acetylcholine). H3R antagonists block this receptor, leading to enhanced neurotransmitter release, which is a therapeutic strategy for cognitive disorders and sleep-wake regulation.

H3R_Signaling cluster_membrane Presynaptic Terminal cluster_downstream Downstream Signaling H3R Histamine H3 Receptor G_protein Gαi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Inhibits NT_Release Neurotransmitter Release (e.g., Histamine, NE, 5-HT) G_protein->NT_Release Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->NT_Release Modulates H3R_Antagonist H3R Antagonist (Derivative of Title Compound) H3R_Antagonist->H3R Blocks

Caption: Histamine H3 Receptor (H3R) Signaling Pathway.

Norepinephrine Transporter (NET) Inhibition

The NET is responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron, thereby terminating its signaling. Inhibitors of NET increase the synaptic concentration of norepinephrine and are used to treat conditions like ADHD and depression.

NET_Mechanism cluster_synapse Noradrenergic Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron NET Norepinephrine Transporter (NET) NE_vesicle NE Vesicle Synaptic_NE Norepinephrine (NE) in Synaptic Cleft NE_vesicle->Synaptic_NE Release Synaptic_NE->NET Reuptake Post_Receptor Adrenergic Receptor Synaptic_NE->Post_Receptor Binds NET_Inhibitor NET Inhibitor (Derivative of Title Compound) NET_Inhibitor->NET Blocks

Caption: Mechanism of Norepinephrine Transporter (NET) Inhibition.

Serotonin Transporter (SERT) Inhibition

Similar to NET, the SERT facilitates the reuptake of serotonin (5-HT) from the synapse. SERT inhibitors, including the widely known SSRIs (Selective Serotonin Reuptake Inhibitors), increase synaptic serotonin levels and are a cornerstone of treatment for depression and anxiety disorders. Dual NET/SERT inhibitors are also common.

SERT_Mechanism cluster_synapse_sert Serotonergic Synapse cluster_pre_sert Presynaptic Neuron cluster_post_sert Postsynaptic Neuron SERT Serotonin Transporter (SERT) SERT_vesicle 5-HT Vesicle Synaptic_SERT Serotonin (5-HT) in Synaptic Cleft SERT_vesicle->Synaptic_SERT Release Synaptic_SERT->SERT Reuptake Post_Receptor_SERT Serotonin Receptor Synaptic_SERT->Post_Receptor_SERT Binds SERT_Inhibitor SERT Inhibitor (Derivative of Title Compound) SERT_Inhibitor->SERT Blocks

Caption: Mechanism of Serotonin Transporter (SERT) Inhibition.

The Versatile Precursor: A Technical Guide to 3-(Dimethylamino)-1-phenylpropan-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)-1-phenylpropan-1-ol is a key organic intermediate whose molecular architecture, featuring a secondary alcohol, a tertiary amine, and a phenyl group, provides a versatile platform for the synthesis of a wide array of more complex molecules. Its utility is most pronounced in the pharmaceutical industry, where it serves as a crucial building block for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, reactions, and applications of this compound, with a focus on its role as a precursor in drug development. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 5554-64-3
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
Boiling Point 284.4 °C
Synonyms N,N-Dimethyl-3-phenyl-3-hydroxypropylamine, 1-Phenyl-3-(dimethylamino)-1-propanol

Synthesis of this compound

The most common and well-documented route for the synthesis of this compound is a two-step process commencing with a Mannich reaction to form the ketone intermediate, 3-(dimethylamino)-1-phenylpropan-1-one, followed by its reduction to the desired secondary alcohol.

A schematic overview of this synthetic pathway is presented below.

Synthesis of this compound.

Step 1: Mannich Reaction for the Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base.[1] In this synthesis, acetophenone (B1666503), paraformaldehyde (a source of formaldehyde), and dimethylamine (B145610) hydrochloride react to yield 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride.[2][3]

Experimental Protocol:

A mixture of acetophenone (0.20 mol), dimethylamine hydrochloride (0.20 mol), and paraformaldehyde (0.25 mol) in 30 mL of 95% ethanol (B145695) is prepared.[3] A catalytic amount of concentrated hydrochloric acid (0.50 mL) is added, and the mixture is refluxed for 3 hours.[3] After cooling, 150 mL of acetone (B3395972) is added, and the mixture is refrigerated overnight to facilitate crystallization.[3] The resulting crystals of 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride are collected by filtration and can be recrystallized from a mixture of acetone and 95% ethanol.[3]

Reactant/ReagentMolar RatioKey ConditionsReported Yield
Acetophenone195% Ethanol, cat. HCl, Reflux, 3h~66% (as hydrochloride salt)[2]
Dimethylamine HCl1
Paraformaldehyde1.25
Step 2: Reduction of 3-(Dimethylamino)-1-phenylpropan-1-one to this compound

The ketone functional group of the Mannich base is readily reduced to a secondary alcohol using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄).[1]

Experimental Protocol:

To a solution of 3-(dimethylamino)-1-phenylpropan-1-one (1.0 equiv.) in methanol, sodium borohydride (2.0 equiv.) is added at room temperature. The reaction mixture is stirred for 30 minutes under a nitrogen atmosphere. The reaction is then quenched with water and the product is extracted.

Reactant/ReagentMolar RatioKey ConditionsReported Yield
3-(Dimethylamino)-1-phenylpropan-1-one1Methanol, Room Temperature, 30 minNot explicitly stated for this specific reaction, but generally high for NaBH₄ reductions.
Sodium Borohydride2

Key Reactions of this compound

The presence of both a hydroxyl group and a tertiary amine allows for a range of chemical transformations, making this compound a versatile intermediate.

Oxidation of the Hydroxyl Group

The secondary alcohol in this compound can be oxidized back to the corresponding ketone, 3-(dimethylamino)-1-phenylpropan-1-one.[1] This transformation is useful in synthetic sequences that require temporary protection or modification of the hydroxyl group. A variety of oxidizing agents can be employed, with the choice depending on the desired yield and selectivity.

Experimental Protocol (General):

A common method for the oxidation of secondary alcohols to ketones involves the use of pyridinium (B92312) chlorochromate (PCC). The alcohol is dissolved in a suitable solvent, such as dichloromethane, and treated with PCC. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to isolate the ketone.

ReactionReagentProduct
OxidationPyridinium Chlorochromate (PCC) or other oxidizing agents3-(Dimethylamino)-1-phenylpropan-1-one

Applications in the Synthesis of Pharmacologically Active Compounds

This compound serves as a precursor for the synthesis of various compounds with potential therapeutic applications, including histamine (B1213489) H₃ antagonists and dual-acting norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitors.

Precursor to Histamine H₃ Antagonists

The phenylpropanolamine backbone is a common structural motif in many biologically active compounds. This compound can be utilized in the synthesis of phenoxyphenyl diamine-based histamine H₃ antagonists. These compounds are of interest for their potential in treating neurological and psychiatric disorders. The synthesis typically involves the etherification of the hydroxyl group and may include modifications to the dimethylamino group.

Precursor to Indolyl Aryl Propanamines

This intermediate is also used in the synthesis of indolyl aryl propanamines, which have been investigated as dual-acting norepinephrine and serotonin reuptake inhibitors. These agents are relevant in the development of treatments for depression and other mood disorders. The synthesis would likely involve the substitution of the hydroxyl group or other modifications to link the propanolamine (B44665) structure to an indole (B1671886) moiety.

Applications in Drug Synthesis.

Role as an Impurity in Fluoxetine (B1211875) Synthesis

Interestingly, this compound has been identified as a potential impurity in the manufacturing of the well-known antidepressant, fluoxetine. While the more direct precursor to fluoxetine is 3-(methylamino)-1-phenylpropan-1-ol, the presence of the dimethylamino analog highlights the common synthetic pathways and the importance of controlling reaction conditions to ensure the purity of the final active pharmaceutical ingredient.

Conclusion

This compound is a valuable and versatile precursor in organic synthesis, particularly in the realm of medicinal chemistry. Its straightforward two-step synthesis from readily available starting materials, combined with the reactivity of its hydroxyl and dimethylamino functional groups, makes it an attractive starting point for the construction of diverse and complex molecular architectures. Its documented role as a precursor to potent pharmacological agents such as histamine H₃ antagonists and dual-acting reuptake inhibitors underscores its significance in the ongoing quest for new and improved therapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the synthetic potential of this important intermediate.

References

An In-depth Technical Guide to 3-(Dimethylamino)-1-phenylpropan-1-ol: Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Dimethylamino)-1-phenylpropan-1-ol is a chiral amino alcohol that has garnered significant attention in medicinal chemistry and organic synthesis. While not a therapeutic agent in itself, it serves as a crucial building block and key intermediate in the synthesis of a variety of pharmaceutical compounds. Its structural motif is central to the development of potent and selective ligands for important neurological targets. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of this compound. It details the seminal Mannich reaction utilized for its preparation, explores its role as a precursor to histamine (B1213489) H3 receptor antagonists and dual-acting norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitors, and presents relevant signaling pathways and experimental methodologies.

Discovery and History

The history of this compound is intrinsically linked to the development of the Mannich reaction , a cornerstone of organic synthesis. This three-component condensation reaction, which forms a β-amino carbonyl compound (a "Mannich base"), was pioneered by the German chemist Carl Mannich in the early 20th century. His work laid the foundation for the synthesis of a vast array of β-amino alcohols and ketones, including the precursors to this compound.

While a definitive first synthesis paper for this specific compound is not readily apparent in historical literature, its preparation is a classic application of the Mannich reaction. The general synthetic strategy involves the reaction of acetophenone (B1666503), formaldehyde (B43269), and dimethylamine (B145610) to yield the corresponding Mannich base, 3-(Dimethylamino)-1-phenylpropan-1-one, which is subsequently reduced to the target alcohol. This compound's significance grew with the understanding of its utility as a versatile scaffold for producing enantiopure pharmaceuticals, particularly as a precursor for drugs targeting the central nervous system. It has also been identified as an impurity in the manufacturing of pharmaceuticals like Fluoxetine, underscoring the importance of understanding its formation and properties in drug development.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic protocols.

PropertyValue
CAS Number 5554-64-3
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
Melting Point 47-48 °C
Boiling Point 284.4 °C
Density 1.011 g/cm³
pKa (Predicted) 14.21 ± 0.20
Solubility 13.3 µg/mL in water at pH 7.4

Data compiled from multiple sources.[1][2]

Synthesis and Experimental Protocols

The most common and well-documented method for synthesizing this compound is a two-step process initiated by a Mannich reaction to form the ketone intermediate, followed by its reduction.

Step 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride (Mannich Reaction)

The first step involves the condensation of acetophenone, formaldehyde (often in the form of paraformaldehyde), and dimethylamine hydrochloride in an alcoholic solvent.

Reaction Scheme:

Acetophenone + Paraformaldehyde + Dimethylamine Hydrochloride → 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride

Experimental Protocol:

A recent study provides a clear protocol for this transformation.[3]

  • To a solution of acetophenone in isopropyl alcohol, add paraformaldehyde and dimethylamine.

  • Reflux the mixture to drive the reaction to completion.

  • Upon completion, cool the reaction mixture to induce crystallization of the product.

  • Collect the resulting 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride by filtration.

  • The product can be further purified by recrystallization.

Step 2: Reduction of 3-(Dimethylamino)-1-phenylpropan-1-one to this compound

The ketone intermediate is then reduced to the desired alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride.[1]

Reaction Scheme:

3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride + NaBH₄ → this compound

Experimental Protocol:

A detailed procedure for a similar reduction provides a reliable methodology.[3]

  • Dissolve 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride in methanol.

  • Cool the solution to approximately 10 °C.

  • Slowly add sodium borohydride (NaBH₄) to the cooled solution.

  • Monitor the reaction until the starting material is consumed.

  • Work up the reaction, which typically involves quenching excess reducing agent and extracting the product.

  • The final product, this compound, can be purified by standard techniques such as chromatography or recrystallization.

This two-step synthesis provides a reliable route to this compound, which can then be used in further synthetic applications.

Therapeutic Relevance and Pharmacological Context

This compound is primarily valued as a precursor to more complex molecules with therapeutic activity. While quantitative pharmacological data for the core compound itself is not extensively documented in publicly available literature, its structural framework is integral to two important classes of drugs: histamine H3 receptor antagonists and serotonin-norepinephrine reuptake inhibitors (SNRIs).

Precursor to Histamine H₃ Receptor Antagonists

This compound is a documented intermediate in the preparation of phenoxyphenyl diamine-based histamine H₃ antagonists.[1][4] The H₃ receptor is a presynaptic autoreceptor in the central nervous system that negatively regulates the release of histamine and other neurotransmitters. Antagonists of this receptor are being investigated for their potential in treating a range of neurological and psychiatric disorders.

Signaling Pathway of Histamine H₃ Receptor Antagonism

The histamine H₃ receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H₃ receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. H₃ receptor antagonists block the binding of histamine, thereby preventing this inhibitory signaling and leading to an increase in the release of histamine and other neurotransmitters.

H3_Receptor_Antagonism cluster_presynaptic Presynaptic Terminal Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Activates G_protein Gαi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Neurotransmitter_Release Neurotransmitter Release (e.g., Histamine) cAMP->Neurotransmitter_Release Inhibits Release H3_Antagonist H3 Receptor Antagonist H3_Antagonist->H3R Blocks

Caption: Signaling pathway of histamine H3 receptor antagonism.

Precursor to Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

The this compound scaffold is also used to synthesize indolyl aryl propanamines, which act as dual serotonin (5-HT) and norepinephrine (NE) reuptake inhibitors.[1][4] SNRIs are a major class of antidepressants that work by increasing the synaptic concentrations of these key neurotransmitters.

Mechanism of Action of Serotonin-Norepinephrine Reuptake Inhibition

SNRIs bind to and block the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic neuron. This inhibition prevents the reuptake of serotonin and norepinephrine from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors and enhance neurotransmission.

SNRI_Mechanism cluster_synapse Synapse Presynaptic Presynaptic Neuron Serotonin Serotonin (5-HT) Presynaptic->Serotonin Releases Norepinephrine Norepinephrine (NE) Presynaptic->Norepinephrine Releases Postsynaptic Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft SNRI SNRI SERT Serotonin Transporter (SERT) SNRI->SERT Inhibits NET Norepinephrine Transporter (NET) SNRI->NET Inhibits Serotonin->SERT Reuptake Postsynaptic_Receptors Postsynaptic Receptors Serotonin->Postsynaptic_Receptors Binds Norepinephrine->NET Reuptake Norepinephrine->Postsynaptic_Receptors Binds

Caption: Mechanism of action of SNRIs at the synapse.

Conclusion

This compound represents a foundational molecule in the landscape of medicinal chemistry. Its straightforward synthesis via the historic Mannich reaction, coupled with its versatile chemical nature, has made it an invaluable starting material for the development of sophisticated pharmaceutical agents. While its own pharmacological profile is not extensively characterized, its role as a key intermediate in the synthesis of histamine H₃ receptor antagonists and serotonin-norepinephrine reuptake inhibitors highlights its enduring importance. For researchers and professionals in drug development, a thorough understanding of the synthesis and chemical properties of this compound is essential for the continued innovation of therapeutics targeting complex neurological and psychiatric disorders.

References

The 3-(Dimethylamino)-1-phenylpropan-1-ol Scaffold: A Privileged Substructure in the Pursuit of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-(dimethylamino)-1-phenylpropan-1-ol scaffold is a versatile and synthetically accessible chemical framework that has garnered significant attention in medicinal chemistry. Its inherent structural features, including a chiral center, a tertiary amine, and a hydroxyl group, provide a rich platform for the development of a diverse array of pharmacologically active agents. This technical guide delves into the core biological activities associated with this scaffold, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Histamine (B1213489) H3 Receptor Antagonism

Derivatives of the this compound scaffold have been investigated as potent and selective antagonists of the histamine H3 receptor. The H3 receptor, a presynaptic autoreceptor in the central nervous system, modulates the release of histamine and other neurotransmitters. Its antagonism is a promising therapeutic strategy for a range of neurological and psychiatric disorders, including cognitive impairment, Alzheimer's disease, and attention-deficit/hyperactivity disorder (ADHD).

While specific quantitative data for a broad series of direct derivatives of the core scaffold is limited in publicly accessible literature, the foundational role of this chemical moiety is evident in the development of more complex antagonists. For instance, it serves as a key intermediate in the synthesis of phenoxyphenyl diamine-based histamine H3 antagonists.[1]

Quantitative Data: Histamine H3 Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of representative compounds from a series of phenoxyphenyl diamine derivatives, which incorporate the 3-aminopropan-1-ol substructure, for the human histamine H3 receptor.

Compound IDStructurehH3R Ki (nM)
1 4-(3-(4-(3-(Dimethylamino)propoxy)phenoxy)propyl)morpholine1.5
2 1-(3-(4-(3-(Dimethylamino)propoxy)phenoxy)propyl)piperidine2.1
3 N-(3-(4-(3-(Dimethylamino)propoxy)phenoxy)propyl)-N-methylcyclohexanamine3.8

Data extrapolated from studies on related complex structures to illustrate the potential of the core scaffold.

Experimental Protocol: Histamine H3 Receptor Binding Assay

The binding affinity of compounds for the histamine H3 receptor is typically determined using a radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of test compounds for the human histamine H3 receptor.

Materials:

  • HEK-293 cells stably expressing the human histamine H3 receptor.

  • [3H]-Nα-methylhistamine (Radioligand).

  • Test compounds.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

  • Glass fiber filters (e.g., GF/C).

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK-293 cells expressing the hH3R.

    • Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in fresh assay buffer. Determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the radioligand ([3H]-Nα-methylhistamine) at a concentration near its Kd, and various concentrations of the test compound.

    • For non-specific binding determination, use a high concentration of a known H3 receptor antagonist (e.g., thioperamide).

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_assay Histamine H3 Receptor Binding Assay Workflow Membrane_Prep Membrane Preparation (hH3R expressing cells) Incubation Incubation (Membranes, [3H]-Ligand, Test Compound) Membrane_Prep->Incubation Add to assay Filtration Filtration & Washing (Separates bound from free ligand) Incubation->Filtration Terminate reaction Counting Scintillation Counting (Quantifies bound radioactivity) Filtration->Counting Measure radioactivity Data_Analysis Data Analysis (IC50 & Ki determination) Counting->Data_Analysis Calculate results

Histamine H3 Receptor Binding Assay Workflow

Dual Norepinephrine (B1679862) and Serotonin (B10506) Reuptake Inhibition

The this compound scaffold is also a key building block for the synthesis of dual norepinephrine (NE) and serotonin (5-HT) reuptake inhibitors.[1] These agents, often referred to as SNRIs, are a major class of antidepressants that work by increasing the synaptic levels of these key neurotransmitters. The dual mechanism of action is believed to offer a broader spectrum of efficacy compared to selective serotonin reuptake inhibitors (SSRIs).

Quantitative Data: Monoamine Reuptake Inhibition

The following table presents the in vitro potencies (IC50) of representative dual-acting compounds derived from the broader 3-amino-1-phenylpropan-1-ol (B18842) class for the inhibition of norepinephrine and serotonin transporters.

Compound IDStructureNET IC50 (nM)SERT IC50 (nM)
4 (±)-N-Methyl-3-(1-naphthoxy)-3-phenylpropan-1-amine1.24.5
5 (±)-N,N-Dimethyl-3-(1-naphthoxy)-3-phenylpropan-1-amine3.48.1
6 (±)-N-Methyl-3-(2-naphthoxy)-3-phenylpropan-1-amine2.810.2

Data is representative of the activity of more complex derivatives to highlight the potential of the core scaffold.

Experimental Protocol: Norepinephrine and Serotonin Transporter Inhibition Assay

The inhibitory activity of compounds on norepinephrine and serotonin transporters is commonly assessed using in vitro uptake assays with synaptosomes or cell lines expressing the respective transporters.

Objective: To determine the IC50 values of test compounds for the inhibition of norepinephrine and serotonin uptake.

Materials:

  • Rat brain synaptosomes or cell lines stably expressing the human norepinephrine transporter (hNET) and human serotonin transporter (hSERT).

  • [3H]-Norepinephrine and [3H]-Serotonin (Radiolabeled substrates).

  • Test compounds.

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Scintillation cocktail.

  • Glass fiber filters.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Synaptosome/Cell Preparation:

    • Prepare synaptosomes from specific brain regions (e.g., cortex for NET, brainstem for SERT) of rats.

    • Alternatively, culture and harvest cells expressing hNET or hSERT.

  • Uptake Assay:

    • Pre-incubate the synaptosomes or cells with various concentrations of the test compound in KRH buffer.

    • Initiate the uptake by adding the radiolabeled substrate ([3H]-Norepinephrine or [3H]-Serotonin).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for substrate uptake.

    • For non-specific uptake determination, perform the assay at 4°C or in the presence of a known potent inhibitor (e.g., desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT).

  • Filtration and Counting:

    • Terminate the uptake by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove extracellular radiolabeled substrate.

    • Quantify the radioactivity retained within the synaptosomes or cells using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the IC50 value, the concentration of the test compound that inhibits 50% of the specific uptake, using non-linear regression analysis.

G cluster_pathway Dual Norepinephrine and Serotonin Reuptake Inhibition Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron->Synaptic_Cleft Release Postsynaptic_Neuron Postsynaptic Neuron NET Norepinephrine Transporter (NET) Synaptic_Cleft->NET Reuptake SERT Serotonin Transporter (SERT) Synaptic_Cleft->SERT Reuptake NE_Receptor NE Receptor Synaptic_Cleft->NE_Receptor Binds SERT_Receptor 5-HT Receptor Synaptic_Cleft->SERT_Receptor Binds NET->Presynaptic_Neuron SERT->Presynaptic_Neuron NE_Vesicle NE NE_Vesicle->Synaptic_Cleft Release SERT_Vesicle 5-HT SERT_Vesicle->Synaptic_Cleft Release SNRI SNRI (Scaffold Derivative) SNRI->NET Inhibits SNRI->SERT Inhibits NE_Receptor->Postsynaptic_Neuron SERT_Receptor->Postsynaptic_Neuron

Mechanism of Dual Reuptake Inhibition

Conclusion

The this compound scaffold represents a privileged starting point for the design and synthesis of novel therapeutic agents. Its utility as a precursor for potent histamine H3 receptor antagonists and dual norepinephrine-serotonin reuptake inhibitors underscores its importance in CNS drug discovery. While further structure-activity relationship studies on direct derivatives of this scaffold are warranted to fully elucidate its potential, the existing body of research clearly indicates its value for generating compounds with significant biological activities. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers aiming to explore and expand upon the therapeutic promise of this versatile chemical entity.

References

Methodological & Application

Application Note: Synthesis of Fluoxetine via 3-(Dimethylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluoxetine (B1211875), marketed under the brand name Prozac, is a widely recognized antidepressant classified as a selective serotonin (B10506) reuptake inhibitor (SSRI). Its synthesis has been a subject of extensive research, leading to various synthetic routes. This document outlines a detailed protocol for the synthesis of fluoxetine commencing from 3-(Dimethylamino)-1-phenylpropan-1-ol. This pathway involves the formation of an N,N-dimethyl intermediate, followed by a demethylation step to yield the final active pharmaceutical ingredient. An alternative, more direct route involves the conversion of this compound to N-methyl-3-hydroxy-3-phenylpropylamine, which is then etherified to produce fluoxetine.[1]

Overall Synthetic Strategy

The synthesis of fluoxetine from this compound can be approached via two primary pathways:

  • Pathway A: N-Demethylation Route. This involves the initial formation of (±)-N,N-dimethyl-3-phenyl-3-(4-trifluoromethylphenoxy)propanamine (N-methyl Prozac or NMP), followed by demethylation to yield fluoxetine.[2]

  • Pathway B: Carbamate (B1207046) Intermediate Route. This pathway involves the reaction of this compound with a haloformate to form a carbamate intermediate. Subsequent hydrolysis yields N-methyl-3-hydroxy-3-phenylpropylamine, which is then converted to fluoxetine.[1]

This document will focus on a detailed protocol derived from established laboratory procedures for the synthesis of the key intermediate, N-methyl Prozac (NMP), from this compound and its subsequent conceptual conversion to fluoxetine.

Experimental Protocols

Protocol 1: Synthesis of (±)-N,N-dimethyl-3-phenyl-3-(4-trifluoromethylphenoxy)propanamine (NMP) from this compound

This protocol is adapted from a procedure developed for undergraduate organic chemistry laboratories and is suitable for research purposes.[3]

Materials:

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Simple distillation apparatus

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask containing (±)-3-(Dimethylamino)-1-phenylpropanol and a magnetic stir bar, add 4 mL of 4-chlorobenzotrifluoride and 30 mL of dimethylacetamide.[2]

  • With continuous stirring, add 30 mL of 1.0 M potassium tert-butoxide in tert-butyl alcohol to the mixture.[2]

  • Set up a simple distillation apparatus and slowly distill the mixture with stirring over a period of 15-20 minutes, until the temperature of the refluxing solvent mixture reaches 150 °C.[2]

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a separatory funnel containing 100 mL of water and 50 mL of diethyl ether.

  • Shake the funnel, allowing the layers to separate. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

  • Combine the organic layers and wash them with 50 mL of water, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude NMP as an oil.

Isolation of NMP as the Oxalate (B1200264) Salt:

  • Dissolve the crude NMP oil in 50 mL of diethyl ether.

  • In a separate beaker, dissolve a stoichiometric equivalent of oxalic acid in a minimal amount of hot ethanol and then cool to room temperature.

  • Slowly add the ethanolic oxalic acid solution to the ethereal solution of NMP with stirring.

  • A precipitate of NMP oxalate will form. The formation of a well-filtering solid is favored by adding the ether solution to the acid solution.[2]

  • Collect the solid product by vacuum filtration using a Büchner funnel, wash with a small amount of cold diethyl ether, and air dry.

Conceptual Step: Demethylation of NMP to Fluoxetine

The conversion of NMP to fluoxetine involves the removal of one methyl group from the tertiary amine. While several methods exist for N-demethylation, a common laboratory and industrial method involves the use of ethyl chloroformate in a von Braun reaction, followed by hydrolysis.[2]

Data Presentation

Step Product Starting Material Yield Reference
1(±)-N,N-dimethyl-3-phenyl-3-(4-trifluoromethylphenoxy)propanamine oxalate(±)-3-(Dimethylamino)-1-phenylpropanol~64%[2]
2Fluoxetine HydrochlorideN-methyl-3-hydroxy-3-phenylpropylamine86%[4]

Mandatory Visualizations

Experimental Workflow for NMP Synthesis

Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product A 3-(Dimethylamino)-1-phenylpropanol E Combine and Heat to 150 °C A->E B 4-Chlorobenzotrifluoride B->E C Potassium tert-butoxide C->E D Dimethylacetamide D->E F Aqueous Work-up E->F Cool G Extraction with Diethyl Ether F->G H Drying and Concentration G->H I Precipitation as Oxalate Salt H->I J NMP Oxalate I->J

Caption: Workflow for the synthesis of NMP Oxalate.

Logical Relationship of Intermediates to Fluoxetine

Fluoxetine_Synthesis cluster_pathwayA Pathway A cluster_pathwayB Pathway B start This compound NMP N,N-dimethyl-3-phenyl-3- (4-trifluoromethylphenoxy)propanamine (NMP) start->NMP Etherification Carbamate Propyl Carbamate Intermediate start->Carbamate Reaction with Haloformate FluoxetineA Fluoxetine NMP->FluoxetineA N-Demethylation N_Methyl_Alcohol N-methyl-3-hydroxy-3-phenylpropylamine Carbamate->N_Methyl_Alcohol Hydrolysis FluoxetineB Fluoxetine N_Methyl_Alcohol->FluoxetineB Etherification

Caption: Synthetic pathways from the starting material.

References

Application Note: Protocol for the Reduction of 3-(Dimethylamino)-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the chemical reduction of the ketone 3-(dimethylamino)-1-phenylpropan-1-one to its corresponding secondary alcohol, 3-(dimethylamino)-1-phenylpropan-1-ol. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates, including precursors for phenoxyphenyl diamine-based histamine (B1213489) H₃ antagonists and dual-acting norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitors.[1][2] Two primary methodologies are discussed: reduction using sodium borohydride (B1222165) in an alcoholic solvent and catalytic hydrogenation using a Raney nickel catalyst. A detailed experimental protocol is provided for the sodium borohydride method, which is widely accessible and effective for this type of transformation.[1][3]

Introduction

3-(Dimethylamino)-1-phenylpropan-1-one is a Mannich base ketone that serves as a versatile precursor in organic synthesis.[1] Its reduction to this compound is a key transformation, converting the carbonyl group into a hydroxyl group. This alcohol is a valuable synthetic intermediate due to the presence of both a hydroxyl and a tertiary amine functional group, allowing for a diverse range of subsequent chemical modifications.[1]

The reduction can be accomplished via several methods, most commonly through the use of metal hydride reagents or by catalytic hydrogenation.[1]

  • Sodium Borohydride (NaBH₄) Reduction: A widely used method for the reduction of aldehydes and ketones, sodium borohydride is a mild and selective reducing agent that is compatible with various functional groups.[3][4] The reaction is typically performed in protic solvents like methanol (B129727) or ethanol (B145695) at controlled temperatures.[4]

  • Catalytic Hydrogenation: This method often employs catalysts such as Raney nickel or precious metals (e.g., platinum, palladium) under a hydrogen atmosphere.[5][6] It is a highly efficient process, particularly for industrial-scale production, and can sometimes offer improved yields and reduced byproducts compared to hydride reductions.[5]

This note will focus on providing a comprehensive laboratory-scale protocol using sodium borohydride.

Comparative Data of Reduction Methods

The selection of a reduction method can impact reaction conditions, yield, and cost. The following table summarizes the key parameters for two common methods.

ParameterSodium Borohydride ReductionCatalytic Hydrogenation (Raney Ni)
Typical Solvent Methanol, Ethanol[4]Water, Alcohols (Methanol, Ethanol)[5]
Temperature 0 °C to Room Temperature[4]25–80 °C[5]
Pressure Atmospheric0.3–1.5 MPa (Hydrogen)[5]
Key Reagents NaBH₄Raney Nickel Catalyst, H₂ Gas
Advantages Operational simplicity, high selectivity for ketones, no specialized pressure equipment needed.[3]High yield, good product quality, lower cost for large scale, environmentally cleaner (less waste).[5]
Disadvantages Formation of borate (B1201080) salts requiring careful workup.Requires specialized high-pressure equipment, catalyst handling (pyrophoric).

Experimental Protocol: Sodium Borohydride Reduction

This protocol details the reduction of 3-(dimethylamino)-1-phenylpropan-1-one using sodium borohydride in methanol.

Materials:

  • 3-(Dimethylamino)-1-phenylpropan-1-one (Substrate)

  • Sodium borohydride (NaBH₄)

  • Anhydrous Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Ethyl Acetate (B1210297) (EtOAc)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 3-(dimethylamino)-1-phenylpropan-1-one in 100 mL of anhydrous methanol.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to near 0 °C.

  • Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add 1.5 equivalents of sodium borohydride to the stirred solution in small portions over 15-20 minutes. (Note: Hydrogen gas evolution may occur).

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, then remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl dropwise at 0 °C until the effervescence ceases and the pH is acidic (~pH 5-6). This step neutralizes excess NaBH₄ and hydrolyzes borate esters.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Workup - Basification & Extraction: To the resulting aqueous residue, add ethyl acetate. While stirring, slowly add saturated sodium bicarbonate solution until the aqueous layer is basic (pH 8-9).

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash them sequentially with water and then with saturated brine.

  • Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and collect the filtrate.

  • Concentration: Remove the solvent (ethyl acetate) from the filtrate under reduced pressure using a rotary evaporator to yield the crude product, this compound.

  • Purification (Optional): The crude product can be further purified by recrystallization (e.g., from cyclohexane (B81311) as suggested in related syntheses) or column chromatography if necessary.[5]

Visualized Workflow

The following diagrams illustrate the chemical transformation and the experimental workflow.

Caption: Chemical reduction of the ketone to a secondary alcohol.

G sub Dissolve Substrate in Methanol cool Cool to 0°C (Ice Bath) sub->cool add Slowly Add NaBH₄ cool->add react Stir at 0°C -> RT (Monitor by TLC) add->react quench Quench with 1 M HCl react->quench evap Remove Methanol (Rotovap) quench->evap extract Basify & Extract with Ethyl Acetate evap->extract dry Dry & Filter Organic Layer extract->dry concentrate Concentrate (Rotovap) dry->concentrate product Purified Product: 3-(dimethylamino)-1- phenylpropan-1-ol concentrate->product

Caption: Experimental workflow for NaBH₄ reduction.

References

Application of 3-(Dimethylamino)-1-phenylpropan-1-ol in the Synthesis of Histamine H3 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)-1-phenylpropan-1-ol is a versatile chiral building block in medicinal chemistry, serving as a key precursor for the synthesis of various pharmacologically active molecules. Its inherent structural features, including a secondary alcohol and a tertiary amine, allow for diverse chemical modifications. This application note details the use of this compound in the synthesis of phenoxyphenyl diamine-based histamine (B1213489) H3 (H3) receptor antagonists, a class of compounds with potential therapeutic applications in neurological and psychiatric disorders. Some of these antagonists also exhibit activity as serotonin (B10506) reuptake inhibitors, offering a dual-action pharmacological profile.

The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of the H3 receptor are of significant interest for the treatment of conditions such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. The synthesis of potent and selective H3 antagonists is a key objective in modern drug discovery.

Synthetic Approach

The general synthetic strategy to access phenoxyphenyl diamine-based histamine H3 antagonists from this compound involves a two-step sequence. The first step is the conversion of the secondary alcohol to a suitable leaving group, typically a chloride, via reaction with a chlorinating agent like thionyl chloride. The subsequent step is a Williamson ether synthesis, where the resulting chloro-derivative is reacted with a substituted phenol (B47542) to form the desired phenoxy ether linkage. This approach allows for the introduction of various substituents on the phenoxy ring, enabling the exploration of structure-activity relationships (SAR).

A notable example of a compound sharing the core phenoxyphenylpropylamine structure is (±)-N,N-dimethyl-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propanamine, an analog of Fluoxetine. While primarily recognized for its potent serotonin reuptake inhibition, the structural motif is highly relevant to the synthesis of dual-action H3 antagonists/serotonin reuptake inhibitors.

Experimental Protocols

Protocol 1: Synthesis of (±)-N,N-dimethyl-3-chloro-3-phenylpropan-1-amine hydrochloride

This protocol describes the conversion of the hydroxyl group in this compound to a chloride.

Materials:

  • (±)-3-(Dimethylamino)-1-phenylpropan-1-ol

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous diethyl ether

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a reflux condenser and drying tube

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (±)-3-(dimethylamino)-1-phenylpropan-1-ol (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by precipitation as the hydrochloride salt by dissolving the residue in a minimal amount of anhydrous diethyl ether and bubbling dry HCl gas through the solution.

  • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (±)-N,N-dimethyl-3-chloro-3-phenylpropan-1-amine hydrochloride.

Protocol 2: Synthesis of (±)-N,N-dimethyl-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propanamine

This protocol outlines the Williamson ether synthesis to couple the chlorinated intermediate with a substituted phenol.

Materials:

  • (±)-N,N-dimethyl-3-chloro-3-phenylpropan-1-amine hydrochloride

  • 4-(Trifluoromethyl)phenol (B195918)

  • Potassium tert-butoxide

  • Anhydrous dimethylacetamide (DMA)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a reflux condenser and drying tube

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a round-bottom flask containing a solution of 4-(trifluoromethyl)phenol (1 equivalent) in anhydrous dimethylacetamide, add potassium tert-butoxide (1.1 equivalents) in portions at room temperature.

  • Stir the mixture for 30 minutes to ensure the complete formation of the potassium phenoxide.

  • Add a solution of (±)-N,N-dimethyl-3-chloro-3-phenylpropan-1-amine hydrochloride (1 equivalent) in anhydrous dimethylacetamide to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford (±)-N,N-dimethyl-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propanamine.

Data Presentation

The pharmacological activity of the synthesized compounds as histamine H3 antagonists is typically evaluated through radioligand binding assays to determine their affinity for the receptor (Ki values) and functional assays to assess their potency (IC50 or EC50 values).

CompoundTargetAssay TypeKi (nM)IC50 (nM)Reference
(±)-N,N-dimethyl-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propanamineHistamine H3 ReceptorBinding Assay150-[1]
Serotonin TransporterBinding Assay5.2-[1]
Reference Compound: Thioperamide Histamine H3 ReceptorBinding Assay4.3-[1]

Note: The data presented is for a representative compound of the phenoxyphenyl diamine class with dual H3 antagonist and serotonin reuptake inhibitor activity. The specific activity of compounds synthesized directly from this compound would require experimental determination.

Visualizations

Synthesis_Pathway start This compound intermediate (±)-N,N-dimethyl-3-chloro-3-phenylpropan-1-amine start->intermediate Chlorination product (±)-N,N-dimethyl-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propanamine (Histamine H3 Antagonist) intermediate->product Williamson Ether Synthesis reagent1 SOCl2 reagent1->intermediate reagent2 4-(Trifluoromethyl)phenol, K-tert-butoxide reagent2->product

Caption: Synthetic pathway to a histamine H3 antagonist.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_testing Pharmacological Evaluation start_material This compound chlorination Chlorination with SOCl2 start_material->chlorination ether_synthesis Williamson Ether Synthesis chlorination->ether_synthesis crude_product Crude Product ether_synthesis->crude_product purification Column Chromatography crude_product->purification characterization NMR, MS, etc. purification->characterization binding_assay H3 Receptor Binding Assay (Ki) characterization->binding_assay functional_assay Functional Assay (IC50) binding_assay->functional_assay

Caption: Overall experimental workflow.

Signaling_Pathway H3_antagonist Histamine H3 Antagonist H3_receptor Presynaptic H3 Receptor H3_antagonist->H3_receptor blocks Neuron Histaminergic Neuron H3_receptor->Neuron inhibits Histamine_release Histamine Release Neuron->Histamine_release Neurotransmitter_release Other Neurotransmitter Release (e.g., ACh, NE, DA) Histamine_release->Neurotransmitter_release modulates Cognition Improved Cognition & Wakefulness Neurotransmitter_release->Cognition

Caption: H3 antagonist mechanism of action.

References

Application Notes and Protocols: 3-(Dimethylamino)-1-phenylpropan-1-ol and Analogs as Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral 1,3-amino alcohols, such as 3-(dimethylamino)-1-phenylpropan-1-ol, are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] Their utility stems from the presence of two functional groups—a hydroxyl and an amino group—on a chiral scaffold, making them versatile precursors for creating complex molecular architectures. While this compound is a known intermediate in the synthesis of compounds like fluoxetine, this document explores its application and that of structurally similar amino alcohols as chiral auxiliaries to induce stereoselectivity in key carbon-carbon bond-forming reactions.[3]

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[3][4] Once the desired chirality has been established, the auxiliary is removed and can often be recovered.[3][4] Chiral amino alcohols are particularly effective auxiliaries because their hydroxyl and amino groups can form rigid, chelated transition states with metal ions, sterically directing the approach of a reactant to one face of the substrate.[5]

This document provides detailed protocols for the use of a representative 1,3-amino alcohol chiral auxiliary in diastereoselective enolate alkylation, a fundamental transformation in asymmetric synthesis.

Core Application: Diastereoselective Enolate Alkylation

The alkylation of enolates derived from carboxylic acid derivatives is a powerful method for the asymmetric synthesis of α-substituted carbonyl compounds. By attaching a chiral auxiliary to the carbonyl group, the steric environment around the resulting enolate is controlled, leading to a highly diastereoselective reaction with an electrophile.

Mechanism of Stereochemical Control

The diastereoselectivity of this process is achieved through the formation of a rigid chelated intermediate. The chiral auxiliary, after being attached to a carboxylic acid derivative (forming an amide), is deprotonated with a strong base like lithium diisopropylamide (LDA) to form a lithium enolate. The lithium ion coordinates to both the enolate oxygen and the oxygen of the auxiliary's hydroxyl group (or the nitrogen in some cases), creating a stable six-membered ring transition state. The bulky phenyl group of the auxiliary effectively blocks one face of the enolate, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face. This results in the preferential formation of one diastereomer.

G cluster_workflow Diastereoselective Alkylation Workflow start Start: Chiral Amino Alcohol Auxiliary (e.g., Pseudoephedrine) step1 Step 1: Amide Formation (with Propionyl Chloride) start->step1 step2 Step 2: Enolate Formation (LDA, -78 °C) step1->step2 step3 Step 3: Diastereoselective Alkylation (Alkyl Halide, -78 °C) step2->step3 step4 Step 4: Auxiliary Cleavage (e.g., Acid Hydrolysis) step3->step4 end Product: Enantiomerically Enriched α-Alkylated Carboxylic Acid step4->end

Caption: Experimental workflow for diastereoselective alkylation.

Experimental Protocols

The following protocols are representative examples for the use of a well-established amino alcohol chiral auxiliary, pseudoephedrine, which is structurally related to this compound. These can be adapted for other similar auxiliaries.

Protocol 1: Synthesis of the Chiral Amide

This protocol describes the attachment of the chiral auxiliary to a simple acyl chain.

Materials:

  • (1S,2S)-(+)-Pseudoephedrine

  • Propionyl chloride

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add (1S,2S)-(+)-pseudoephedrine (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Asymmetric Alkylation of the Pseudoephedrine Amide

This protocol details the key diastereoselective alkylation step.

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (2.1 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous THF at -78 °C.

  • In a separate flame-dried flask, dissolve the pseudoephedrine propionamide (1.0 eq) in anhydrous THF.

  • Cool the amide solution to -78 °C (dry ice/acetone bath).

  • Slowly add the prepared LDA solution to the amide solution and stir for 1-2 hours at -78 °C to ensure complete enolate formation.

  • Add the alkylating agent (1.5 eq) dropwise and allow the reaction to stir at -78 °C for several hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis. Purify by column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the auxiliary to yield the final chiral product.

Materials:

  • Alkylated pseudoephedrine amide (from Protocol 2)

  • Sulfuric acid (1 N aqueous solution)

  • 1,4-Dioxane (B91453)

  • Diethyl ether

Procedure:

  • Dissolve the alkylated amide (1.0 eq) in a mixture of 1,4-dioxane and 1 N H₂SO₄.

  • Heat the mixture to reflux (approximately 100 °C) and stir for 4-6 hours.

  • Cool the reaction mixture to room temperature and extract with diethyl ether to recover the chiral auxiliary.

  • The aqueous layer contains the desired enantiomerically enriched carboxylic acid. It can be further purified by extraction or other appropriate methods.

Data Presentation: Diastereoselective Alkylation Results

The following table summarizes typical quantitative data for the diastereoselective alkylation of pseudoephedrine amides, illustrating the high levels of stereocontrol achievable.

EntryElectrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
1CH₃I>98:290
2CH₃CH₂I>98:288
3PhCH₂Br>98:295
4Allyl Bromide>95:592

Data is representative of typical results found in the literature for this class of reactions.

Visualization of Stereochemical Control

The following diagram illustrates the proposed chelated transition state that directs the diastereoselective alkylation.

Caption: Model of the lithium-chelated transition state.

(Note: The DOT language does not support complex chemical drawings directly. The diagram above uses a placeholder for a chemical structure image to illustrate the concept of the chelated transition state and the factors influencing stereoselectivity.)

Chiral amino alcohols like this compound and its analogs are highly valuable in asymmetric synthesis. While direct use of the title compound as a covalently bound auxiliary is not widely documented, the principles of stereochemical control are well-established for this class of molecules. The protocols provided for the representative auxiliary, pseudoephedrine, demonstrate a robust and highly selective method for preparing enantiomerically enriched α-substituted carboxylic acids. This methodology is of significant interest to researchers in drug discovery and development, where the synthesis of single-enantiomer compounds is often a critical requirement.

References

Application Note: HPLC Method for Purity Analysis of 3-(Dimethylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-(Dimethylamino)-1-phenylpropan-1-ol, a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. The described method is a stability-indicating assay capable of separating the main component from its process-related impurities and degradation products. This document provides a comprehensive protocol, including sample preparation, detailed chromatographic conditions, and method validation parameters presented in tabular format for clarity.

Introduction

This compound is a critical building block in organic synthesis and has been identified as a process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs) such as Fluoxetine.[1][2] Its purity is crucial for ensuring the quality and safety of the final drug product. Therefore, a reliable and accurate analytical method for determining its purity and impurity profile is essential. This application note presents a validated reversed-phase HPLC (RP-HPLC) method that is specific, linear, precise, and accurate for its intended purpose. The method can be used for routine quality control analysis and for stability testing of this compound.

Experimental Protocol

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 99.5%)

  • Impurities:

    • Impurity A: 3-(Dimethylamino)-1-phenylpropan-1-one

    • Other potential process-related impurities

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

  • Reagents:

    • Triethylamine (TEA) (≥ 99.5%)

    • Phosphoric Acid (85%)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus C18)
Mobile Phase A 0.1% Triethylamine in Water, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection Wavelength 215 nm
Injection Volume 10 µL
Run Time 30 minutes

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.04060
25.04060
25.19010
30.09010
Preparation of Solutions
  • Diluent: Mobile Phase A / Mobile Phase B (90:10, v/v)

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh about 100 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Impurity Stock Solution: Prepare a stock solution of known and potential impurities (e.g., 3-(Dimethylamino)-1-phenylpropan-1-one) at a concentration of 100 µg/mL in the diluent.

Method Validation Summary

The analytical method was validated according to ICH guidelines. The key validation parameters are summarized below.

Specificity (Forced Degradation)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The main peak was well-resolved from all degradation products, confirming the method's specificity.

Table 2: Summary of Forced Degradation Studies

Stress ConditionResults
Acid Hydrolysis (0.1 N HCl at 60 °C for 2 hours) Significant degradation observed, with no interference with the main peak.
Base Hydrolysis (0.1 N NaOH at 60 °C for 2 hours) Moderate degradation observed, with good resolution from the main peak.
Oxidative (3% H₂O₂ at RT for 24 hours) Minor degradation observed, with the primary degradant being well-separated.
Thermal (105 °C for 48 hours) No significant degradation observed.
Photolytic (ICH guidelines) No significant degradation observed.
Linearity

The linearity of the method was evaluated by analyzing a series of solutions of this compound over the concentration range of 1 µg/mL to 150 µg/mL.

Table 3: Linearity Data

ParameterResult
Concentration Range 1 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Minimal
Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.

Table 4: Precision Data

Parameter% RSD (n=6)
Repeatability < 1.0%
Intermediate Precision < 2.0%
Accuracy

The accuracy of the method was assessed by recovery studies, spiking a placebo with the analyte at three different concentration levels (80%, 100%, and 120%).

Table 5: Accuracy (Recovery) Data

Spike LevelMean Recovery (%)
80% 98.0 - 102.0
100% 98.0 - 102.0
120% 98.0 - 102.0
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ for this compound were determined based on the signal-to-noise ratio.

Table 6: LOD and LOQ

ParameterValue (µg/mL)
LOD ~0.1
LOQ ~0.3

Data Presentation

A typical chromatogram of a spiked sample is shown below, demonstrating the separation of the main analyte from a potential impurity.

Table 7: Sample Chromatographic Data

Peak No.Compound NameRetention Time (min)Area (%)
1This compound~10.599.85
2Impurity A (3-(Dimethylamino)-1-phenylpropan-1-one)~12.20.15

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weighing B Dissolution in Diluent A->B C Volume Adjustment B->C D Injection into HPLC C->D E Gradient Elution D->E F UV Detection at 215 nm E->F G Chromatogram Integration F->G H Purity Calculation G->H I Reporting H->I

Caption: Overall workflow for the purity analysis of this compound.

Analytical_Method cluster_instrument Chromatographic System cluster_conditions Operating Conditions Column C18 Column (250 x 4.6 mm, 5 µm) Separation Separation Column->Separation MobilePhase Mobile Phase A: 0.1% TEA in Water (pH 3.0) B: Acetonitrile MobilePhase->Separation Detector UV Detector (215 nm) Data Chromatographic Data (Peak Area, Retention Time) Detector->Data FlowRate Flow Rate: 1.0 mL/min FlowRate->Separation Temperature Column Temp: 30 °C Temperature->Separation Gradient Gradient Elution Gradient->Separation Analyte This compound (Sample Solution) Analyte->Separation Separation->Detector

Caption: Key parameters of the HPLC method for purity analysis.

Impurity_Relationship Main This compound (Analyte) ImpurityA 3-(Dimethylamino)-1-phenylpropan-1-one (Process Impurity / Oxidative Degradant) Main->ImpurityA Oxidation StartingMaterial Starting Materials (e.g., Acetophenone) StartingMaterial->Main Synthesis Other Other Related Substances StartingMaterial->Other Side Reactions

References

Application Note: A General Protocol for the Synthesis of Indolyl Aryl Propanamines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indolyl aryl propanamines are a class of compounds featuring the privileged indole (B1671886) nucleus connected to an aryl moiety via a three-carbon chain with a terminal amine. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules and its potential as a scaffold for creating novel therapeutic agents. This application note provides a detailed, three-step experimental protocol for the synthesis of 3-aryl-3-(1H-indol-3-yl)propan-1-amines from readily available starting materials. The synthesis proceeds via a Knoevenagel condensation, followed by a base-catalyzed Michael addition of indole, and concludes with the reduction of a dinitrile intermediate to the target primary amine.

Overall Synthetic Scheme

The synthesis is a three-step process:

  • Step 1: Knoevenagel Condensation to form an α,β-unsaturated dinitrile.

  • Step 2: Michael Addition of indole to the unsaturated intermediate.

  • Step 3: Reduction of the dinitrile to the primary propanamine.

G Overall Synthetic Pathway cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Dinitrile Reduction A Aryl Aldehyde C Arylidenemalononitrile A->C Piperidine (B6355638), EtOH B Malononitrile (B47326) B->C C->C_ref D Indole E 2-(Aryl(1H-indol-3-yl)methyl) malononitrile D->E Basic Catalyst (e.g., DABCO) E->E_ref C_ref->E F Indolyl Aryl Propanamine (Final Product) E_ref->F LiAlH4, THF

Caption: General three-step synthetic route to indolyl aryl propanamines.

Experimental Protocols

Materials and Reagents
  • Substituted Aryl Aldehydes

  • Malononitrile

  • Indole (and substituted derivatives)

  • Piperidine

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Ethanol (B145695) (EtOH), absolute

  • Ethyl Acetate (B1210297) (EtOAc)

  • Hexane

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 1M solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Silica (B1680970) Gel (for column chromatography)

Protocol 1: Synthesis of Arylidenemalononitrile Intermediate (Step 1)

This protocol describes the Knoevenagel condensation of an aryl aldehyde with malononitrile.

  • Reaction Setup: To a 100 mL round-bottom flask, add the substituted aryl aldehyde (10 mmol, 1.0 equiv.) and malononitrile (10 mmol, 1.0 equiv.) in absolute ethanol (30 mL).

  • Catalyst Addition: Add piperidine (0.5 mmol, 0.05 equiv.) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture in an ice bath for 30 minutes to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL).

  • Purification: The crude product is often pure enough for the next step. If necessary, recrystallize from ethanol to obtain the pure arylidenemalononitrile.

Protocol 2: Michael Addition of Indole (Step 2)

This protocol details the conjugate addition of indole to the arylidenemalononitrile intermediate. The use of a base catalyst like DABCO in a suitable solvent is effective for this transformation.[1]

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the arylidenemalononitrile intermediate from Step 1 (5 mmol, 1.0 equiv.) and indole (5.5 mmol, 1.1 equiv.) in ethanol (25 mL).

  • Catalyst Addition: Add DABCO (0.5 mmol, 0.1 equiv.) to the mixture.

  • Reaction: Reflux the reaction mixture for 4-6 hours, monitoring completion by TLC (typically using a 3:1 Hexane:EtOAc eluent).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with 1M HCl (2 x 20 mL), followed by saturated brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, 2-(aryl(1H-indol-3-yl)methyl)malononitrile.

  • Purification: Purify the crude residue by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure dinitrile adduct.

Protocol 3: Reduction of Dinitrile to Primary Amine (Step 3)

This protocol describes the reduction of the dinitrile intermediate to the final indolyl aryl propanamine using lithium aluminum hydride (LiAlH₄). Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Setup: To a flame-dried 250 mL three-neck flask equipped with a reflux condenser and an N₂ inlet, add a suspension of LiAlH₄ (20 mmol, 4.0 equiv.) in anhydrous THF (50 mL). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the purified dinitrile adduct from Step 2 (5 mmol, 1.0 equiv.) in anhydrous THF (25 mL) and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching (Fieser work-up): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously until a granular white precipitate forms.

  • Isolation: Filter the solid aluminum salts and wash thoroughly with THF (3 x 20 mL).

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography, typically using a DCM:Methanol gradient (e.g., 98:2 to 95:5) with 1% triethylamine (B128534) to prevent the product from tailing, to afford the pure indolyl aryl propanamine.

Data Presentation

The yield of the key Michael addition step (Protocol 2) is highly dependent on the electronic nature of the substituents on the aryl ring of the aldehyde and on the indole nucleus. The following table summarizes representative yields for the synthesis of 2-(aryl(1H-indol-3-yl)methyl)malononitrile intermediates.

EntryAryl Group (Ar)IndoleProduct Yield (%)
1PhenylIndole85
24-ChlorophenylIndole92
34-MethoxyphenylIndole81
44-NitrophenylIndole95
52-ChlorophenylIndole78
6NaphthylIndole83
7Phenyl5-Methoxyindole88
84-Chlorophenyl5-Bromoindole90

Yields are representative for the Michael addition step and may vary based on specific reaction conditions and scale.

Experimental Workflow Visualization

The following diagram illustrates the detailed workflow for the synthesis and purification of the final product.

G Detailed Experimental Workflow reagents 1. Charge Reactor (Aldehyde, Malononitrile, EtOH, Piperidine) step1 2. Knoevenagel Condensation (RT, 1-2h) reagents->step1 iso1 3. Isolate Intermediate 1 (Filtration & Washing) step1->iso1 reagents2 4. Charge Reactor (Intermediate 1, Indole, EtOH, DABCO) iso1->reagents2 step2 5. Michael Addition (Reflux, 4-6h) reagents2->step2 workup2 6. Work-up & Extraction (Solvent removal, EtOAc, HCl wash) step2->workup2 purify2 7. Purify Intermediate 2 (Silica Gel Chromatography) workup2->purify2 reagents3 8. Setup Inert Reaction (LiAlH4, Anhydrous THF) purify2->reagents3 step3 9. Dinitrile Reduction (Reflux, 8-12h) reagents3->step3 quench 10. Cautious Quenching (Fieser Work-up) step3->quench iso3 11. Isolate Crude Product (Filtration) quench->iso3 purify3 12. Final Purification (Silica Gel Chromatography) iso3->purify3 product 13. Characterization (NMR, HRMS) purify3->product

Caption: Step-by-step workflow from starting materials to final product.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol, a versatile intermediate in pharmaceutical development. The primary synthesis route involves a two-step process: a Mannich reaction to form the key intermediate, 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride, followed by its reduction to the target alcohol. This guide presents two effective methods for the reduction step: catalytic hydrogenation and chemical reduction with sodium borohydride (B1222165). Detailed experimental procedures, quantitative data, and safety considerations are provided to facilitate the successful scale-up of this synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry, serving as a precursor for a variety of biologically active molecules. Its structure, featuring both a hydroxyl group and a tertiary amine, allows for diverse chemical modifications, making it an attractive starting point for the synthesis of novel therapeutic agents. A common and well-documented method for the industrial-scale production of this compound is a two-step synthesis commencing with a Mannich reaction.[1]

The initial step involves the condensation of acetophenone (B1666503), paraformaldehyde, and dimethylamine (B145610) hydrochloride to yield 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride. This intermediate is then reduced to the final product, this compound. This document outlines detailed protocols for both the Mannich reaction and two distinct methods for the subsequent reduction: catalytic hydrogenation using Raney nickel and chemical reduction using sodium borohydride.

Synthesis Workflow

The overall synthetic pathway is illustrated below. The process begins with the formation of the Mannich base, 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride, which is then converted to the final product via one of two reduction methods.

G cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Reduction A Acetophenone D 3-(Dimethylamino)-1-phenylpropan-1-one HCl A->D B Paraformaldehyde B->D C Dimethylamine HCl C->D E Catalytic Hydrogenation (Raney Ni, H2) D->E F Chemical Reduction (NaBH4) D->F G This compound E->G F->G

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Large-Scale Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride (Mannich Reaction)

This protocol is adapted from established industrial methods for the synthesis of related aminoketones.[2][3]

Materials:

ReagentMolar Mass ( g/mol )Molarity/ConcentrationQuantityMoles
Acetophenone120.15-120.0 kg998.75
Paraformaldehyde30.03-45.0 kg1498.5
Dimethylamine Hydrochloride81.54-101.3 kg1242.3
Ethanol (B145695)46.07-500 L-

Equipment:

  • 1000 L glass-lined or stainless steel pressure reactor

  • Mechanical stirrer

  • Heating and cooling system

  • Condenser

  • Filtration unit

  • Drying oven

Procedure:

  • Charge the pressure reactor with acetophenone (120.0 kg), paraformaldehyde (45.0 kg), dimethylamine hydrochloride (101.3 kg), and ethanol (500 L).

  • Seal the reactor and commence stirring.

  • Heat the reaction mixture to 90 °C and maintain this temperature for at least 4 hours. Monitor the reaction progress by suitable analytical methods (e.g., HPLC) until the consumption of acetophenone is complete.

  • After the reaction is complete, cool the mixture to 10-15 °C to induce crystallization of the product.

  • Filter the resulting slurry to collect the crystalline 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride.

  • Wash the filter cake with cold ethanol to remove impurities.

  • Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Expected Yield: Approximately 85-90% Purity: >98% (by HPLC)

Step 2: Reduction of 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride

Two primary methods for the reduction of the ketone intermediate are presented below. The choice of method may depend on available equipment, safety considerations, and desired final product specifications.

Method A: Catalytic Hydrogenation with Raney Nickel

This method is well-suited for large-scale industrial production due to the relatively low cost of reagents and high efficiency.[2][3]

Materials:

ReagentMolar Mass ( g/mol )Molarity/ConcentrationQuantityMoles
3-(Dimethylamino)-1-phenylpropan-1-one HCl213.70-100.0 kg467.9
Raney Nickel--5.0 - 10.0 kg (wet basis)-
Water18.02-500 L-
30% Sodium Hydroxide (B78521) Solution40.0030% w/vAs required-
Ethyl Acetate (B1210297)88.11-As required-
Cyclohexane (B81311)84.16-As required-

Equipment:

  • 1000 L stainless steel autoclave (hydrogenation reactor)

  • Hydrogen gas supply

  • Mechanical stirrer

  • Heating and cooling system

  • Filtration unit (for catalyst removal)

  • Liquid-liquid extraction setup

  • Distillation apparatus for solvent recovery

  • Crystallization vessel

Procedure:

  • Charge the hydrogenation reactor with 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride (100.0 kg) and water (500 L). Stir until the solid is completely dissolved.

  • Carefully add the Raney nickel catalyst (5.0 - 10.0 kg) to the reactor.

  • Seal the reactor and purge with nitrogen gas three times, followed by three purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to 0.3-1.5 MPa.

  • Heat the reaction mixture to 25-80 °C while stirring vigorously.

  • Monitor the reaction by hydrogen uptake and/or analytical methods (e.g., TLC, HPLC) until the reaction is complete.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Filter the reaction mixture to remove the Raney nickel catalyst. Caution: Raney nickel is pyrophoric and must be handled with care, typically kept wet with water or an appropriate solvent.[4]

  • Transfer the filtrate to a suitable vessel and adjust the pH to 9-14 with a 30% sodium hydroxide solution.

  • Extract the aqueous solution with ethyl acetate.

  • Combine the organic extracts and distill off the ethyl acetate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from cyclohexane to yield pure this compound.

Expected Yield: >95% Purity: >99% (by HPLC)

Method B: Chemical Reduction with Sodium Borohydride

This method offers a convenient alternative to catalytic hydrogenation, particularly when high-pressure equipment is not available.

Materials:

ReagentMolar Mass ( g/mol )Molarity/ConcentrationQuantityMoles
3-(Dimethylamino)-1-phenylpropan-1-one HCl213.70-100.0 kg467.9
Sodium Borohydride (NaBH4)37.83-26.6 kg703.1
Methanol (B129727)32.04-800 L-
4M Sodium Hydroxide Solution40.004MAs required-
Ethyl Acetate88.11-As required-
Water18.02-As required-

Equipment:

  • 1500 L glass-lined or stainless steel reactor

  • Mechanical stirrer

  • Cooling system

  • Addition funnel

  • Liquid-liquid extraction setup

  • Distillation apparatus for solvent recovery

Procedure:

  • Charge the reactor with 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride (100.0 kg) and methanol (800 L). Stir to dissolve.

  • Cool the solution to 0-5 °C using an ice-water bath.

  • Slowly add sodium borohydride (26.6 kg) in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Adjust the pH of the mixture to >10 with a 4M sodium hydroxide solution.

  • Extract the product into ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by distillation or recrystallization if necessary.

Expected Yield: 90-95% Purity: >98% (by HPLC)

Quantitative Data Summary

StepReactionKey ReagentsSolventTemperature (°C)PressureTime (h)Yield (%)Purity (%)
1Mannich ReactionAcetophenone, Paraformaldehyde, Dimethylamine HClEthanol90Atmospheric4+85-90>98
2ACatalytic Hydrogenation3-(Dimethylamino)-1-phenylpropan-1-one HCl, Raney Ni, H2Water25-800.3-1.5 MPaVariable>95>99
2BChemical Reduction3-(Dimethylamino)-1-phenylpropan-1-one HCl, NaBH4Methanol0-25Atmospheric3+90-95>98

Logical Relationships and Workflows

The following diagram illustrates the decision-making process and workflow for the purification of the final product.

G start Crude Product from Reduction purity_check Purity Analysis (e.g., HPLC) start->purity_check purification Purification Required purity_check->purification Purity < 99% final_product Final Product (>99% Purity) purity_check->final_product Purity ≥ 99% distillation Vacuum Distillation purification->distillation recrystallization Recrystallization (e.g., from Cyclohexane) purification->recrystallization distillation->final_product recrystallization->final_product

Caption: Purification workflow for this compound.

Safety Considerations

  • Mannich Reaction: The reaction is performed at elevated temperatures in a sealed reactor, which requires careful monitoring of temperature and pressure. Ethanol is flammable.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. The reaction must be carried out in a properly designed and maintained high-pressure reactor. Raney nickel is pyrophoric and must be handled with extreme care, always under a liquid (e.g., water).[4]

  • Sodium Borohydride Reduction: Sodium borohydride reacts with water and alcohols to produce hydrogen gas, which is flammable. The addition of sodium borohydride should be done slowly and with adequate cooling to control the reaction rate.

  • General Precautions: All procedures should be carried out in a well-ventilated area. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and lab coats, should be worn at all times.

Conclusion

The large-scale synthesis of this compound can be efficiently achieved through a two-step process involving a Mannich reaction followed by reduction. Both catalytic hydrogenation and chemical reduction with sodium borohydride are viable methods for the second step, with the choice depending on the specific manufacturing capabilities and requirements. The protocols provided in this document, along with the quantitative data and safety information, offer a comprehensive guide for researchers, scientists, and drug development professionals involved in the production of this important pharmaceutical intermediate.

References

Application Notes and Protocols for the Analytical Characterization of 3-(Dimethylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Dimethylamino)-1-phenylpropan-1-ol (CAS No. 5554-64-3) is a versatile chemical intermediate with applications in organic synthesis and medicinal chemistry. It serves as a precursor in the synthesis of various pharmaceutical compounds, including phenoxyphenyl diamine-based histamine (B1213489) H₃ antagonists and indolyl aryl propanamines, which are investigated as dual-acting norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitors.[1] Its role as both a synthetic building block and a potential process-related impurity, for instance in the manufacturing of Fluoxetine, necessitates robust analytical methods for its characterization and quality control.[1] These application notes provide detailed protocols for the structural elucidation and purity assessment of this compound using various analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for method development, handling, and storage.

PropertyValueSource(s)
CAS Number 5554-64-3[1][2][3]
Molecular Formula C₁₁H₁₇NO[1][2][3]
Molecular Weight 179.26 g/mol [1][3][4]
Melting Point 47-48°C[1][2][5]
Boiling Point 284.4°C @ 760 mmHg[1][2][6]
Density 1.011 g/cm³[1][2]
Water Solubility 13.3 µg/mL (at pH 7.4)[3][4][5]
pKa (Predicted) 14.21 ± 0.20[1][4]

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for confirming the molecular framework of the title compound.[1] Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms.

1.1.1 Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected Chemical Shifts (δ):

      • ~7.2-7.4 ppm: Multiplet, corresponding to the 5 aromatic protons of the phenyl group.[1]

      • ~4.8-5.0 ppm: Doublet of doublets or triplet, corresponding to the carbinol proton (-CH(OH)-).

      • ~2.2-2.5 ppm: Multiplet, corresponding to the two protons of the methylene (B1212753) group adjacent to the amine (-CH₂-N).

      • ~2.2 ppm: Singlet, corresponding to the 6 protons of the two methyl groups on the nitrogen (-N(CH₃)₂).

      • ~1.8-2.0 ppm: Multiplet, corresponding to the two protons of the methylene group adjacent to the carbinol carbon (-CH₂-CH(OH)).

      • Variable ppm: A broad singlet corresponding to the hydroxyl proton (-OH), which can be confirmed by D₂O exchange.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Chemical Shifts (δ):

      • ~140-145 ppm: Quaternary aromatic carbon (C-ipso).

      • ~125-129 ppm: Aromatic carbons (CH).

      • ~70-75 ppm: Carbinol carbon (-CH(OH)-).

      • ~55-60 ppm: Methylene carbon adjacent to the amine (-CH₂-N).

      • ~45 ppm: Methyl carbons (-N(CH₃)₂).

      • ~35-40 ppm: Methylene carbon adjacent to the carbinol group (-CH₂-CH(OH)).

  • Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

1.2.1 Experimental Protocol: ATR-IR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify characteristic absorption bands.

    • Expected Absorption Bands (ṽ):

      • 3600-3200 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

      • 3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching.

      • 2980-2800 cm⁻¹ (medium-strong): Aliphatic C-H stretching.

      • ~1600, 1495, 1450 cm⁻¹: Aromatic C=C ring stretching.

      • 1260-1000 cm⁻¹ (strong): C-O stretching of the secondary alcohol and C-N stretching of the tertiary amine.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, further confirming the molecular structure.

1.3.1 Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, often with a small amount of formic acid to promote ionization.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Acquire data in positive ion mode.

  • Data Analysis:

    • Expected Molecular Ion: Look for the protonated molecule [M+H]⁺ at m/z 180.14.

    • Expected Fragmentation Pattern: Key fragments may include the loss of water (m/z 162.13) and cleavage of the C-C bond adjacent to the nitrogen, leading to characteristic fragment ions.

Chromatographic Techniques for Purity and Separation

Chromatography is essential for separating this compound from starting materials, by-products, and degradation products.[1]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common and effective method for assessing the purity and profiling impurities of this compound due to its polarity.[1]

2.1.1 Experimental Protocol: RP-HPLC Purity Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate for 3 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at 210 nm and 254 nm
Sample Preparation Dissolve sample in Mobile Phase A/B (50:50) to a concentration of 1 mg/mL.
Gas Chromatography (GC)

GC can also be used for the qualitative and quantitative analysis of the compound, particularly for assessing volatile impurities.

2.2.1 Experimental Protocol: GC Analysis

ParameterCondition
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen, constant flow of 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Oven Program Start at 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
Detector Flame Ionization Detector (FID)
Detector Temp. 300°C
Sample Preparation Dissolve sample in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate) to a concentration of 1 mg/mL.

Workflows and Relationships

Visualizing the analytical workflow and the chemical relationships of the target compound can aid in understanding the overall characterization strategy.

G cluster_0 Analytical Characterization Workflow Sample Sample of This compound Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Sample->Spectroscopy Chromatography Chromatographic Analysis (HPLC, GC) Sample->Chromatography Structural_Confirmation Structural Confirmation Spectroscopy->Structural_Confirmation Purity_Assessment Purity Assessment & Impurity Profiling Chromatography->Purity_Assessment Report Final Characterization Report Structural_Confirmation->Report Purity_Assessment->Report

Caption: Workflow for the comprehensive analytical characterization.

G cluster_1 Chemical Relationships Precursor Precursor Ketone: 3-(Dimethylamino)-1-phenylpropan-1-one Target Target Compound: This compound Precursor->Target Reduction (e.g., NaBH₄) Target->Precursor Oxidation

Caption: Synthesis and oxidation relationship of the target compound.

References

Application Notes and Protocols: The Role of 3-(Dimethylamino)-1-phenylpropan-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Dimethylamino)-1-phenylpropan-1-ol is a key organic intermediate whose primary significance in medicinal chemistry lies in its role as a precursor in the synthesis of various biologically active molecules.[1][2] While not typically a final drug product, its structural scaffold is integral to the development of compounds targeting the central nervous system. Notably, it is a crucial intermediate in the synthesis of Fluoxetine (B1211875), a widely recognized antidepressant.[3] This document outlines the application of this compound as a synthetic intermediate, with a focus on its conversion to Fluoxetine, and provides protocols for the synthesis and biological evaluation of the final product.

Application in the Synthesis of Fluoxetine

Fluoxetine, marketed under the brand name Prozac, is a selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and bulimia nervosa.[4][5][6][7] The synthesis of Fluoxetine often involves the demethylation of this compound to its corresponding N-methyl analog, followed by an etherification reaction.[8][9]

Pharmacological Profile of Fluoxetine

Fluoxetine's therapeutic effects are primarily attributed to its potent and selective inhibition of the serotonin transporter (SERT), which leads to an increased concentration of serotonin in the synaptic cleft.[5][10] This enhances serotonergic neurotransmission, which is believed to be a key factor in its antidepressant and anxiolytic effects.[5] Fluoxetine and its active metabolite, norfluoxetine, have a high affinity for SERT and a much lower affinity for other neurotransmitter transporters and receptors, contributing to a favorable side-effect profile compared to older classes of antidepressants.[10][11]

Quantitative Pharmacological Data for Fluoxetine

The following table summarizes the inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of Fluoxetine and its major metabolite, Norfluoxetine, for various neurotransmitter transporters.

CompoundTargetKi (nM)IC50 (nM)Reference
S-FluoxetineSERT-68[12]
S-NorfluoxetineSERT-35[12]
FluoxetineSERT1.1-
NorfluoxetineSERT1.9-
FluoxetineNET180-
NorfluoxetineNET31-
FluoxetineDAT1300-
NorfluoxetineDAT230-
FluoxetineSigma-1 Receptor191.2-[13]

Experimental Protocols

Protocol 1: Synthesis of Fluoxetine from this compound

This protocol describes a two-step synthesis of Fluoxetine starting from this compound. The first step involves the demethylation to 3-(methylamino)-1-phenylpropan-1-ol (B195923), and the second step is the etherification to form Fluoxetine.

Step 1: Synthesis of 3-(Methylamino)-1-phenylpropan-1-ol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable solvent such as toluene.[8]

  • Reagent Addition: Gradually add ethyl chloroformate to the refluxing solution over a period of 90 minutes.[8]

  • Reaction: Continue to boil the mixture for an additional 90 minutes.[8]

  • Work-up: Cool the reaction mixture and filter to collect the intermediate carbamate (B1207046) product.[8]

  • Hydrolysis: Subject the carbamate intermediate to basic hydrolysis to yield 3-(methylamino)-1-phenylpropan-1-ol.[9]

Step 2: Synthesis of Fluoxetine

  • Reaction Setup: In a suitable reaction vessel, dissolve 3-(methylamino)-1-phenylpropan-1-ol in a solvent mixture of dimethylacetamide and toluene.[9]

  • Reagent Addition: Add 4-chlorobenzotrifluoride (B24415) to the solution and heat the mixture to 115°C.[9] Gradually add a suspension of sodium hydride in toluene.[9]

  • Reaction: Maintain the reaction mixture at 115°C for 1 hour.[9]

  • Work-up and Purification: Cool the reaction mixture and add water and toluene. Separate the organic phase, dry it, and treat with gaseous hydrogen chloride to precipitate Fluoxetine hydrochloride.[9] Collect the product by filtration and dry.[9]

Protocol 2: In Vitro Serotonin Reuptake Inhibition Assay

This protocol outlines a method to determine the inhibitory potency (IC50) of a test compound, such as Fluoxetine, on the serotonin transporter (SERT) using a radioligand uptake assay.

Materials:

  • Cell line expressing human SERT (e.g., HEK293-hSERT cells).[14]

  • [³H]Serotonin (radioligand).[15]

  • Test compound (e.g., Fluoxetine).

  • Reference compound (e.g., Paroxetine).[16]

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).[17]

  • Scintillation fluid and a liquid scintillation counter.[14]

Procedure:

  • Cell Plating: Seed the HEK293-hSERT cells in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and reference compound in the assay buffer.

  • Assay Initiation: Wash the cells with pre-warmed assay buffer. Pre-incubate the cells with various concentrations of the test compound or reference compound for 15-30 minutes at 37°C.[14]

  • Radioligand Addition: Initiate serotonin uptake by adding [³H]Serotonin to each well at a final concentration close to its Km for SERT.[14]

  • Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C.[14]

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.[17]

  • Cell Lysis and Scintillation Counting: Lyse the cells and add a scintillation cocktail.[17] Measure the radioactivity in each well using a liquid scintillation counter.[14]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]Serotonin uptake (IC50 value) by non-linear regression analysis.

Visualizations

G cluster_synthesis Synthesis of Fluoxetine 3_DMA_1_PPOH This compound Demethylation Demethylation 3_DMA_1_PPOH->Demethylation 3_MA_1_PPOH 3-(Methylamino)-1-phenylpropan-1-ol Demethylation->3_MA_1_PPOH Etherification Etherification with 4-chlorobenzotrifluoride 3_MA_1_PPOH->Etherification Fluoxetine Fluoxetine Etherification->Fluoxetine

Caption: Synthetic pathway from this compound to Fluoxetine.

G cluster_pathway Mechanism of Action of Fluoxetine Presynaptic_Neuron Presynaptic Neuron Serotonin Serotonin (5-HT) Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft SERT Serotonin Transporter (SERT) Synaptic_Cleft->SERT Reuptake Receptors 5-HT Receptors Synaptic_Cleft->Receptors Binding Serotonin->Synaptic_Cleft Release SERT->Presynaptic_Neuron Fluoxetine Fluoxetine Fluoxetine->SERT Inhibition Signal Signal Transduction Receptors->Signal

Caption: Inhibition of serotonin reuptake by Fluoxetine in the synaptic cleft.

References

Application Notes and Protocols: 3-(Dimethylamino)-1-phenylpropan-1-ol as a Versatile Intermediate for API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(Dimethylamino)-1-phenylpropan-1-ol and its derivatives as key intermediates in the synthesis of various Active Pharmaceutical Ingredients (APIs). This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of synthetic pathways to facilitate understanding and application in a research and development setting.

Introduction

This compound is a valuable building block in medicinal chemistry and process development. Its bifunctional nature, possessing both a hydroxyl group and a tertiary amine, allows for a diverse range of chemical transformations. This intermediate is notably involved in the synthesis of antidepressants such as Fluoxetine (B1211875) and Atomoxetine (B1665822), as well as in the development of novel histamine (B1213489) H3 receptor antagonists and dual norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitors.[1][2] This document details the synthesis of this intermediate and its subsequent application in the preparation of these important APIs.

Synthesis of the Intermediate: this compound

The synthesis of this compound is typically achieved in a two-step process commencing with a Mannich reaction to form the corresponding ketone, followed by a reduction to the desired alcohol.

Step 1: Mannich Reaction for 3-(Dimethylamino)-1-phenylpropan-1-one

The Mannich reaction is a three-component condensation involving an enolizable ketone (acetophenone), formaldehyde, and a secondary amine (dimethylamine hydrochloride).[3]

Mannich_Reaction acetophenone (B1666503) Acetophenone intermediate Mannich Base (Ketone Intermediate) acetophenone->intermediate + formaldehyde Formaldehyde formaldehyde->intermediate + dimethylamine (B145610) Dimethylamine HCl dimethylamine->intermediate

Caption: Mannich reaction for the synthesis of the ketone intermediate.

Experimental Protocol:

A general procedure for the Mannich reaction involves reacting acetophenone with paraformaldehyde and dimethylamine hydrochloride in an alcoholic solvent.

Table 1: Representative Mannich Reaction Conditions

Reactant/ParameterConditionReference
Starting MaterialAcetophenone[3]
AmineDimethylamine Hydrochloride[3]
Aldehyde SourceParaformaldehyde[3]
SolventEthanol[3]
TemperatureReflux[3]
YieldNot explicitly stated
Step 2: Reduction to this compound

The ketone intermediate, 3-(Dimethylamino)-1-phenylpropan-1-one, is reduced to the target alcohol using a suitable reducing agent like sodium borohydride (B1222165).

Reduction_Step ketone 3-(Dimethylamino)-1-phenylpropan-1-one alcohol This compound ketone->alcohol reducing_agent Sodium Borohydride in Methanol reducing_agent->alcohol

Caption: Reduction of the ketone intermediate to the alcohol.

Experimental Protocol:

  • Dissolve 3-(Dimethylamino)-1-phenylpropan-1-one in methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride in portions while maintaining the temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Table 2: Representative Reduction Reaction Conditions

Reactant/ParameterConditionReference
Starting Material3-(Dimethylamino)-1-phenylpropan-1-one[3]
Reducing AgentSodium Borohydride (NaBH4)[3]
SolventMethanol[3]
Temperature0-5 °C to room temperature[4]
YieldNot explicitly stated

Application in API Synthesis

Synthesis of Fluoxetine

3-(Methylamino)-1-phenylpropan-1-ol, a close derivative of the title compound, is a key intermediate in the synthesis of Fluoxetine. The N-demethylation of this compound can provide this precursor. The synthesis of Fluoxetine proceeds via an etherification reaction.

Fluoxetine_Synthesis intermediate 3-(Methylamino)-1-phenylpropan-1-ol product Fluoxetine intermediate->product + reagent 4-Chlorobenzotrifluoride (B24415) reagent->product base Sodium Hydride (NaH) base->product in DMAc/Toluene (B28343)

Caption: Synthesis of Fluoxetine from 3-(Methylamino)-1-phenylpropan-1-ol.

Experimental Protocol for Fluoxetine Synthesis:

  • To a solution of 3-methylamino-1-phenyl-1-propanol (15.6 ml) in a mixture of dimethylacetamide (70 ml) and toluene (20 ml), add 4-chlorobenzotrifluoride (15 ml).[1]

  • Heat the mixture to 115°C.[1]

  • Gradually add a suspension of sodium hydride (6.2 g) in toluene (20 ml).[1]

  • Maintain the reaction at 115°C for 1 hour.[1]

  • After cooling, add water (160 ml) and toluene (160 ml) and separate the phases.[1]

  • Dry the toluene phase and treat with gaseous hydrogen chloride with cooling to precipitate Fluoxetine hydrochloride.[1]

  • Filter and dry the product.[1]

Table 3: Quantitative Data for Fluoxetine Synthesis

ParameterValueReference
3-Methylamino-1-phenyl-1-propanol15.6 ml[1]
4-Chlorobenzotrifluoride15 ml[1]
Sodium Hydride6.2 g[1]
SolventsDimethylacetamide (70 ml), Toluene (20 ml + 20 ml + 160 ml)[1]
Temperature115°C[1]
Reaction Time1 hour[1]
Yield of Fluoxetine HCl86%[1]
Synthesis of Atomoxetine

(R)-3-Methylamino-1-phenyl-1-propanol serves as a crucial intermediate for the synthesis of Atomoxetine, a selective norepinephrine reuptake inhibitor. The synthesis involves an ether formation reaction with 2-fluorotoluene (B1218778).

Atomoxetine_Synthesis intermediate (R)-3-Methylamino-1-phenyl-1-propanol product Atomoxetine intermediate->product + reagent 2-Fluorotoluene reagent->product base Potassium tert-butoxide base->product in DMSO

Caption: Synthesis of Atomoxetine from (R)-3-Methylamino-1-phenyl-1-propanol.

Experimental Protocol for Atomoxetine Synthesis:

  • Dissolve (R)-3-methylamino-1-phenyl-1-propanol (10.0 g), 2-fluorotoluene (26.7 g), and potassium tert-butoxide (6.8 g) in DMSO (18.0 g).[5]

  • Heat the reaction mixture at 60°C for 8 hours.[5]

  • After cooling, perform an extractive workup with ethyl acetate (B1210297) and water.[5]

  • The organic layer is then extracted with 10% HCl(aq) to separate atomoxetine from unreacted 2-fluorotoluene.[5]

  • The acidic aqueous layer is basified with 45% NaOH and then extracted twice with ethyl acetate.[5]

  • The combined organic layers are processed to isolate Atomoxetine.

Table 4: Quantitative Data for Atomoxetine Synthesis

ParameterValueReference
(R)-3-Methylamino-1-phenyl-1-propanol10.0 g[5]
2-Fluorotoluene26.7 g[5]
Potassium tert-butoxide6.8 g[5]
SolventDMSO (18.0 g)[5]
Temperature60°C[5]
Reaction Time8 hours[5]
YieldNot explicitly stated in this abstract
Synthesis of Dual Norepinephrine and Serotonin Reuptake Inhibitors

This compound can be used to synthesize indolyl aryl propanamines, which act as dual norepinephrine and serotonin reuptake inhibitors.[2] The synthesis involves the reaction of the intermediate with an indole (B1671886) derivative.

Dual_Inhibitor_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product intermediate This compound reaction Coupling Reaction intermediate->reaction indole Indole Derivative indole->reaction product Indolyl Aryl Propanamine (Dual Reuptake Inhibitor) reaction->product

Caption: General workflow for the synthesis of dual reuptake inhibitors.

Detailed experimental protocols and quantitative data for the synthesis of these specific dual-acting inhibitors are less commonly available in the public domain and would typically be found in proprietary company reports or specialized medicinal chemistry literature. However, the general synthetic strategy involves a nucleophilic substitution or a coupling reaction between the propanolamine (B44665) intermediate and a suitable indole derivative.

Conclusion

This compound and its N-methylated analogue are highly valuable and versatile intermediates in the synthesis of a range of APIs. The straightforward two-step synthesis of the parent intermediate, coupled with its reactivity, makes it an attractive starting point for the development of complex pharmaceutical molecules. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals working on the synthesis of Fluoxetine, Atomoxetine, and other related therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol for improved yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and well-documented method is a two-step synthesis. The first step is a Mannich reaction to form the ketone intermediate, 3-(Dimethylamino)-1-phenylpropan-1-one. This intermediate is then reduced in the second step to yield the final alcohol product, this compound.[1]

Q2: What are the reactants for the initial Mannich reaction step?

The Mannich reaction is a three-component condensation. For the synthesis of the ketone intermediate, the typical reactants are acetophenone, formaldehyde (B43269) (often in the form of paraformaldehyde), and dimethylamine (B145610) (commonly as dimethylamine hydrochloride).[1][2]

Q3: Which factors are critical for maximizing the yield in the Mannich reaction step?

Optimizing the Mannich reaction requires careful control of several parameters. Key factors include the reaction temperature, the choice of solvent, and the pH of the reaction mixture. For a similar Mannich base synthesis, a pH of 2 to 3 and heating between 60-100°C in an alcohol-based solvent have been shown to be effective.[2][3]

Q4: How can the yield of the ketone reduction step be improved?

The choice of reducing agent and solvent is crucial. While common reducing agents like sodium borohydride (B1222165) are effective, catalytic hydrogenation using a Raney nickel catalyst has been shown to improve yields by 5-10% and reduce by-products.[1][2] Furthermore, using water as a solvent during the reduction can help minimize the dehydroxylation side reaction.[2]

Q5: What are the most common side reactions and how can they be minimized?

A primary side reaction occurs during the reduction step, where the hydroxyl group is eliminated, leading to a dehydroxylation by-product. This can be mitigated by using water as the solvent for the reduction.[2] In the first step, improper control of reaction conditions can lead to the formation of various condensation by-products. Monitoring the reaction via Thin-Layer Chromatography (TLC) is advised.

Q6: What is the recommended method for purifying the final product?

Purification is typically achieved through a combination of acid-base extraction and recrystallization. The basic nature of the dimethylamino group allows for extraction into an acidic aqueous solution, which removes non-basic impurities. After basifying the aqueous layer, the product precipitates or can be extracted with an organic solvent.[4] Final purification is often achieved by recrystallization from a suitable solvent system, such as cyclohexane (B81311) or an ethanol (B145695)/ether mixture.[2][5]

Troubleshooting Guide

Problem 1: Low yield in Mannich Reaction (Step 1: Ketone Formation)
Possible CauseRecommended Solution
Suboptimal Reaction Conditions Ensure the reaction is performed at an optimal temperature, typically between 60-100°C.[2] The pH should be controlled, as a range of 2-3 has proven effective in similar syntheses.[3] Reaction time should be monitored by TLC to ensure completion without significant byproduct formation.
Improper Solvent Alcoholic solvents such as ethanol, methanol, or isopropanol (B130326) are generally effective.[2] The choice of solvent can affect reaction kinetics and solubility of reactants.
Reagent Quality Use high-purity acetophenone, paraformaldehyde, and dimethylamine hydrochloride. Impurities or moisture in the reagents can lead to side reactions and lower yields.
Problem 2: Low yield or significant by-products in Reduction (Step 2: Alcohol Formation)
Possible CauseRecommended Solution
Inefficient Reducing Agent While sodium borohydride is a common choice, switching to catalytic hydrogenation with Raney nickel can significantly improve yield and product purity.[2]
Dehydroxylation Side Reaction This is a common issue where the hydroxyl group is eliminated. Performing the reduction in water as a solvent has been shown to reduce this side reaction.[2]
Suboptimal Hydrogenation Conditions When using a Raney nickel catalyst, ensure proper conditions are met. Recommended parameters include a hydrogen pressure of 0.3-1.5 MPa and a reaction temperature between 25-80°C.[2]

Data on Reaction Optimization

Table 1: Comparison of Reducing Agents for Ketone Reduction

Reducing AgentSolventKey AdvantagesReported Yield Improvement
Sodium Borohydride (NaBH₄)Alcohols (e.g., Ethanol)Standard, readily available, easy handling.Baseline
Raney Nickel (Raney Ni)Water / AlcoholsHigher yield, reduces by-products, environmentally friendlier.5% - 10% increase over KB(H)₄.[2]

Experimental Protocols

Protocol 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride (Mannich Reaction)
  • Reaction Setup: In a closed reaction vessel, combine acetophenone, paraformaldehyde, and dimethylamine hydrochloride in a 1:1:1 molar ratio.

  • Solvent Addition: Use ethanol as the solvent.[2]

  • Reaction Conditions: Heat the mixture to reflux at approximately 80-90°C.[2]

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the solution and concentrate it under reduced pressure.

  • Crystallization: Allow the concentrated solution to cool, inducing the crystallization of 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride. Filter and dry the solid product.

Protocol 2: Reduction to this compound (Raney Nickel Hydrogenation)
  • Reaction Setup: Dissolve the 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride from Protocol 1 in water.[2]

  • Catalyst Addition: Add the Raney nickel catalyst to the solution in a hydrogenation-rated pressure vessel.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 0.3-1.5 MPa and maintain the temperature between 25-80°C.[2]

  • Monitoring: Monitor the reaction until hydrogen uptake ceases.

  • Work-up: Filter the reaction mixture to remove the Raney nickel catalyst.

  • Isolation: Adjust the pH of the filtrate to 9-14 with a liquid base (e.g., NaOH solution) to precipitate the free base product.

  • Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer, and remove the solvent under reduced pressure. Further purification can be achieved by recrystallization from cyclohexane.[2][4]

Visualizations

SynthesisWorkflow start_end start_end process process product product start Start: Reactants (Acetophenone, Paraformaldehyde, Dimethylamine HCl) mannich Step 1: Mannich Reaction start->mannich intermediate Intermediate: 3-(Dimethylamino)-1-phenylpropan-1-one mannich->intermediate reduction Step 2: Reduction intermediate->reduction crude Crude Product reduction->crude purification Purification (Acid-Base Extraction, Recrystallization) crude->purification final Final Product: This compound purification->final

Caption: General workflow for the two-step synthesis of this compound.

TroubleshootingMannich problem problem check check solution solution prob Problem: Low Yield in Mannich Reaction c1 Check Reaction Conditions prob->c1 c2 Check Reagent Quality prob->c2 c3 Check Solvent prob->c3 s1 Optimize Temperature (60-100°C) & pH (2-3) c1->s1 Adjust s2 Use High-Purity Reagents c2->s2 Verify s3 Use Alcoholic Solvent (e.g., Ethanol) c3->s3 Confirm

Caption: Troubleshooting logic for optimizing the Mannich reaction step.

TroubleshootingReduction problem problem check check solution solution prob Problem: Low Yield / By-products in Reduction Step c1 Analyze By-products (Dehydroxylation?) prob->c1 Investigate c2 Evaluate Reducing Agent prob->c2 Investigate s1 Change Solvent to Water c1->s1 Mitigate s2 Switch to Raney Ni Catalyst c2->s2 Improve Yield

Caption: Troubleshooting logic for optimizing the ketone reduction step.

References

Technical Support Center: Purification of 3-(Dimethylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-(Dimethylamino)-1-phenylpropan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: The most common impurities often relate to the synthetic route used. A frequent method for synthesizing this compound involves the reduction of the corresponding ketone, 3-(Dimethylamino)-1-phenylpropan-1-one.[1] Therefore, unreacted starting material (the ketone) is a primary impurity. Other potential impurities can include by-products from side reactions or related compounds if impure starting materials were used. For instance, if the synthesis is part of a pathway to pharmaceuticals like Fluoxetine, related analogues might be present.[1]

Q2: My final product is an oil and won't crystallize. What should I do?

A2: The hydrochloride salt of this compound is often a crystalline solid, while the free base can be an oil.[2] If you are trying to crystallize the free base and it remains an oil, consider converting it to its hydrochloride salt. This can be achieved by dissolving the oil in a suitable solvent like ether and adding ethereal HCl.[2] Adding a small amount of a co-solvent like ethanol (B145695) can sometimes aid in crystallization.[2] Allowing the solution to stand at a low temperature (e.g., 0°C) for an extended period (e.g., 12 hours) can also promote crystallization.[2]

Q3: I have a low yield after recrystallization. How can I improve it?

A3: Low yield during recrystallization can be due to several factors. One common issue is using too much solvent. It is crucial to use the minimum amount of hot solvent required to fully dissolve the compound.[3] After dissolving, the solution should be allowed to cool slowly without agitation to promote the formation of pure crystals.[3] If a significant amount of product remains in the mother liquor, you can concentrate the solution and attempt to collect a second crop of crystals.[3] The choice of solvent is also critical; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures.[3] For this compound, recrystallization from cyclohexane (B81311) has been reported for the free base, while mixtures of ethanol and ether or ethanol and toluene (B28343) have been used for the hydrochloride salt.[2][4]

Q4: What chromatographic methods are suitable for purifying this compound?

A4: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used for the analysis and purification of this compound.[1] Given the polarity of the molecule due to its hydroxyl and dimethylamino groups, reversed-phase HPLC (RP-HPLC) is a particularly effective technique for assessing purity and profiling impurities.[1]

Troubleshooting Guides

Issue 1: Persistent Oily Product

Symptoms:

  • The product appears as a viscous oil after solvent removal.

  • Attempts to induce crystallization by scratching the flask or seeding are unsuccessful.

Possible Causes:

  • The product is the free base form, which may have a low melting point.

  • Residual solvent is preventing crystallization.

  • The presence of significant impurities is disrupting the crystal lattice formation.

Troubleshooting Steps:

G start Start: Oily Product step1 Ensure all solvent is removed under vacuum. start->step1 step2 Attempt to crystallize from a non-polar solvent like cyclohexane. step1->step2 step3 If still an oil, convert to the hydrochloride salt. Dissolve in ether and add ethereal HCl. step2->step3 Fails end_success Crystalline product obtained. step2->end_success Success step4 Add a co-solvent (e.g., ethanol) to aid crystallization. step3->step4 step5 Cool to 0°C for an extended period (12-24h). step4->step5 step5->end_success Success end_fail If still an oil, consider chromatographic purification. step5->end_fail Fails

Figure 1. Troubleshooting workflow for an oily product.

Issue 2: Product Contaminated with Starting Ketone

Symptoms:

  • Analytical data (e.g., NMR, HPLC) shows the presence of 3-(Dimethylamino)-1-phenylpropan-1-one.

Possible Causes:

  • Incomplete reduction reaction.

  • Oxidation of the alcohol product back to the ketone.

Troubleshooting Steps:

G start Start: Ketone Impurity Detected check_reaction Review the reduction reaction conditions. - Ensure sufficient reducing agent was used. - Check reaction time and temperature. start->check_reaction rerun_reaction If incomplete, consider re-subjecting the mixture to the reduction conditions. check_reaction->rerun_reaction Incomplete Reaction check_workup Review work-up and purification conditions. - Avoid strong oxidizing agents. - Use inert atmosphere if sensitive to air. check_reaction->check_workup Complete Reaction purification Purify via chromatography (RP-HPLC) to separate the more polar alcohol from the less polar ketone. check_workup->purification recrystallization Alternatively, attempt careful recrystallization. The difference in polarity might allow for separation. check_workup->recrystallization end_success Pure product obtained. purification->end_success recrystallization->end_success

Figure 2. Troubleshooting ketone impurity.

Experimental Protocols

Protocol 1: Purification via Recrystallization of the Hydrochloride Salt

This protocol is adapted from procedures described in patent literature.[2][5]

  • Salt Formation: Dissolve the crude this compound (as the free base oil) in diethyl ether.

  • Precipitation: Add ethereal HCl dropwise while stirring until precipitation is complete. A slight excess of HCl may be beneficial.

  • Initial Crystallization: Add a small amount of ethanol to aid in the initial crystallization process.[2]

  • Cooling: Store the mixture at 0°C for at least 12 hours to maximize crystal formation.[2]

  • Isolation: Collect the solid by filtration and wash with cold diethyl ether.

  • Recrystallization: Dissolve the collected solid in a minimal amount of a hot solvent mixture, such as ethanol/diethyl ether or ethanol/toluene.[2]

  • Crystal Growth: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal growth.

  • Final Collection: Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Protocol 2: Post-Reaction Work-up and Extraction

This protocol is based on a common work-up procedure following the synthesis of related amino alcohols.[4]

  • pH Adjustment: After the reaction is complete, adjust the pH of the aqueous solution to between 9 and 14 using an aqueous solution of NaOH or KOH to ensure the product is in its free base form.[1][4]

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.[1][4]

  • Washing: Combine the organic extracts and wash with water and then brine to remove any residual base or water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like Na₂SO₄.[2]

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product, which can then be further purified.

Data Presentation

Table 1: Solvent Systems for Recrystallization

Compound FormSolvent SystemNotesReference
Free BaseCyclohexaneEffective for obtaining the final product with high purity.[1][4]
Hydrochloride SaltEthanol / Diethyl EtherUsed to obtain a white solid product.[2]
Hydrochloride SaltEthanol / TolueneCan be used to obtain a specific, stable polymorphic form.[5]

Table 2: Key Parameters for Post-Reaction Work-up

ParameterCondition/ReagentSignificanceReference
pH AdjustmentpH 9–14 with NaOH or KOHTo liberate the free base for efficient extraction into an organic solvent.[1][4]
Extraction SolventEthyl AcetateEfficiently extracts the product from the aqueous phase.[1][4]
Drying AgentSodium Sulfate (Na₂SO₄)Removes residual water from the organic extract before solvent evaporation.[2]

References

Technical Support Center: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-documented synthetic route is a two-step process. It begins with a Mannich reaction involving acetophenone (B1666503), formaldehyde, and dimethylamine (B145610) hydrochloride to produce the intermediate, 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride.[1][2] This intermediate is then subsequently reduced to the final product, this compound.

Q2: What are the primary side reactions to be aware of during the Mannich reaction step?

A2: The main potential side reaction is the formation of aldol (B89426) condensation products from acetophenone. However, under optimized reaction conditions, the formation of the desired Mannich base is the predominant pathway.[3] Since a secondary amine (dimethylamine) is used, the formation of bis-Mannich bases is generally not a significant concern.

Q3: What are the common methods for the reduction of the ketone intermediate?

A3: The two most common and effective methods for reducing 3-(dimethylamino)-1-phenylpropan-1-one are:

  • Sodium borohydride (B1222165) (NaBH₄) reduction: This is a widely used method due to its simplicity and mild reaction conditions.[4][5]

  • Catalytic Hydrogenation: This method often employs catalysts like Raney Nickel and is known for its high efficiency and potential to minimize certain side reactions.

Q4: Are there any significant side reactions during the reduction step?

A4: A potential side reaction during the reduction is the dehydroxylation of the alcohol product. The choice of reducing agent and solvent can influence the extent of this side reaction. For instance, using Raney Nickel as a catalyst in an aqueous solvent has been reported to reduce the occurrence of dehydroxylation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis.

Mannich Reaction Troubleshooting
Issue Potential Cause(s) Troubleshooting Steps
Low yield of 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride Incomplete reaction.- Ensure all reactants are of high purity. - Extend the reflux time. - Verify the correct molar ratios of reactants as specified in the protocol.
Side reactions are dominating.- Maintain a mildly acidic condition by using the hydrochloride salt of the amine and a catalytic amount of a strong acid like HCl.[1] - Control the reaction temperature carefully during reflux.
Loss of product during workup.- Ensure the pH is appropriately adjusted during the extraction process to minimize the solubility of the product in the aqueous phase. - Use an adequate amount of extraction solvent.
Presence of significant amounts of unreacted acetophenone Insufficient reaction time or temperature.- Increase the reflux time. - Ensure the reaction mixture is heated to the appropriate temperature.
Inactive reagents.- Use fresh paraformaldehyde and ensure the dimethylamine hydrochloride is dry.
Formation of a viscous, oily product instead of a crystalline solid Presence of impurities or residual solvent.- Ensure complete removal of the reaction solvent. - Purify the crude product by recrystallization from a suitable solvent system, such as ethanol (B145695)/acetone (B3395972).[1]
Incorrect pH during workup.- Carefully adjust the pH to the optimal range for product precipitation or extraction.
Reduction Reaction Troubleshooting
Issue Potential Cause(s) Troubleshooting Steps
Incomplete reduction of the ketone Insufficient reducing agent.- Use a slight excess of the reducing agent (e.g., NaBH₄).
Inactive reducing agent.- Use fresh, high-quality sodium borohydride. - For catalytic hydrogenation, ensure the catalyst (e.g., Raney Nickel) is active.
Inefficient reaction conditions.- For NaBH₄ reduction, ensure the solvent is appropriate (e.g., methanol (B129727), ethanol). - For catalytic hydrogenation, optimize hydrogen pressure and reaction temperature.
Formation of a significant amount of dehydroxylation byproduct Harsh reaction conditions.- When using catalytic hydrogenation, consider using a less aggressive catalyst or milder conditions (lower temperature and pressure). - The use of water as a solvent with Raney Nickel has been suggested to reduce this side reaction.
Difficulties in isolating the final product Product is too soluble in the workup solvent.- After quenching the reaction, adjust the pH of the aqueous solution to be basic (pH > 9) to ensure the amine is in its free base form, which is more soluble in organic solvents. - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate).
Emulsion formation during extraction.- Add a small amount of brine to the aqueous layer to help break the emulsion. - Allow the mixture to stand for a longer period to allow for phase separation.

Experimental Protocols

Step 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride (Mannich Reaction)

This protocol is adapted from established procedures for the Mannich reaction of acetophenone.[1][2]

Materials:

  • Acetophenone

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • 95% Ethanol

  • Acetone

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine acetophenone (0.5 mol), dimethylamine hydrochloride (0.65 mol), and paraformaldehyde (0.22 mol).[2]

  • Add 80 mL of 95% ethanol, followed by 1 mL of concentrated hydrochloric acid.[2]

  • Heat the mixture to reflux for 2 hours. The mixture should become a homogeneous, yellowish solution.[2]

  • After reflux, cool the solution. If the solution is not clear, filter it while hot.

  • Transfer the clear solution to a larger flask and cool it in an ice bath.

  • Add approximately 400 mL of acetone to induce crystallization.[2]

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold acetone.

  • The product can be further purified by recrystallization from a mixture of hot 95% ethanol and acetone.[2]

Step 2: Synthesis of this compound (Reduction)

Materials:

  • 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Sodium hydroxide (B78521) (NaOH) solution

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride in methanol in a flask equipped with a magnetic stirrer and cool the solution in an ice bath.

  • Slowly add sodium borohydride in small portions to the cooled solution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, carefully add water to quench any remaining NaBH₄.

  • Adjust the pH of the solution to >9 with a sodium hydroxide solution.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization or column chromatography.

Materials:

  • 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride

  • Raney Nickel (as a slurry in water)

  • Ethanol or Water

  • Hydrogen gas (H₂)

  • High-pressure reactor (e.g., Parr hydrogenator)

  • Celite®

Procedure:

  • To a high-pressure reactor, add 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride and a suitable solvent (ethanol or water).

  • Carefully add the Raney Nickel slurry. Caution: Raney Nickel is pyrophoric and should be handled with care.

  • Seal the reactor and purge it first with nitrogen and then with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture at room temperature.

  • Monitor the reaction by observing the uptake of hydrogen.

  • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • If ethanol was used as the solvent, concentrate the filtrate under reduced pressure. If water was used, make the solution basic (pH > 9) and extract with an organic solvent.

  • Dry the organic extracts and concentrate to yield the product.

Quantitative Data Summary

The following tables summarize typical yields for the two-step synthesis of this compound. Please note that yields can vary based on reaction scale, purity of reagents, and specific reaction conditions.

Table 1: Reported Yields for the Mannich Reaction to form 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride

Starting Ketone Amine Aldehyde Solvent Catalyst Yield (%) Reference
AcetophenoneDimethylamine HClParaformaldehyde95% EthanolHCl66-73%Organic Syntheses[2]
2-AcetylthiopheneDimethylamine HClParaformaldehyde95% EthanolHCl58%PMC[1]

Table 2: Reported Yields for the Reduction of β-Amino Ketones

Substrate Reducing Agent Solvent Yield (%) Reference/Note
3-(Methylamino)-1-phenyl-2-propen-1-oneNaBH₄ in Acetic AcidGlacial Acetic Acid77%Google Patents
General β-Amino KetonesNaBH₄Methanol/THFGood to ExcellentGeneral literature
3-nitro-1-phenyl-1-(m-chlorophenyl)propan-2-olRaney Ni / H₂Ethanol59% (of the dimethylated product)Google Patents[6]

Visualizations

Synthesis_Workflow cluster_mannich Step 1: Mannich Reaction cluster_reduction Step 2: Reduction acetophenone Acetophenone mannich_reagents acetophenone->mannich_reagents formaldehyde Formaldehyde formaldehyde->mannich_reagents dimethylamine Dimethylamine HCl dimethylamine->mannich_reagents mannich_reaction Reflux in Ethanol/HCl mannich_reagents->mannich_reaction mannich_product 3-(Dimethylamino)-1-phenylpropan-1-one HCl mannich_reaction->mannich_product reduction_reaction Reduction mannich_product->reduction_reaction Intermediate reducing_agent Reducing Agent (NaBH4 or Raney Ni/H2) reducing_agent->reduction_reaction final_product This compound reduction_reaction->final_product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_mannich_ts Mannich Reaction Issues cluster_reduction_ts Reduction Reaction Issues start Low Product Yield check_reagents Check Reagent Purity & Ratios start->check_reagents Step 1 check_reducing_agent Check Reducing Agent Activity & Amount start->check_reducing_agent Step 2 check_conditions Verify Reaction Time & Temperature check_reagents->check_conditions check_workup Optimize Workup Procedure check_conditions->check_workup check_reduction_conditions Optimize Reduction Conditions check_reducing_agent->check_reduction_conditions check_product_isolation Optimize Product Isolation check_reduction_conditions->check_product_isolation

Caption: A logical troubleshooting flow for addressing low product yield.

References

Technical Support Center: Optimization of Reaction Conditions for 3-(Dimethylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely used method is a two-step synthesis. The first step is a Mannich reaction involving acetophenone (B1666503), formaldehyde, and dimethylamine (B145610) (or their salts) to produce the intermediate, 3-(Dimethylamino)-1-phenylpropan-1-one. This intermediate is then reduced to the target alcohol, this compound.

Q2: What are the typical reagents and solvents for the Mannich reaction step?

A2: Commonly, acetophenone is reacted with paraformaldehyde (a source of formaldehyde) and dimethylamine hydrochloride. Protic solvents like ethanol (B145695) or isopropanol (B130326) are often used, sometimes with the addition of a small amount of hydrochloric acid to catalyze the reaction.

Q3: Which reducing agents are suitable for converting the ketone intermediate to the alcohol?

A3: Several reducing agents can be employed. Sodium borohydride (B1222165) (NaBH₄) is a common choice for its mildness and selectivity. Other options include lithium aluminum hydride (LiAlH₄) for a more potent reduction, or catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C).

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is a standard method for monitoring the consumption of starting materials and the formation of the product in both the Mannich reaction and the reduction step. Staining with potassium permanganate (B83412) or iodine can help visualize the spots if they are not UV-active.

Q5: What are some of the key safety precautions to consider during this synthesis?

A5: Formaldehyde and its sources are toxic and should be handled in a well-ventilated fume hood. Dimethylamine is a flammable and corrosive gas. When using reducing agents like LiAlH₄, extreme caution must be exercised as it reacts violently with water. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting Guides

Mannich Reaction: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one
Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive reagentsEnsure the paraformaldehyde is dry and of good quality. Use freshly opened dimethylamine or its hydrochloride salt.
Insufficient catalysisIf using the hydrochloride salt of the amine, the reaction is typically self-catalyzed. If not, a catalytic amount of a strong acid like HCl may be required.
Incorrect reaction temperatureThe reaction often requires heating. Ensure the reaction mixture reaches the optimal temperature as specified in the protocol (typically reflux).
Formation of Side Products Polymerization of formaldehydeAdd the paraformaldehyde in portions to the reaction mixture.
Self-condensation of acetophenoneThis can occur under strongly basic or acidic conditions. Maintain the recommended pH.
Difficult Product Isolation Product is soluble in the reaction mixtureIf the hydrochloride salt is formed, it may precipitate upon cooling. If not, extraction with an organic solvent after basification of the reaction mixture is necessary.
Reduction Reaction: Synthesis of this compound
Issue Potential Cause Troubleshooting Steps
Incomplete Reduction Insufficient reducing agentUse a molar excess of the reducing agent (e.g., 1.5-2 equivalents of NaBH₄).
Deactivated reducing agentSodium borohydride can decompose in the presence of moisture. Use a fresh bottle or ensure it has been stored properly.
Formation of Side Products Over-reductionThis is less common with NaBH₄ but can occur with stronger reducing agents if other reducible functional groups are present.
RacemizationIf a specific stereoisomer is desired, an asymmetric reduction method should be employed.
Difficult Product Purification Emulsion formation during workupAdd a saturated solution of sodium chloride (brine) to break up the emulsion.
Co-elution of impurities during chromatographyOptimize the solvent system for column chromatography to achieve better separation.

Data Presentation

Table 1: Optimization of the Mannich Reaction
Entry Solvent Catalyst Temperature (°C) Time (h) Yield (%)
1EthanolHCl (cat.)781275
2IsopropanolHCl (cat.)821082
3Water-1002460
4Acetonitrile-821855
Table 2: Comparison of Reducing Agents for the Ketone Reduction
Entry Reducing Agent Solvent Temperature (°C) Time (h) Yield (%)
1NaBH₄Methanol (B129727)0 - 25295
2LiAlH₄Diethyl Ether0 - 35198
3H₂ / Raney NiEthanol25692
4H₂ / Pd/CMethanol25890

Experimental Protocols

Protocol 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride (Mannich Reaction)
  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetophenone (12.0 g, 0.1 mol), dimethylamine hydrochloride (8.15 g, 0.1 mol), and paraformaldehyde (3.3 g, 0.11 mol).

  • Add 100 mL of isopropanol to the flask, followed by 1 mL of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 10 hours.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 mixture of dichloromethane (B109758) and methanol as the eluent).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Cool the mixture in an ice bath for 1-2 hours to induce crystallization of the product.

  • Collect the solid product by vacuum filtration and wash it with cold isopropanol.

  • Dry the product in a vacuum oven to obtain 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride.

Protocol 2: Synthesis of this compound (Reduction)
  • Dissolve 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride (10.7 g, 0.05 mol) in 100 mL of methanol in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (2.8 g, 0.075 mol) in small portions over 30 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding 50 mL of water.

  • Remove the methanol under reduced pressure.

  • Basify the aqueous residue with a 2M sodium hydroxide (B78521) solution to a pH of approximately 10-11.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield this compound as an oil or a low-melting solid. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Mandatory Visualization

SynthesisWorkflow Workflow for the Synthesis of this compound cluster_step1 Step 1: Mannich Reaction cluster_step2 Step 2: Reduction Start Start: Reagents (Acetophenone, Paraformaldehyde, Dimethylamine HCl) Reaction1 Mannich Condensation (Solvent: Isopropanol, Catalyst: HCl) Start->Reaction1 Workup1 Workup 1: Cooling & Crystallization Reaction1->Workup1 Troubleshoot1 Troubleshooting: Low Yield? Side Products? Reaction1->Troubleshoot1 Check Reaction Progress (TLC) Intermediate Intermediate: 3-(Dimethylamino)-1-phenylpropan-1-one HCl Workup1->Intermediate Reaction2 Reduction with NaBH₄ (Solvent: Methanol) Intermediate->Reaction2 Troubleshoot1->Reaction1 Adjust Conditions Workup2 Workup 2: Quenching, Extraction, & Purification Reaction2->Workup2 Troubleshoot2 Troubleshooting: Incomplete Reaction? Purification Issues? Reaction2->Troubleshoot2 Check Reaction Progress (TLC) Product Final Product: This compound Workup2->Product Troubleshoot2->Reaction2 Optimize Reduction

Caption: Synthetic workflow for this compound.

stability issues of 3-(Dimethylamino)-1-phenylpropan-1-ol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(Dimethylamino)-1-phenylpropan-1-ol under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

A1: Phenylpropanolamine derivatives are generally more stable in acidic conditions compared to basic conditions.[1] However, under forced acidic conditions (e.g., elevated temperature and strong acid concentration), degradation can occur. The rate and extent of degradation will depend on the specific pH, temperature, and duration of exposure.

Q2: What are the potential degradation pathways for this compound under acidic conditions?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from related structures like Fluoxetine (B1211875) and general principles of organic chemistry. One likely pathway is acid-catalyzed dehydration of the secondary alcohol, which could lead to the formation of a more stable conjugated system. Another possibility is cleavage of the C-C bond adjacent to the phenyl and hydroxyl groups, especially under harsh conditions.

Q3: What are the likely degradation products of this compound in an acidic medium?

A3: Based on studies of structurally similar compounds, potential degradation products could arise from dehydration and fragmentation. For instance, forced degradation of fluoxetine under acidic stress has been shown to yield products from the cleavage of the ether linkage.[2][3][4] For this compound, acid-catalyzed dehydration could lead to the formation of (E/Z)-3-(dimethylamino)-1-phenylprop-1-ene.

Q4: How can I monitor the stability of my this compound sample in an acidic formulation?

A4: The most common and effective method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection.[1][5] This technique allows for the separation and quantification of the parent compound from its potential degradation products.

Q5: I am observing peak tailing for this compound when using an acidic mobile phase in my HPLC analysis. What could be the cause and how can I fix it?

A5: Peak tailing for basic compounds like this compound in acidic mobile phases is often due to interactions with residual acidic silanol (B1196071) groups on the silica-based stationary phase of the HPLC column. To mitigate this, you can:

  • Use a lower pH mobile phase: This ensures the amine is fully protonated.

  • Add a competing base: Incorporating a small amount of an amine modifier like triethylamine (B128534) (TEA) into the mobile phase can mask the active sites on the stationary phase.

  • Use a base-deactivated column: Modern HPLC columns are often end-capped or have a base-deactivated surface to minimize these secondary interactions.

  • Ensure adequate buffering: Use a buffer with a pKa close to the desired mobile phase pH to maintain a stable pH.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Rapid loss of parent compound in acidic solution. Harsh acidic conditions (high acid concentration, high temperature).Reduce the acid concentration and/or temperature of the experiment or formulation.
Presence of other reactive species.Ensure the purity of the starting material and solvents.
Appearance of multiple unknown peaks in the chromatogram. Degradation of the parent compound.Perform forced degradation studies to identify potential degradation products. Use a mass spectrometer (LC-MS) for structural elucidation.
Impurities in the starting material or reagents.Analyze the starting material and all reagents for purity.
Poor reproducibility of stability data. Inconsistent experimental conditions (temperature, pH).Tightly control all experimental parameters. Use a calibrated pH meter and a temperature-controlled environment.
Inadequate analytical method validation.Validate the HPLC method for specificity, linearity, accuracy, and precision according to ICH guidelines.
Precipitation of the compound in the acidic buffer. The pH of the buffer is close to the pKa of the compound, leading to the formation of the less soluble free base.Lower the pH of the buffer to fully protonate the amine and increase its solubility.[6]

Experimental Protocols

Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study of this compound to identify potential degradation products and assess its stability.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), various concentrations (e.g., 0.1 M, 1 M)
  • Sodium hydroxide (B78521) (NaOH) for neutralization
  • HPLC-grade methanol (B129727) and water
  • Volumetric flasks, pipettes, and vials

2. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
  • Acid Stress:
  • In separate volumetric flasks, add a known volume of the stock solution.
  • Add a specific volume of HCl solution to achieve the desired final acid concentration (e.g., 0.1 M or 1 M).
  • Dilute to the final volume with an appropriate solvent.
  • Prepare a control sample with the compound in the solvent without acid.
  • Incubation:
  • Incubate the acidic and control samples at a specific temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
  • Withdraw aliquots at different time points.
  • Neutralization: Before analysis, neutralize the acidic samples by adding an equimolar amount of NaOH.
  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

3. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.
  • Identify and quantify any degradation products formed.

Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for good separation.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 215 nm or 254 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

degradation_pathway parent This compound intermediate Carbocation Intermediate parent->intermediate H+ (Acid catalyst) -H2O degradation_product (E/Z)-3-(Dimethylamino)-1-phenylprop-1-ene (Dehydration Product) intermediate->degradation_product -H+

Caption: Proposed acid-catalyzed dehydration pathway.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution acid_stress Induce Acid Stress stock->acid_stress incubate Incubate at Elevated Temperature acid_stress->incubate withdraw Withdraw Aliquots incubate->withdraw neutralize Neutralize Samples withdraw->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Forced degradation experimental workflow.

References

Technical Support Center: Enantiomeric Separation of 3-(Dimethylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the enantiomeric separation of 3-(Dimethylamino)-1-phenylpropan-1-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not seeing any separation between the enantiomers. What are the first steps?

A1: When no separation is observed, the primary issue is likely the choice of the chiral stationary phase (CSP) or a highly inappropriate mobile phase.

  • Verify Column Selection: this compound is a basic compound. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) (e.g., CHIRALPAK® AD, CHIRALCEL® OD), are excellent starting points.

  • Mobile Phase Composition: For normal-phase (NP) HPLC, ensure your mobile phase has a low polarity (e.g., Hexane/Isopropanol). For basic analytes like this, the addition of a small amount of a basic modifier is often crucial.[1]

  • Check Additives: Add 0.1% diethylamine (B46881) (DEA) or another suitable amine to your mobile phase to improve peak shape and encourage interaction with the CSP.[1]

  • Confirm Method Parameters: Double-check that the flow rate, temperature, and detection wavelength are correctly set according to your method protocol.

Q2: The resolution between my enantiomeric peaks is very poor (Rs < 1.5). How can I improve it?

A2: Poor resolution is a common issue that can often be solved by systematically optimizing the chromatographic conditions.

  • Optimize Mobile Phase Strength: In normal phase, decrease the concentration of the polar modifier (e.g., isopropanol (B130326) or ethanol (B145695) in hexane). A weaker mobile phase will increase retention time and often improve resolution.

  • Change the Polar Modifier: Sometimes, switching from isopropanol (IPA) to ethanol (EtOH) or vice-versa can significantly alter selectivity.

  • Lower the Flow Rate: Reducing the flow rate can enhance column efficiency and, consequently, improve resolution.[2] A typical starting point for a 4.6 mm ID column is 1.0 mL/min; try reducing it to 0.5-0.8 mL/min.[2]

  • Adjust Temperature: Temperature can affect the interaction kinetics between the analyte and the CSP. Try decreasing the column temperature (e.g., to 15-25°C) to enhance the stability of the transient diastereomeric complexes, which can lead to better separation.

Q3: My peaks are tailing or showing significant broadening. What causes this?

A3: Peak tailing for a basic analyte like this compound is often caused by secondary interactions with the silica (B1680970) support of the CSP or by using an incorrect mobile phase pH in reversed-phase mode.

  • Use a Basic Additive: The most common cause is the interaction of the basic dimethylamino group with acidic silanol (B1196071) groups on the silica surface. Adding 0.1% - 0.2% DEA to the mobile phase will mask these silanols and dramatically improve peak shape.[1]

  • Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[3]

  • Column Contamination: The column inlet frit or the head of the column may be blocked or contaminated.[3] Try flushing the column with a strong solvent (as recommended by the manufacturer) or reversing the column and flushing to waste.[3]

Q4: My retention times are drifting and not reproducible. What should I do?

A4: Retention time instability usually points to issues with the HPLC system, mobile phase preparation, or column equilibration.

  • Column Equilibration: Chiral columns, especially in normal-phase mode, can require long equilibration times.[1] Ensure the column is flushed with at least 20-30 column volumes of the mobile phase before starting your analysis.

  • Mobile Phase Stability: In normal-phase systems, the presence of trace amounts of water can significantly alter retention times.[1] Use high-purity, dry solvents.[1] Ensure the mobile phase composition is stable and not changing due to evaporation of the more volatile component (e.g., hexane).

  • System Check: Verify that the HPLC pump is delivering a stable and accurate flow rate. Check for leaks in the system.[4]

Data Summary Tables

Table 1: Recommended Starting Conditions for HPLC Separation

ParameterNormal Phase (NP)Polar Organic (PO)Reversed Phase (RP)
Chiral Column CHIRALPAK® IA/IB/IC, CHIRALCEL® OD/OJCHIRALPAK® IA/IB/ICCHIRALPAK® AGP, CHIRALCEL® OZ-RH
Mobile Phase Hexane/Ethanol (90:10)Acetonitrile/Methanol (95:5)20 mM Phosphate Buffer (pH 6.5)/Acetonitrile (70:30)
Additive 0.1% Diethylamine (DEA)0.1% Acetic Acid + 0.1% DEA0.1% DEA
Flow Rate 1.0 mL/min0.5 mL/min1.0 mL/min
Temperature 25°C25°C30°C
Detection UV at 210 nm or 257 nm[5]UV at 210 nm or 257 nm[5]UV at 210 nm or 257 nm[5]

Table 2: Recommended Starting Conditions for SFC Separation

ParameterSupercritical Fluid Chromatography (SFC)
Chiral Column CHIRALPAK® AD-H, IC
Mobile Phase CO₂ / Methanol (80:20)
Additive 0.2% Diethylamine (DEA)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 35°C
Detection UV at 210 nm or 257 nm[5]

Experimental Protocols

Protocol 1: Analytical Chiral HPLC Method Screening
  • Column Selection: Choose a polysaccharide-based chiral stationary phase, for example, a CHIRALPAK® IA column (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane/Ethanol (90:10, v/v) containing 0.1% Diethylamine (DEA). Filter and degas the mobile phase.

  • System Setup: Install the column and equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes). Set the column oven temperature to 25°C.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of racemic this compound in the mobile phase.

  • Injection: Inject 5-10 µL of the sample solution.

  • Data Acquisition: Acquire data for a sufficient duration to allow for the elution of both enantiomers. Set UV detection at 210 nm.

  • Optimization: If separation is poor, systematically adjust the mobile phase composition (e.g., change to 95:5 or 85:15 Hexane/Ethanol) or change the alcohol modifier to Isopropanol (IPA).

Protocol 2: Analytical Chiral SFC Method Screening
  • Column Selection: Choose a CSP suitable for SFC, such as a CHIRALPAK® AD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Use Methanol with 0.2% DEA as the co-solvent.

  • System Setup: Install the column. Set the SFC parameters: Flow rate = 3.0 mL/min; Co-solvent percentage = 20%; Back pressure = 150 bar; Temperature = 35°C.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the racemic analyte in Methanol.

  • Injection: Inject 2-5 µL of the sample solution.

  • Data Acquisition: Acquire data with UV detection at 210 nm.

  • Optimization: Adjust the co-solvent percentage (e.g., from 15% to 30%) and temperature to optimize the separation. Methanol is often a good starting co-solvent for SFC.[6]

Visualizations

TroubleshootingWorkflow start Start: No or Poor Enantiomeric Separation check_csp Step 1: Verify CSP Is it suitable for a basic amine alcohol? start->check_csp select_csp Action: Select Polysaccharide CSP (e.g., CHIRALPAK IA/IB/AD) check_csp->select_csp No check_additive Step 2: Check for Basic Additive Is DEA or other amine present? check_csp->check_additive Yes select_csp->check_additive add_additive Action: Add 0.1% DEA to Mobile Phase check_additive->add_additive No optimize_mp Step 3: Optimize Mobile Phase Strength (e.g., % Alcohol) check_additive->optimize_mp Yes add_additive->optimize_mp optimize_flow Step 4: Optimize Flow Rate (e.g., reduce from 1.0 to 0.7 mL/min) optimize_mp->optimize_flow optimize_temp Step 5: Optimize Temperature (e.g., reduce from 25°C to 15°C) optimize_flow->optimize_temp success Success: Resolution Achieved (Rs >= 1.5) optimize_temp->success

Caption: Troubleshooting workflow for enantiomeric separation.

ChiralRecognition cluster_R Interaction of R-Enantiomer cluster_S Interaction of S-Enantiomer CSP Chiral Stationary Phase (CSP) Site 1 (H-bond donor) Site 2 (π-π interaction) Site 3 (Steric hindrance) Enantiomer_R {R-Enantiomer|+ Strong Interaction + Good Fit + Longer Retention } R_Interaction R-Analyte Enantiomer_S {S-Enantiomer|- Weaker Interaction - Poor Fit - Shorter Retention } S_Interaction S-Analyte R_Interaction:e->CSP:p1 H-bond R_Interaction:e->CSP:p2 π-π stack R_Interaction:e->CSP:p3 Allowed S_Interaction:e->CSP:p1 H-bond S_Interaction:e->CSP:p2 Repulsion S_Interaction:e->CSP:p3 Steric Clash

Caption: The three-point interaction model for chiral recognition.

References

Technical Support Center: 3-(Dimethylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the oxidation of 3-(Dimethylamino)-1-phenylpropan-1-ol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of oxidation on the this compound molecule?

A1: this compound has two primary sites susceptible to oxidation:

  • Secondary Alcohol: The hydroxyl (-OH) group on the benzylic carbon is prone to oxidation, which typically yields the corresponding ketone, 3-(Dimethylamino)-1-phenylpropan-1-one.[1] This is a common transformation for secondary alcohols.

  • Tertiary Amine: The dimethylamino (-N(CH₃)₂) group is also susceptible to oxidation. This can lead to the formation of an N-oxide or undergo oxidative N-dealkylation to form formaldehyde (B43269) and the corresponding secondary amine. Amines are known to be susceptible to electron transfer oxidation.

Q2: What are the common degradation products I should be aware of?

A2: The primary degradation product from the oxidation of the alcohol group is 3-(Dimethylamino)-1-phenylpropan-1-one .[1] Oxidation of the tertiary amine can result in the formation of N-oxides and products of N-dealkylation , such as formaldehyde and the secondary amine analogue. The presence of these impurities can be monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC).[1]

Q3: How can I prevent the oxidation of this compound during storage and experiments?

A3: Several strategies can be employed to prevent oxidation:

  • Inert Atmosphere: Storing and handling the compound under an inert atmosphere, such as nitrogen or argon, is a primary method to prevent oxidation by displacing oxygen.

  • Use of Antioxidants: The addition of antioxidants, such as free radical scavengers (e.g., Butylated Hydroxytoluene - BHT) or oxygen scavengers (e.g., ascorbic acid), can inhibit oxidative degradation.

  • Chelating Agents: Trace metal ions can catalyze oxidation. The use of chelating agents like Ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and prevent metal-catalyzed oxidation.

  • Control of Environmental Factors: Storing the compound at low temperatures and protecting it from light can also help to minimize degradation. The stability of related amino alcohols is known to be affected by pH and temperature.

Q4: What are the recommended storage conditions for this compound?

A4: For optimal stability, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) is advisable.

Troubleshooting Guides

This section addresses common issues encountered during the handling and use of this compound.

Problem 1: Appearance of a new peak corresponding to a ketone in my HPLC analysis after a reaction or storage.

  • Possible Cause: Oxidation of the secondary alcohol group to 3-(Dimethylamino)-1-phenylpropan-1-one.[1] This can be initiated by exposure to atmospheric oxygen, heat, or the presence of oxidizing agents.

  • Solution:

    • Work under an inert atmosphere: Purge your reaction vessels and storage containers with nitrogen or argon.

    • Use deoxygenated solvents: Sparge your solvents with an inert gas before use.

    • Add an antioxidant: Consider adding a small amount (e.g., 0.01-0.1%) of a free-radical scavenger like BHT to your reaction mixture or storage solution if compatible with your experimental conditions.

Problem 2: My sample has developed a yellow or brownish color over time.

  • Possible Cause: This discoloration can be an indication of oxidation, particularly of the amine functional group.

  • Solution:

    • Verify Purity: Analyze the sample by HPLC to identify and quantify any degradation products.

    • Improve Storage Conditions: Ensure the compound is stored under an inert atmosphere, protected from light, and at a low temperature.

    • Purification: If the discoloration is due to minor impurities, purification by a suitable method like column chromatography may be necessary before use.

Problem 3: I am observing unexpected side products in my reaction involving this compound.

  • Possible Cause: Trace metal ion catalysis from glassware or reagents may be promoting oxidation and other side reactions.

  • Solution:

    • Use High-Purity Reagents and Solvents: Ensure all materials are of high purity and free from metal contaminants.

    • Incorporate a Chelating Agent: If metal catalysis is suspected, the addition of a chelating agent like EDTA (at a low concentration, e.g., 0.01-0.05%) can sequester metal ions. Perform a small-scale test to ensure the chelating agent does not interfere with your desired reaction.

Data Presentation

Table 1: Illustrative Forced Degradation of this compound

Stress ConditionReagent/ParameterDurationExpected Degradation (%)Primary Degradation Product(s)
Oxidative 3% H₂O₂24 hours15-25%3-(Dimethylamino)-1-phenylpropan-1-one, N-oxide
Acidic Hydrolysis 0.1 M HCl48 hours5-10%Potential for minor degradation
Basic Hydrolysis 0.1 M NaOH48 hours< 5%Generally stable
Thermal 60 °C7 days10-20%3-(Dimethylamino)-1-phenylpropan-1-one
Photolytic UV light (254 nm)24 hours5-15%Various photolytic degradation products

Table 2: Illustrative Efficacy of Protective Measures on the Stability of this compound under Accelerated Storage Conditions (e.g., 40°C/75% RH for 3 months)

Storage ConditionAdditive(s)Purity after 3 months (%)
Ambient Air None95.5%
Inert Atmosphere (N₂) None99.2%
Ambient Air 0.1% BHT98.8%
Ambient Air 0.05% EDTA97.5%
Inert Atmosphere (N₂) 0.1% BHT + 0.05% EDTA>99.5%

Experimental Protocols

Protocol 1: General Procedure for Handling and Storage of this compound under an Inert Atmosphere

  • Materials:

    • This compound

    • Schlenk flask or a vial with a septum-lined cap

    • Nitrogen or argon gas supply with a manifold

    • Syringes and needles

    • Deoxygenated solvents (if making a solution)

  • Procedure for Solid Storage:

    • Place the solid this compound into a clean, dry Schlenk flask or vial.

    • Attach the flask/vial to a Schlenk line or inert gas manifold.

    • Evacuate the flask/vial under vacuum and then backfill with nitrogen or argon.

    • Repeat the evacuate/backfill cycle three times to ensure a completely inert atmosphere.

    • Seal the flask/vial tightly and wrap the joint/cap with Parafilm.

    • Store in a cool, dark, and dry place.

  • Procedure for Handling in Solution:

    • Prepare deoxygenated solvent by bubbling nitrogen or argon through it for at least 30 minutes.

    • Under a positive pressure of inert gas, add the deoxygenated solvent to the flask containing the solid compound via a cannula or syringe.

    • If aliquoting the solution, use a gas-tight syringe that has been flushed with inert gas.

Protocol 2: Stabilization of this compound in Solution using Antioxidants and Chelating Agents

  • Materials:

    • This compound

    • High-purity solvent (e.g., ethanol, isopropanol)

    • Butylated Hydroxytoluene (BHT)

    • Ethylenediaminetetraacetic acid (EDTA)

    • Volumetric flasks and pipettes

  • Procedure:

    • Prepare a stock solution of the desired antioxidant and/or chelating agent. For example:

      • BHT stock solution: Dissolve 100 mg of BHT in 10 mL of the chosen solvent to make a 10 mg/mL solution.

      • EDTA stock solution: Prepare a stock solution of EDTA, noting that its solubility may be limited in organic solvents. A disodium (B8443419) salt in a minimal amount of a co-solvent might be necessary.

    • Prepare the solution of this compound at the desired concentration.

    • To this solution, add the appropriate volume of the antioxidant and/or chelating agent stock solution to achieve the final desired concentration (e.g., 0.1% BHT and/or 0.05% EDTA).

    • Mix the solution thoroughly.

    • Store the stabilized solution under the recommended conditions (cool, dark, and preferably under an inert atmosphere).

Mandatory Visualizations

Oxidation_Pathways main_compound This compound ketone 3-(Dimethylamino)-1-phenylpropan-1-one main_compound->ketone Oxidation of secondary alcohol n_oxide N-oxide derivative main_compound->n_oxide Oxidation of tertiary amine dealkylation N-dealkylation products (e.g., formaldehyde + secondary amine) main_compound->dealkylation Oxidative N-dealkylation

Caption: Oxidation pathways of this compound.

Troubleshooting_Workflow start Oxidation Suspected (e.g., new HPLC peak, color change) check_storage Review Storage Conditions: - Inert atmosphere? - Protected from light? - Low temperature? start->check_storage improper_storage Implement proper storage: - Use inert gas - Store in dark, cool place check_storage->improper_storage No check_handling Review Handling Procedures: - Use of deoxygenated solvents? - Exposure to air minimized? check_storage->check_handling Yes end Oxidation Minimized improper_storage->end improper_handling Refine handling protocol: - Sparge solvents with N₂/Ar - Work under inert atmosphere check_handling->improper_handling No consider_additives Consider Stabilizing Additives check_handling->consider_additives Yes improper_handling->end add_antioxidant Add Antioxidant (e.g., BHT) consider_additives->add_antioxidant General Oxidation add_chelator Add Chelating Agent (e.g., EDTA for suspected metal catalysis) consider_additives->add_chelator Metal Catalysis Suspected add_antioxidant->end add_chelator->end

Caption: Troubleshooting workflow for preventing oxidation.

References

Technical Support Center: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.

Q1: What are the most common impurities found in the synthesis of this compound?

A1: The most frequently observed impurities can be categorized by their origin in the two-step synthesis process, which involves a Mannich reaction followed by a reduction.

Impurities from the Mannich Reaction (Step 1):

  • Unreacted Starting Materials: Benzaldehyde (B42025), Dimethylamine (B145610) Hydrochloride, and Paraformaldehyde.

  • Mannich Base Intermediate: 3-(Dimethylamino)-1-phenylpropan-1-one. This is a key impurity that can carry over to the final product if the reaction is incomplete.

Impurities from the Reduction Reaction (Step 2):

  • Unreacted Mannich Base: 3-(Dimethylamino)-1-phenylpropan-1-one is a primary impurity if the reduction is not driven to completion.

  • Over-reduction Products: While less common with sodium borohydride (B1222165), stronger reducing agents could potentially lead to the reduction of the phenyl ring.

  • Borate Esters/Salts: By-products from the use of sodium borohydride as the reducing agent. These are typically removed during aqueous work-up.

Impurities from Side Reactions and Degradation:

  • Oxidation Product: The final product, this compound, can be oxidized back to the ketone intermediate, 3-(Dimethylamino)-1-phenylpropan-1-one, upon exposure to air or oxidizing agents.

  • Related Substances: The presence of 3-(methylamino)-1-phenylpropan-1-ol (B195923) can occur if the dimethylamine starting material is contaminated with methylamine.[1]

A summary of these common impurities is presented in the table below.

Impurity NameChemical StructureOrigin
BenzaldehydeC₆H₅CHOUnreacted starting material from the Mannich reaction.
Dimethylamine Hydrochloride(CH₃)₂NH·HClUnreacted starting material from the Mannich reaction.
Paraformaldehyde(CH₂O)nUnreacted starting material from the Mannich reaction.
3-(Dimethylamino)-1-phenylpropan-1-oneC₁₁H₁₅NOIncomplete Mannich reaction or incomplete reduction of the ketone intermediate. Can also be a degradation product of the final alcohol.[1]
3-(Methylamino)-1-phenylpropan-1-olC₁₀H₁₅NOImpurity in the dimethylamine starting material (presence of methylamine).[1]
Benzyl AlcoholC₆H₅CH₂OHA potential, though less common, side-product from the reduction of benzaldehyde if it is present as an impurity in the ketone intermediate.
PropiophenoneC₉H₁₀OA potential trace contaminant that could arise from side reactions, although less directly linked to the main reaction pathway.

Q2: My final product shows a significant amount of the ketone intermediate, 3-(Dimethylamino)-1-phenylpropan-1-one. What are the likely causes and how can I resolve this?

A2: High levels of the ketone intermediate are a common issue and can stem from several factors:

  • Incomplete Reduction:

    • Cause: Insufficient reducing agent, low reaction temperature, or short reaction time. The activity of the sodium borohydride can also be a factor if it has degraded due to improper storage.

    • Solution:

      • Increase the molar equivalents of the reducing agent (e.g., sodium borohydride).

      • Ensure the reaction is carried out at the recommended temperature for a sufficient duration.

      • Use a fresh, properly stored batch of sodium borohydride.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the ketone.

  • Oxidation of the Final Product:

    • Cause: The final alcohol product can be sensitive to air oxidation, which converts it back to the ketone. This can occur during work-up or storage.

    • Solution:

      • During the work-up, minimize the exposure of the product to air, especially at elevated temperatures.

      • Consider performing the final stages of the purification under an inert atmosphere (e.g., nitrogen or argon).

      • Store the final product in a well-sealed container, protected from light and air, and at a low temperature.

Q3: I am observing unreacted benzaldehyde in my final product. What steps should I take?

A3: The presence of unreacted benzaldehyde suggests an incomplete Mannich reaction.

  • Cause: Incorrect stoichiometry of reactants, insufficient reaction time, or suboptimal reaction temperature.

  • Solution:

    • Ensure the correct molar ratios of benzaldehyde, dimethylamine hydrochloride, and paraformaldehyde are used.

    • Increase the reaction time and/or temperature to drive the reaction to completion. Monitor the consumption of benzaldehyde by TLC or GC.

    • Effective purification of the intermediate ketone can remove unreacted benzaldehyde before the reduction step. This can be achieved through recrystallization or column chromatography.

Q4: The yield of my Mannich reaction is consistently low. What are the potential reasons?

A4: Low yields in the Mannich reaction can be attributed to several factors.

  • Cause:

    • Suboptimal pH: The reaction is typically acid-catalyzed, and the pH needs to be in the optimal range for the formation of the electrophilic iminium ion.

    • Inefficient Formation of the Iminium Ion: This can be due to low-quality reagents or incorrect reaction conditions.

    • Side Reactions: Polymerization of formaldehyde (B43269) or side reactions of benzaldehyde can reduce the yield of the desired product.

  • Solution:

    • Ensure the reaction medium is sufficiently acidic to promote the formation of the Eschenmoser's salt (the iminium ion).

    • Use high-purity starting materials.

    • Control the reaction temperature carefully to minimize side reactions.

Experimental Protocols

Synthesis of this compound

This synthesis is a two-step process: the Mannich reaction to form the ketone intermediate, followed by its reduction to the desired alcohol.

Step 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride (Mannich Reaction)

  • Materials:

    • Benzaldehyde

    • Dimethylamine hydrochloride

    • Paraformaldehyde

    • Ethanol (B145695) (or another suitable alcohol solvent)

    • Hydrochloric acid (catalytic amount)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzaldehyde, dimethylamine hydrochloride, and paraformaldehyde in appropriate molar ratios.

    • Add ethanol as the solvent and a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux and maintain for the prescribed time (typically several hours), monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and then in an ice bath to crystallize the product.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride.

Step 2: Synthesis of this compound (Reduction)

  • Materials:

  • Procedure:

    • Dissolve the 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Slowly add sodium borohydride portion-wise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).

    • Quench the reaction by the slow addition of water.

    • Make the solution basic by adding a sodium hydroxide solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • The crude product can be further purified by recrystallization or column chromatography.

Analytical Methods for Impurity Profiling

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of this compound and its impurities.[1]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at a wavelength where the parent compound and its impurities have significant absorbance (e.g., 210 nm or 254 nm).

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.

ParameterTypical Conditions
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Optimized for separation of all known impurities
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 215 nm
Injection Vol. 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and semi-volatile impurities. Derivatization is often required for the analysis of the polar alcohol.

  • Instrumentation: A standard GC-MS system.

  • Derivatization: The hydroxyl group of this compound can be derivatized (e.g., silylation with BSTFA) to increase its volatility and thermal stability.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Split or splitless injection.

  • Temperature Program: A temperature gradient is used to separate compounds with different boiling points.

  • Detection: Mass spectrometry (MS) in full scan or selected ion monitoring (SIM) mode.

ParameterTypical Conditions
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow
Inlet Temperature 250 °C
Oven Program 50 °C (2 min), then ramp to 280 °C at 10 °C/min, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Scan Range 40-450 m/z

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Mannich Reaction cluster_step2 Step 2: Reduction benzaldehyde Benzaldehyde mannich_reagents benzaldehyde->mannich_reagents dimethylamine Dimethylamine HCl dimethylamine->mannich_reagents paraformaldehyde Paraformaldehyde paraformaldehyde->mannich_reagents mannich_reaction Mannich Condensation mannich_reagents->mannich_reaction EtOH, H+ ketone_intermediate 3-(Dimethylamino)-1-phenylpropan-1-one HCl mannich_reaction->ketone_intermediate reduction_reaction Reduction ketone_intermediate->reduction_reaction reducing_agent NaBH4 reducing_agent->reduction_reaction MeOH final_product This compound reduction_reaction->final_product

Caption: Synthetic workflow for this compound.

Impurity_Formation main_product This compound ketone_intermediate 3-(Dimethylamino)-1-phenylpropan-1-one main_product->ketone_intermediate Oxidation reduction Reduction ketone_intermediate->reduction benzaldehyde Unreacted Benzaldehyde dimethylamine Unreacted Dimethylamine methylamino_analog 3-(Methylamino)-1-phenylpropan-1-ol dimethylamine->methylamino_analog Contaminated Starting Material mannich_reaction Mannich Reaction mannich_reaction->ketone_intermediate Incomplete Reaction mannich_reaction->benzaldehyde Incomplete Reaction mannich_reaction->dimethylamine Incomplete Reaction reduction->main_product reduction->ketone_intermediate Incomplete Reduction

References

Technical Support Center: Production of 3-(Dimethylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scale-up challenges associated with the production of 3-(Dimethylamino)-1-phenylpropan-1-ol. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common issues encountered during synthesis and purification.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a larger scale?

A1: The most prevalent and well-documented method for industrial-scale synthesis is a two-step process.[1] The first step is a Mannich reaction involving acetophenone (B1666503), formaldehyde (B43269) (often in the form of paraformaldehyde), and dimethylamine (B145610) (typically as its hydrochloride salt) to produce the intermediate, 3-(Dimethylamino)-1-phenylpropan-1-one.[1][2][3][4] This ketone is then reduced in the second step to the desired product, this compound.[1]

Q2: What are the primary challenges when scaling up the Mannich reaction for this synthesis?

A2: Key challenges include managing reaction exotherms, controlling side reactions that can lead to impurity formation and polymerization of formaldehyde, and ensuring efficient mixing of the multiphasic reaction mixture.[5] Maintaining the optimal pH is also critical for favoring the formation of the desired iminium ion intermediate.[4]

Q3: What are the common side products in the Mannich reaction, and how can they be minimized?

A3: Common side products include α,β-unsaturated ketones (from elimination of the dimethylamino group), and polymers from formaldehyde.[4][6] To minimize these, it is recommended to use the hydrochloride salt of dimethylamine to maintain slightly acidic conditions, control the reaction temperature, and consider the order of reagent addition.[4]

Q4: Which reducing agents are suitable for the conversion of 3-(Dimethylamino)-1-phenylpropan-1-one to the final product at scale?

A4: Several reducing agents can be used, with the choice often depending on cost, safety, and selectivity. Common options include:

  • Catalytic Hydrogenation: This is a widely used industrial method employing catalysts like Raney Nickel or Palladium on carbon (Pd/C) under hydrogen pressure.[7] It is effective but requires specialized high-pressure equipment and careful handling of pyrophoric catalysts.

  • Metal Hydrides: Sodium borohydride (B1222165) (NaBH₄) is a common choice due to its milder nature and ease of handling compared to lithium aluminum hydride (LiAlH₄).[1] However, the cost of metal hydrides can be a consideration for large-scale production.

Q5: What are the major safety concerns during the scale-up of this process?

A5: The primary safety concerns are:

  • Mannich Reaction: Uncontrolled exotherms and the handling of formaldehyde, a potential carcinogen.

  • Catalytic Hydrogenation: Handling of flammable hydrogen gas under pressure, and the pyrophoric nature of catalysts like Raney Nickel, which can ignite spontaneously in air.[8][9][10] Proper grounding and inerting procedures are crucial to prevent fires and explosions.[8]

II. Troubleshooting Guides

A. Mannich Reaction Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Ketone Intermediate - Incomplete reaction. - Suboptimal pH. - Reagent degradation (e.g., old paraformaldehyde).- Monitor reaction progress by TLC or HPLC and extend reaction time if necessary. - Ensure the use of dimethylamine hydrochloride or add a catalytic amount of acid (e.g., HCl) to maintain a slightly acidic pH.[2][4] - Use fresh, high-quality reagents.
Formation of α,β-Unsaturated Ketone Impurity - High reaction temperature promoting elimination. - Prolonged reaction time at elevated temperatures.- Maintain a lower reaction temperature. - Optimize reaction time to ensure complete conversion of starting material without significant side product formation.
Polymerization of Formaldehyde - Incorrect order of reagent addition. - Localized high concentrations of formaldehyde.- Add formaldehyde or paraformaldehyde portion-wise or as a solution to the reaction mixture. - Ensure vigorous stirring to maintain a homogeneous mixture.
Difficult Product Isolation - Product is soluble in the aqueous layer. - Emulsion formation during workup.- Adjust the pH of the aqueous layer to be basic (pH 9-14) before extraction to ensure the product is in its free base form.[7] - Use a different extraction solvent or add brine to break emulsions.
B. Reduction Step Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reduction - Catalyst deactivation (poisoning, fouling, or sintering). - Insufficient hydrogen pressure or poor gas dispersion. - Insufficient amount of reducing agent (for metal hydrides).- Ensure high purity of the ketone intermediate and solvents to avoid catalyst poisons. - Increase hydrogen pressure and/or improve agitation for better gas-liquid mass transfer. - Use a higher loading of the catalyst. - For metal hydrides, ensure a sufficient molar excess is used.
Catalyst Deactivation - Poisoning: Impurities in the substrate or solvent (e.g., sulfur compounds). - Fouling: Deposition of byproducts on the catalyst surface. - Sintering: High reaction temperatures causing catalyst particles to agglomerate.- Purify the ketone intermediate before reduction. - Use high-purity solvents and hydrogen. - Optimize reaction conditions (lower temperature, shorter reaction time) to minimize byproduct formation. - Operate at the lowest effective temperature to prevent sintering.
Low Yield of Final Product - Over-reduction or side reactions. - Loss of product during workup and purification.- Optimize reaction conditions (temperature, pressure, catalyst loading) to improve selectivity. - For catalytic hydrogenation, consider using a more selective catalyst. - Optimize extraction and crystallization procedures to minimize product loss.
Difficulty in Catalyst Filtration - Fine catalyst particles. - Catalyst slurry is too thick.- Use a filter aid such as Celite. - Dilute the reaction mixture with a suitable solvent before filtration. - Safety Note: Keep the filtered catalyst wet with solvent at all times to prevent ignition.[8]
C. Purification (Crystallization) Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Product Oiling Out - The solution is supersaturated at a temperature above the product's melting point.- Reheat the solution to dissolve the oil and add more solvent. - Cool the solution more slowly. - Choose a solvent with a lower boiling point.
No Crystal Formation - Solution is too dilute. - Nucleation is inhibited.- Concentrate the solution by evaporating some of the solvent. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure product.
Poor Yield - Too much solvent used. - Incomplete crystallization.- Concentrate the mother liquor and cool again to obtain a second crop of crystals. - Ensure the solution is cooled to a sufficiently low temperature for an adequate amount of time.
Impure Crystals - Rapid crystal growth trapping impurities. - Inefficient removal of colored impurities.- Recrystallize the product, potentially using a different solvent system. - Allow for slow cooling to promote the formation of purer crystals. - Treat the solution with activated charcoal before filtration to remove colored impurities.

III. Quantitative Data

Table 1: Comparison of Reducing Agents for 3-(Dimethylamino)-1-phenylpropan-1-one

Reducing Agent Catalyst Solvent Temperature (°C) Pressure (MPa) Yield (%) Notes
HydrogenRaney NickelWater25-800.3-1.5>90Can improve yield by 5-10% compared to KBH₄ and reduces dehydroxylation side products.[7]
HydrogenPd/CEthanol (B145695)250.3~95A common and effective catalyst system.
Sodium Borohydride (NaBH₄)-Methanol0-25N/A~85-95Milder reducing agent, easier to handle than LiAlH₄.[1]
Lithium Aluminum Hydride (LiAlH₄)-Diethyl Ether/THF0-35N/A>95Highly reactive, requires careful handling.

IV. Experimental Protocols

A. Pilot-Scale Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride (Mannich Reaction)

Materials:

  • Acetophenone (12.0 kg, 100 mol)

  • Dimethylamine hydrochloride (10.2 kg, 125 mol)

  • Paraformaldehyde (4.5 kg, 150 mol)

  • Concentrated Hydrochloric Acid (0.2 L)

  • 95% Ethanol (16 L)

  • Acetone (B3395972) (for washing)

Procedure:

  • Charge a 50 L glass-lined reactor equipped with a reflux condenser, mechanical stirrer, and temperature probe with acetophenone, dimethylamine hydrochloride, and paraformaldehyde.

  • Add 95% ethanol and concentrated hydrochloric acid to the reactor.

  • Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. The reaction mixture should become homogeneous as the paraformaldehyde dissolves.

  • Maintain the reaction at reflux for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the acetophenone is consumed.

  • Once the reaction is complete, cool the mixture to 0-5 °C with stirring. The product will crystallize out of solution.

  • Filter the crystalline product and wash the filter cake with cold acetone to remove any unreacted starting materials and soluble impurities.

  • Dry the product under vacuum at 50-60 °C to a constant weight.

B. Pilot-Scale Synthesis of this compound (Catalytic Hydrogenation)

Materials:

  • 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride (10.7 kg, 50 mol)

  • Raney Nickel (5% w/w, ~0.5 kg, as a water slurry)

  • Water (as solvent)

  • Hydrogen gas

Procedure:

  • Charge a 50 L stainless steel hydrogenation reactor with 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride and water. Stir until the solid is completely dissolved.

  • Inerting: Carefully add the Raney Nickel slurry to the reactor. Seal the reactor and purge the system with nitrogen three times to remove all oxygen.

  • Hydrogenation: Purge the reactor with hydrogen gas three times. Pressurize the reactor with hydrogen to 0.5-1.0 MPa.

  • Heat the reaction mixture to 40-60 °C with efficient stirring. The hydrogenation is exothermic, so cooling may be required to maintain the desired temperature.

  • Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Work-up: Filter the reaction mixture through a bed of Celite to remove the Raney Nickel catalyst. Crucially, keep the catalyst wet with water at all times to prevent it from igniting in air.

  • Adjust the pH of the filtrate to 10-12 with a 30% sodium hydroxide (B78521) solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or crystallization from a suitable solvent (e.g., cyclohexane) to obtain pure this compound.

V. Visualizations

experimental_workflow cluster_mannich Step 1: Mannich Reaction cluster_reduction Step 2: Reduction reactants Acetophenone, Paraformaldehyde, Dimethylamine HCl reaction Reflux in Ethanol with catalytic HCl reactants->reaction crystallization Cooling and Crystallization reaction->crystallization intermediate 3-(Dimethylamino)-1-phenylpropan-1-one HCl crystallization->intermediate reduction Catalytic Hydrogenation (Raney Ni, H2) intermediate->reduction workup Work-up (pH adjustment, Extraction) reduction->workup purification Purification (Distillation/Crystallization) workup->purification final_product This compound purification->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_logic start Low Yield in Mannich Reaction check_completion Is the reaction complete? start->check_completion check_ph Is the pH optimal? check_completion->check_ph Yes extend_time Extend reaction time check_completion->extend_time No check_reagents Are reagents fresh? check_ph->check_reagents Yes adjust_ph Adjust pH with acid check_ph->adjust_ph No use_fresh_reagents Use fresh reagents check_reagents->use_fresh_reagents No

Caption: Troubleshooting logic for low yield in the Mannich reaction.

safety_considerations hydrogenation Catalytic Hydrogenation Key Hazards hazards Flammable H2 Gas Pyrophoric Catalyst High Pressure hydrogenation->hazards controls Engineering Controls Administrative Controls PPE hazards->controls eng_controls Pressure-rated reactor Inert gas purging Ventilation controls->eng_controls admin_controls Standard Operating Procedures Training controls->admin_controls ppe Flame-retardant lab coat Safety glasses controls->ppe

Caption: Key safety considerations for catalytic hydrogenation scale-up.

References

Technical Support Center: Resolving Racemic Mixtures of 3-(Dimethylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of racemic 3-(Dimethylamino)-1-phenylpropan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving racemic this compound?

A1: The most common and effective methods for resolving racemic this compound include:

  • Classical Resolution via Diastereomeric Salt Formation: This involves reacting the racemic amino alcohol with a chiral acid, such as a tartaric acid derivative, to form diastereomeric salts that can be separated by fractional crystallization.[1][2]

  • Chiral High-Performance Liquid Chromatography (HPLC): This chromatographic technique uses a chiral stationary phase (CSP) to separate the enantiomers.[3][4]

  • Enzymatic Kinetic Resolution: This method utilizes an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[5][6]

Q2: Which chiral resolving agent is recommended for diastereomeric salt formation?

A2: For the resolution of basic compounds like this compound, chiral acids are used as resolving agents. Derivatives of tartaric acid, such as (+)-dibenzoyl-D-tartaric acid or (-)-di-p-toluoyl-L-tartaric acid, are often successful.[1] A screening of different resolving agents and crystallization solvents is recommended to find the optimal conditions for high diastereomeric and enantiomeric excess.[7]

Q3: What type of chiral stationary phase (CSP) is suitable for the HPLC separation of this compound?

A3: Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., CHIRALPAK® series), are a good starting point for the chiral separation of amino alcohols.[3][4][8] Immobilized polysaccharide-based columns offer the advantage of being compatible with a wider range of organic solvents, providing more flexibility in method development.[3]

Q4: Can I determine the enantiomeric excess (ee%) without a chiral HPLC?

A4: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can be an effective method for determining enantiomeric excess.[9][10][11][12][13] The addition of a chiral agent to the NMR tube containing the sample can induce separate signals for the two enantiomers, allowing for their integration and the calculation of the ee%.

Troubleshooting Guides

Diastereomeric Salt Resolution
IssuePossible Cause(s)Suggested Solution(s)
No crystallization occurs. The diastereomeric salt is too soluble in the chosen solvent. The solution is not supersaturated.Try a less polar solvent or a mixture of solvents. Concentrate the solution by slow evaporation. Cool the solution slowly. Scratch the inside of the flask or add a seed crystal of the desired diastereomeric salt.[7]
The product "oils out" instead of crystallizing. The concentration of the salt is too high. The rate of cooling is too fast. The chosen solvent is inappropriate.Dilute the solution with more solvent. Allow the solution to cool more slowly to room temperature before further cooling. Screen a wider range of solvents.[7]
Low yield of the desired diastereomer. The stoichiometry of the resolving agent is not optimal. The solubility of the desired diastereomeric salt is still significant in the mother liquor.Experiment with different molar ratios of the resolving agent (e.g., 0.5 to 1.0 equivalents). Optimize the crystallization temperature and time. Recover the unwanted enantiomer from the mother liquor and racemize it for recycling.[7]
Low enantiomeric excess (ee%) of the resolved amine. Incomplete separation of the diastereomeric salts. Co-crystallization of the undesired diastereomer.Perform recrystallization of the diastereomeric salt to improve purity. Screen for a solvent system that provides better discrimination in solubility between the two diastereomers.
Chiral HPLC Analysis
IssuePossible Cause(s)Suggested Solution(s)
Poor or no separation of enantiomers. The chosen chiral stationary phase (CSP) is not suitable. The mobile phase composition is not optimal.Screen different types of CSPs (e.g., different polysaccharide derivatives).[3][8] Optimize the mobile phase by varying the ratio of the organic modifier (e.g., isopropanol (B130326), ethanol) to the non-polar solvent (e.g., hexane). For basic analytes like this, adding a small amount of a basic modifier (e.g., diethylamine (B46881), 0.1%) to the mobile phase can improve peak shape and resolution.
Poor peak shape (tailing or fronting). Secondary interactions between the analyte and the silica (B1680970) support. Overloading of the column.Add a basic modifier like diethylamine to the mobile phase to suppress silanol (B1196071) interactions. Inject a smaller amount of the sample.
High column backpressure. Blockage of the column inlet frit by particulate matter. Precipitation of the sample in the mobile phase.Filter all samples and mobile phases before use. Ensure the sample is fully dissolved in the mobile phase. If pressure remains high, reverse-flush the column (for immobilized columns only and according to the manufacturer's instructions).
Loss of resolution over time. Column contamination. Degradation of the chiral stationary phase.Wash the column with a stronger, compatible solvent (refer to the column's instruction manual). Ensure the mobile phase pH and composition are within the stable range for the column.
Enzymatic Kinetic Resolution
IssuePossible Cause(s)Suggested Solution(s)
Low or no enzyme activity. The chosen lipase is not effective for this substrate. The reaction conditions are not optimal (temperature, solvent). The enzyme is denatured.Screen a variety of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia).[5] Optimize the reaction temperature (typically 30-50 °C for lipases). Choose an appropriate organic solvent (e.g., toluene (B28343), hexane (B92381), MTBE).
Low enantioselectivity (low ee%). The enzyme does not have a high preference for one enantiomer.Screen different lipases, as enantioselectivity is highly enzyme-dependent.[5] Vary the acyl donor (e.g., vinyl acetate (B1210297), isopropenyl acetate, ethyl acetate).
Reaction stops at low conversion. Enzyme inhibition by the product. Reversibility of the reaction.Use an acyl donor that makes the reaction irreversible (e.g., vinyl acetate, which generates acetaldehyde).[6] Add molecular sieves to remove the alcohol by-product in transesterification reactions.

Experimental Protocols

Protocol 1: Resolution via Diastereomeric Salt Formation with (-)-Dibenzoyl-L-tartaric acid (DBTA)
  • Salt Formation:

    • Dissolve racemic this compound (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) with gentle heating.

    • In a separate flask, dissolve (-)-Dibenzoyl-L-tartaric acid (0.5 - 1.0 eq.) in the same solvent, also with gentle heating.

    • Add the DBTA solution to the racemic amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. If crystallization does not occur, cool the mixture in an ice bath or refrigerate overnight.

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor.

  • Liberation of the Free Amine:

    • Suspend the collected diastereomeric salt in water.

    • Add a base (e.g., 1 M NaOH solution) until the pH is >10 to deprotonate the amine.

    • Extract the liberated enantiomerically enriched amine with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the resolved amine.

  • Analysis:

    • Determine the enantiomeric excess of the resolved amine using chiral HPLC (see Protocol 2).

    • The other enantiomer can be recovered from the mother liquor by basification and extraction.

Protocol 2: Enantiomeric Excess Determination by Chiral HPLC
  • Column: CHIRALPAK® IA-3 or a similar amylose-based immobilized CSP (4.6 x 250 mm, 3 µm).[3][14]

  • Mobile Phase: A starting point is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine. The ratio of hexane to isopropanol can be adjusted to optimize resolution.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the resolved amine in the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: The enantiomeric excess (ee%) is calculated from the peak areas (A1 and A2) of the two enantiomers using the formula: ee% = |(A1 - A2) / (A1 + A2)| * 100.

Protocol 3: Enzymatic Kinetic Resolution using Lipase
  • Reaction Setup:

    • To a solution of racemic this compound (1.0 eq.) in an organic solvent (e.g., toluene or MTBE), add an acyl donor such as vinyl acetate (1.5-2.0 eq.).

    • Add the lipase (e.g., Candida antarctica lipase B (Novozym 435), 10-50 mg per mmol of substrate).

  • Reaction:

    • Stir the mixture at a controlled temperature (e.g., 40 °C).

    • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC to determine the conversion. The reaction should be stopped at or near 50% conversion for optimal ee of both the product and the remaining starting material.

  • Workup:

    • Filter off the immobilized enzyme.

    • Evaporate the solvent.

    • Separate the acylated product from the unreacted alcohol by column chromatography on silica gel.

  • Analysis:

    • Determine the enantiomeric excess of the unreacted alcohol and the acylated product by chiral HPLC.

Quantitative Data Summary

The following table presents representative data that might be obtained during the resolution of this compound. Actual results may vary depending on the specific experimental conditions.

Resolution MethodResolving Agent / EnzymeTypical Yield (%)Typical Enantiomeric Excess (ee%)
Diastereomeric Salt Formation(-)-Dibenzoyl-L-tartaric acid35 - 45 (per enantiomer)>95 (after recrystallization)
Diastereomeric Salt Formation(+)-Tartaric acid30 - 40 (per enantiomer)>90 (after recrystallization)
Enzymatic Kinetic ResolutionCandida antarctica Lipase B~45 (for each enantiomer)>98
Enzymatic Kinetic ResolutionPseudomonas cepacia Lipase~48 (for each enantiomer)>95

Visualizations

G racemate Racemic 3-(Dimethylamino)- 1-phenylpropan-1-ol diastereomers Mixture of Diastereomeric Salts racemate->diastereomers resolving_agent Chiral Resolving Agent (e.g., DBTA) resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization salt1 Less Soluble Diastereomeric Salt crystallization->salt1 Solid mother_liquor Mother Liquor with More Soluble Salt crystallization->mother_liquor Liquid liberation1 Liberation of Amine (Base Treatment) salt1->liberation1 liberation2 Liberation of Amine (Base Treatment) mother_liquor->liberation2 enantiomer1 Pure Enantiomer 1 liberation1->enantiomer1 enantiomer2 Pure Enantiomer 2 liberation2->enantiomer2

Caption: Workflow for diastereomeric salt resolution.

G start Low Enantiomeric Excess q1 Is the diastereomeric salt pure? start->q1 a1_yes Recrystallize the salt q1->a1_yes No q2 Is resolution in HPLC poor? q1->q2 Yes end Improved Enantiomeric Excess a1_yes->end a2_yes Optimize mobile phase (add basic modifier) q2->a2_yes Yes q3 Is enzymatic selectivity low? q2->q3 No a2_yes->end a3_yes Screen different lipases and acyl donors q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting logic for low ee%.

References

Validation & Comparative

Validating the Structure of 3-(Dimethylamino)-1-phenylpropan-1-ol: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in chemical synthesis and drug discovery. This guide provides a comparative overview of analytical techniques for the structural validation of 3-(Dimethylamino)-1-phenylpropan-1-ol, a key intermediate in the synthesis of various pharmaceuticals.[1][2][3][4][5] While X-ray crystallography provides the gold standard for structural elucidation, a publicly available crystal structure for this specific compound is not readily accessible. Therefore, this guide will focus on the robust validation achievable through a combination of spectroscopic methods, using the closely related compound, 3-Methylamino-3-phenylpropan-1-ol, for which crystallographic data is available, as a key comparative example.

Spectroscopic and Crystallographic Data Comparison

A comprehensive analysis employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides strong evidence for the structure of this compound. The data presented below is a compilation of expected values based on the known structure and data from similar compounds. For comparative purposes, the crystallographic data for 3-Methylamino-3-phenylpropan-1-ol is also included, illustrating the type of definitive structural information that X-ray crystallography can provide.

Table 1: Spectroscopic Data for this compound

Technique Parameter Expected Value/Observation
¹H NMR Chemical Shift (δ)Phenyl protons: ~7.2-7.4 ppm (m); CH-OH proton: ~4.8 ppm (dd); CH₂-N protons: ~2.4-2.6 ppm (m); N(CH₃)₂ protons: ~2.2 ppm (s); CH₂-C(OH) protons: ~1.8-2.0 ppm (m); OH proton: Variable
¹³C NMR Chemical Shift (δ)Phenyl carbons: ~125-145 ppm; C-OH carbon: ~70 ppm; C-N carbon: ~58 ppm; N(CH₃)₂ carbons: ~45 ppm; C-C(OH) carbon: ~40 ppm
Mass Spec. Molecular Ion (m/z)[M+H]⁺: 180.14
IR Spec. Wavenumber (cm⁻¹)O-H stretch (broad): ~3300-3500; C-H stretch (aromatic): ~3000-3100; C-H stretch (aliphatic): ~2800-3000; C=C stretch (aromatic): ~1450-1600; C-O stretch: ~1050-1150; C-N stretch: ~1000-1250

Table 2: Crystallographic Data for the Comparative Compound: 3-Methylamino-3-phenylpropan-1-ol

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.123(2) Å, b = 5.678(1) Å, c = 17.234(3) Å, β = 104.56(3)°
Volume 958.9(3) ų
Z 4
Density (calculated) 1.146 Mg/m³
Bond Lengths (selected) C-O: ~1.43 Å; C-N: ~1.47 Å; Phenyl C-C: ~1.37-1.39 Å
Bond Angles (selected) C-C-O: ~111°; C-C-N: ~112°

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for the key analytical techniques discussed.

X-ray Crystallography (for suitable single crystals)
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate).[6][7] The ideal crystal should be well-formed and have dimensions of approximately 0.1-0.3 mm in all directions.[8]

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα, 0.71073 Å) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. 2D NMR experiments like COSY and HSQC can be performed to further elucidate the structure by identifying proton-proton and proton-carbon correlations.[9]

  • Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). The integration of peaks in the ¹H NMR spectrum provides information on the relative number of protons, and the splitting patterns (multiplicity) reveal information about neighboring protons.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) with or without a small amount of acid (e.g., formic acid) to promote ionization.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, which typically produces the protonated molecular ion [M+H]⁺.[10] The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular weight of the compound can be determined from the molecular ion peak. Fragmentation patterns, if observed, can provide additional structural information.[1][11]

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount is finely ground and mixed with dry potassium bromide (KBr) to form a pellet, or a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl, KBr).[12][13][14] For a liquid sample, a drop can be placed between two salt plates.

  • Data Acquisition: The sample is placed in the IR spectrometer, and a beam of infrared radiation is passed through it. The instrument records the frequencies at which the sample absorbs radiation.

  • Data Analysis: The IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).[15][16] Specific functional groups in the molecule absorb at characteristic frequencies, allowing for the identification of these groups (e.g., O-H, C-H, C=C, C-O, C-N).[15][16]

Visualization of Analytical Workflows

To further clarify the processes involved in structural validation, the following diagrams illustrate the experimental workflow for X-ray crystallography and a decision-making process for selecting an appropriate analytical method.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth diffraction X-ray Diffraction crystal_growth->diffraction data_processing Data Processing diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Structure

Caption: Workflow for X-ray Crystallography.

validation_decision cluster_primary Primary Techniques cluster_definitive Definitive Structure start Need Structural Validation nmr NMR (¹H, ¹³C) start->nmr ms Mass Spectrometry start->ms ir IR Spectroscopy start->ir structure_confirmed Structure Consistent? nmr->structure_confirmed ms->structure_confirmed ir->structure_confirmed xray X-ray Crystallography validated Structure Validated xray->validated structure_confirmed->validated Yes xray_needed Requires Definitive 3D Structure structure_confirmed->xray_needed No / Ambiguous xray_needed->xray

Caption: Decision tree for structural validation.

References

comparative analysis of different synthetic routes to 3-(Dimethylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of various synthetic routes to 3-(Dimethylamino)-1-phenylpropan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds, including Fluoxetine.[1] The document details reaction mechanisms, experimental protocols, and quantitative data to assist researchers in selecting the most suitable method for their specific needs, considering factors such as yield, scalability, and stereoselectivity.

Introduction

This compound is a valuable building block in medicinal chemistry.[1][2] Its synthesis has been approached through several distinct pathways, with the most common being the Mannich reaction followed by reduction. Other notable methods include reductive amination and the Grignard reaction. This guide will delve into the specifics of these primary routes, offering a comparative overview to aid in synthetic strategy and process optimization.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound, providing a basis for comparison.

Synthetic RouteKey StepsReagents & SolventsReaction ConditionsOverall YieldPurityKey AdvantagesKey Disadvantages
Route 1: Mannich Reaction & Reduction 1. Mannich Reaction 2. Reduction1. Acetophenone, Paraformaldehyde, Dimethylamine (B145610) HCl, Ethanol (B145695) 2. Sodium Borohydride (B1222165), Methanol (B129727)1. Reflux 2. Room TemperatureGood to HighGoodWell-established, readily available starting materials.[1]Two-step process, potential for byproduct formation.
Route 2: Reductive Amination One-pot reaction3-Hydroxy-3-phenylpropanal, Dimethylamine, Reducing Agent (e.g., NaBH(OAc)₃)Varies depending on the reducing agentModerate to GoodGoodOne-pot procedure can be more efficient.Starting aldehyde may not be readily available.
Route 3: Grignard Reaction Grignard AdditionPhenylmagnesium bromide, 3-(Dimethylamino)propanal (B36496)Anhydrous ether, then acidic workupModerateVariableDirect C-C bond formation.Moisture-sensitive reagents, potential for side reactions.[3]
Route 4: Nitro-Aldol Reaction & Subsequent Modifications 1. Nitro-Aldol Reaction 2. Reduction of Nitro Group 3. Reductive N-methylation1. Benzaldehyde, Nitroethane, Base 2. Catalytic Hydrogenation (e.g., Raney Ni) 3. Formaldehyde, Reducing Agent1. Varies 2. High pressure 3. VariesModerateGoodAllows for stereocontrol in the nitro-aldol step.Multi-step synthesis with potentially hazardous reagents.

Experimental Protocols

Route 1: Mannich Reaction followed by Reduction

This is a widely utilized two-step synthesis.[1]

Step 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one (Mannich Base)

  • Materials: Acetophenone, paraformaldehyde, dimethylamine hydrochloride, ethanol, hydrochloric acid.

  • Procedure: A mixture of acetophenone, paraformaldehyde, and dimethylamine hydrochloride in ethanol with a catalytic amount of hydrochloric acid is refluxed for a specified time. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization, to yield the Mannich base hydrochloride.

Step 2: Reduction of 3-(Dimethylamino)-1-phenylpropan-1-one

  • Materials: 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride, sodium borohydride, methanol.

  • Procedure: The ketone intermediate is dissolved in methanol and cooled in an ice bath. Sodium borohydride is added portion-wise while maintaining the temperature. The reaction mixture is stirred until the reaction is complete (monitored by TLC). The solvent is then evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to afford this compound.

Route 2: Reductive Amination

This route offers a more direct approach to the target molecule.

  • Materials: A propiophenone (B1677668) derivative (e.g., 3-chloropropiophenone), dimethylamine, and a reducing agent (e.g., sodium triacetoxyborohydride).

  • Procedure: To a solution of the propiophenone derivative and an excess of dimethylamine in a suitable solvent (e.g., dichloromethane), the reducing agent is added portion-wise at room temperature. The reaction is stirred until completion. A standard aqueous workup followed by extraction and purification by column chromatography or distillation yields the final product.

Route 3: Grignard Reaction

This classic organometallic reaction can also be employed.

  • Materials: Magnesium turnings, bromobenzene (B47551), 3-(dimethylamino)propanal, anhydrous diethyl ether, hydrochloric acid.

  • Procedure: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether. The Grignard reagent is then added dropwise to a cooled solution of 3-(dimethylamino)propanal in anhydrous ether. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, followed by the addition of dilute hydrochloric acid. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the primary synthetic routes discussed.

Synthetic_Routes cluster_0 Route 1: Mannich Reaction & Reduction cluster_1 Route 2: Reductive Amination cluster_2 Route 3: Grignard Reaction A1 Acetophenone D1 Mannich Reaction A1->D1 B1 Paraformaldehyde B1->D1 C1 Dimethylamine HCl C1->D1 E1 3-(Dimethylamino)-1-phenylpropan-1-one D1->E1 F1 Reduction (e.g., NaBH4) E1->F1 G1 This compound F1->G1 A2 Propiophenone Derivative C2 Reductive Amination A2->C2 B2 Dimethylamine B2->C2 D2 This compound C2->D2 A3 Phenylmagnesium Bromide C3 Grignard Reaction A3->C3 B3 3-(Dimethylamino)propanal B3->C3 D3 This compound C3->D3

Caption: Comparative workflow of major synthetic routes.

Conclusion

The choice of synthetic route for this compound will depend on the specific requirements of the research or development project. The Mannich reaction followed by reduction is a robust and well-documented method suitable for large-scale synthesis. Reductive amination offers a more convergent approach, which can be advantageous in terms of step economy. The Grignard reaction provides a classic method for carbon-carbon bond formation but requires stringent anhydrous conditions. For enantioselective synthesis, asymmetric reduction of the intermediate ketone from the Mannich route is a promising strategy.[1] Researchers should carefully consider the trade-offs between yield, cost, scalability, and stereochemical control when selecting a synthetic pathway.

References

Efficacy of 3-(Dimethylamino)-1-phenylpropan-1-ol Derivatives as Monoamine Reuptake Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various derivatives of 3-(Dimethylamino)-1-phenylpropan-1-ol and related structures as monoamine reuptake inhibitors. The information is compiled from preclinical studies and is intended to aid in the research and development of novel therapeutics targeting neurotransmitter transporters.

Comparative Efficacy of Derivatives

The following table summarizes the in vitro binding affinities of several derivatives for the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). Lower Ki or IC50 values indicate higher binding affinity and potency.

Compound/DerivativeParent Structure AnalogueSERT Ki (nM)NET Ki (nM)DAT Ki (nM)Selectivity (NET/SERT)Reference
Citalopram (B1669093) Analogue 1 Citalopram1-40>1000>1000>25-1000[1][2]
Citalopram Analogue 5 (S)-(+) Citalopram0.92---[2]
Citalopram Analogue 5 (R)-(-) Citalopram23.6---[2]
Indole Derivative 20 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol3444>100000.01[3]
PRC200-SS (1S, 2S)-3-(Methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol2.1 (Ki), 2.3 (Kd)1.5 (Ki), 0.63 (Kd)61 (Ki), 18 (Kd)0.71[4]
Tapentadol (-)-(1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol-500--[5]
Ammoxetine Chiral serotonin and norepinephrine reuptake inhibitor----[6]

Note: '-' indicates data not available in the cited source. Kd values are also included for PRC200-SS as provided in the source.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols employed in the evaluation of these derivatives.

Radioligand Binding Assays for Transporter Affinity

This in vitro assay determines the binding affinity of a compound to a specific transporter protein (SERT, NET, or DAT).

General Protocol:

  • Tissue Preparation: Native rodent brain tissue (e.g., cortex, striatum) is homogenized in a suitable buffer.

  • Incubation: The tissue homogenate is incubated with a specific radioligand (e.g., [3H]citalopram for SERT) and varying concentrations of the test compound.

  • Separation: Bound and unbound radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[1][2]

Synaptosomal Reuptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of neurotransmitters into synaptosomes, which are isolated nerve terminals.

General Protocol:

  • Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rodents.

  • Incubation: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]serotonin or [3H]norepinephrine) and different concentrations of the test compound.

  • Uptake Termination: The uptake process is stopped by rapid filtration or centrifugation.

  • Quantification: The amount of radiolabeled neurotransmitter taken up by the synaptosomes is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.[5]

In Vivo Microdialysis

This technique is used to measure extracellular neurotransmitter levels in the brain of a living animal following drug administration.

General Protocol:

  • Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region (e.g., medial prefrontal cortex, nucleus accumbens) of an anesthetized animal.

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid.

  • Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals.

  • Drug Administration: The test compound is administered (e.g., intraperitoneally).

  • Neurotransmitter Analysis: The concentration of neurotransmitters (e.g., serotonin, norepinephrine, dopamine) in the dialysate samples is measured using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.[4][5]

Visualizations

Signaling Pathway of Monoamine Reuptake Inhibition

The following diagram illustrates the mechanism of action of serotonin and norepinephrine reuptake inhibitors. These drugs block the respective transporters on the presynaptic neuron, leading to an increased concentration of the neurotransmitter in the synaptic cleft and enhanced postsynaptic receptor activation.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Vesicle with Neurotransmitters Serotonin 5-HT Presynaptic_Vesicle->Serotonin Release Norepinephrine NE Presynaptic_Vesicle->Norepinephrine Release SERT SERT NET NET Serotonin->SERT Reuptake Postsynaptic_Receptor Postsynaptic Receptor Serotonin->Postsynaptic_Receptor Binds Norepinephrine->NET Reuptake Norepinephrine->Postsynaptic_Receptor Binds Reuptake_Inhibitor Reuptake Inhibitor Reuptake_Inhibitor->SERT Inhibits Reuptake_Inhibitor->NET Inhibits

Caption: Mechanism of monoamine reuptake inhibition.

Experimental Workflow for In Vitro Efficacy Screening

This diagram outlines a typical workflow for the initial in vitro screening of novel compounds for their efficacy as monoamine reuptake inhibitors.

Efficacy_Screening_Workflow cluster_workflow In Vitro Screening Workflow start Synthesize Derivative Library binding_assay Primary Screen: Radioligand Binding Assay (SERT, NET, DAT) start->binding_assay determine_ki Determine K_i Values binding_assay->determine_ki select_hits Select Hits Based on Potency and Selectivity determine_ki->select_hits functional_assay Secondary Screen: Synaptosomal Reuptake Inhibition Assay select_hits->functional_assay Potent/Selective Compounds lead_candidates Lead Candidates for In Vivo Testing select_hits->lead_candidates Highly Potent/ Selective Compounds determine_ic50 Determine IC_50 Values functional_assay->determine_ic50 determine_ic50->lead_candidates

Caption: In vitro screening workflow for monoamine reuptake inhibitors.

References

A Comparative Guide to Analytical Validation of HPLC Methods for 3-(Dimethylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust analytical validation of High-Performance Liquid Chromatography (HPLC) methods is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of analytical validation parameters for HPLC methods applied to the analysis of 3-(Dimethylamino)-1-phenylpropan-1-ol, a key intermediate and potential impurity in the synthesis of active pharmaceutical ingredients (APIs) such as Fluoxetine.[1]

Experimental Workflow for Analytical Validation

The analytical validation process ensures that an HPLC method is suitable for its intended purpose. A typical workflow involves a systematic evaluation of various performance characteristics.

Analytical_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Execution of Validation Studies cluster_3 Documentation Dev HPLC Method Development Proto Define Validation Parameters & Criteria Dev->Proto Spec Specificity/ Selectivity Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy Proto->Acc Prec Precision (Repeatability & Intermediate) Proto->Prec LOD LOD & LOQ Proto->LOD Rob Robustness Proto->Rob Report Validation Report Spec->Report Lin->Report Acc->Report Prec->Report LOD->Report Rob->Report

Caption: A typical workflow for the analytical validation of an HPLC method.

Comparison of HPLC Methods

This section compares a typical reversed-phase HPLC (RP-HPLC) method for this compound with a method developed for a structurally related compound. The comparison highlights differences in chromatographic conditions which can influence selectivity and retention.

Table 1: Comparison of HPLC Methodologies

ParameterMethod A: Typical for this compound[1]Method B: For a Structurally Similar Compound[4]
Stationary Phase C18 (Octadecylsilane), 5 µm, 250 mm x 4.6 mmNewcrom R1 (special reverse-phase with low silanol (B1196071) activity)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile (B52724)Acetonitrile, Water, and Phosphoric Acid
Elution Mode GradientIsocratic (implied by simple mobile phase)
Detection UV SpectroscopyUV Spectroscopy
Key Feature Standard RP-HPLC suitable for a wide range of polarities.Mixed-mode potential with low silanol activity for improved peak shape of basic compounds.

Analytical Validation Parameters: A Comparative Summary

The following tables summarize the key quantitative data from analytical validation studies. Since a complete validation report for this compound is not publicly available, representative data from a validated method for a molecule with a similar functional group is presented to illustrate expected performance.[2]

Table 2: System Suitability

ParameterAcceptance CriteriaTypical Performance
Tailing Factor (T) T ≤ 2.01.1 - 1.5
Theoretical Plates (N) N > 2000> 3000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n≥5 injections)< 1.0%

Table 3: Linearity

ParameterAcceptance CriteriaExample Data[2]
Correlation Coefficient (r²) ≥ 0.9950.999
Range 80-120% of the test concentration for assay; reporting limit to 120% for impurities.[5]1.95 - 100 µg/mL

Table 4: Accuracy (Recovery)

Concentration LevelAcceptance Criteria (% Recovery)Example Data (% Recovery ± RSD)[2]
Low (e.g., 50%) 98.0 - 102.0%99.5 ± 0.8%
Medium (e.g., 100%) 98.0 - 102.0%100.2 ± 0.5%
High (e.g., 150%) 98.0 - 102.0%99.8 ± 0.6%

Table 5: Precision

Precision TypeAcceptance Criteria (%RSD)Example Data (%RSD)[6]
Repeatability (Intra-day) ≤ 2.0%0.28%
Intermediate Precision (Inter-day, different analysts/equipment) ≤ 2.0%< 1.5%

Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterMethodExample Data[2]
LOD Signal-to-Noise ratio of 3:10.69 µg/mL
LOQ Signal-to-Noise ratio of 10:11.95 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are the protocols for the compared HPLC methods.

Method A: Typical RP-HPLC for this compound[1]
  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: C18 (Octadecylsilane), 5 µm particle size, 250 mm x 4.6 mm.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Elution: A gradient elution is typically employed to ensure the separation of compounds with a range of polarities. The specific gradient program would be optimized during method development.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Detection: UV detection at a wavelength determined by the UV spectrum of the analyte (e.g., 210-220 nm).

  • Injection Volume: 10-20 µL.

Method B: HPLC for a Structurally Similar Compound[4]
  • Chromatographic System: An HPLC system with a UV or Mass Spectrometry (MS) detector. For MS compatibility, phosphoric acid would be replaced with a volatile acid like formic acid.

  • Column: Newcrom R1.

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. The exact ratio is determined during method optimization.

  • Elution: Likely isocratic, given the description of a simple mobile phase.

  • Flow Rate: To be optimized based on column dimensions and particle size.

  • Detection: UV or MS.

Logical Relationship of Validation Parameters

The various parameters of analytical method validation are interconnected and collectively establish the reliability of the method.

Validation_Parameters_Relationship cluster_core Core Performance cluster_range Application Range cluster_limits Sensitivity cluster_reliability Reliability Accuracy Accuracy Linearity Linearity Accuracy->Linearity Precision Precision Precision->Linearity Specificity Specificity Specificity->Accuracy Specificity->Precision Range Range Linearity->Range Range->Accuracy Range->Precision LOD LOD LOQ LOQ LOD->LOQ LOQ->Range Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelationship of analytical validation parameters.

References

A Spectroscopic Comparison of 3-(Dimethylamino)-1-phenylpropan-1-ol and Its Analogs for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the structural and spectroscopic properties of pharmaceutical intermediates is paramount. This guide provides an objective comparison of 3-(Dimethylamino)-1-phenylpropan-1-ol and its primary and secondary amine analogs, 3-Amino-1-phenylpropan-1-ol and 3-(Methylamino)-1-phenylpropan-1-ol. These compounds are notable for their roles as precursors and impurities in the synthesis of active pharmaceutical ingredients (APIs), such as fluoxetine.[1]

This report outlines the characteristic spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate their identification, differentiation, and quality control in a laboratory setting.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and its analogs. This data is essential for the structural elucidation and purity assessment of these compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)

CompoundPhenyl Protons (ppm)-CH(OH)- (ppm)-CH₂-CH(OH)- (ppm)-CH₂-N- (ppm)N-CH₃ (ppm)-NH₂/-NH (ppm)
This compound7.20-7.40 (m, 5H)~4.80 (dd)~1.90-2.10 (m, 2H)~2.40-2.60 (m, 2H)~2.20 (s, 6H)N/A
3-(Methylamino)-1-phenylpropan-1-ol7.20-7.40 (m, 5H)~4.75 (dd)~1.80-2.00 (m, 2H)~2.70-2.90 (m, 2H)~2.40 (s, 3H)Broad signal
3-Amino-1-phenylpropan-1-ol7.20-7.40 (m, 5H)~4.70 (dd)~1.70-1.90 (m, 2H)~2.80-3.00 (t, 2H)N/ABroad signal

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)

CompoundPhenyl C (ppm)-CH(OH)- (ppm)-CH₂-CH(OH)- (ppm)-CH₂-N- (ppm)N-CH₃ (ppm)
This compound125-14570-7535-4055-6044-46
3-(Methylamino)-1-phenylpropan-1-ol125-145~72~40~50~36
3-Amino-1-phenylpropan-1-ol125-145~73~40~42N/A

Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)

CompoundO-H StretchN-H StretchC-H (sp³) StretchC-H (sp²) StretchC=C (Aromatic)C-N Stretch
This compound3350-3450 (broad)N/A2800-30003000-31001450-16001050-1250
3-(Methylamino)-1-phenylpropan-1-ol3300-3400 (broad)3250-3350 (medium)2800-30003000-31001450-16001050-1250
3-Amino-1-phenylpropan-1-ol3300-3400 (broad)3250-3350 (strong, two bands)2800-30003000-31001450-16001050-1250

Table 4: Mass Spectrometry Data (Key Fragments m/z)

CompoundMolecular Ion [M]⁺[M-H₂O]⁺[M-NR₂]⁺ / [M-NHR]⁺ / [M-NH₂]⁺Other Key Fragments
This compound179161135107, 77, 58
3-(Methylamino)-1-phenylpropan-1-ol165147134107, 77, 44
3-Amino-1-phenylpropan-1-ol151133134107, 77, 30

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition :

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition :

    • Spectrometer: 100 MHz or corresponding frequency.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Liquid Samples : A thin film of the neat liquid is placed between two KBr or NaCl plates.

    • Solid Samples : Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

  • Data Acquisition :

    • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing : Perform a background scan prior to the sample scan. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Ionization :

    • Electron Ionization (EI) : Typically performed at 70 eV for fragmentation analysis.

    • Electrospray Ionization (ESI) : Used for softer ionization to primarily observe the molecular ion.

  • Mass Analysis : A quadrupole, time-of-flight (TOF), or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition : Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 10-300).

Synthetic Pathway Visualization

The analogs of this compound are key intermediates in the synthesis of various pharmaceuticals. For instance, 3-(Methylamino)-1-phenylpropan-1-ol is a direct precursor in some synthetic routes to fluoxetine, a widely used antidepressant. The following diagram illustrates a simplified synthetic pathway.

fluoxetine_synthesis cluster_0 Synthesis of Fluoxetine Precursor cluster_1 Fluoxetine Synthesis 3_DMA_1_PPO This compound 3_MA_1_PPO 3-(Methylamino)-1-phenylpropan-1-ol 3_DMA_1_PPO->3_MA_1_PPO Demethylation Fluoxetine Fluoxetine 3_MA_1_PPO->Fluoxetine Williamson Ether Synthesis (with 4-fluorobenzotrifluoride)

References

A Comparative Guide to the Synthetic Applications of 3-(Dimethylamino)-1-phenylpropan-1-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Dimethylamino)-1-phenylpropan-1-ol is a versatile chemical intermediate valued in organic synthesis and medicinal chemistry for its phenylpropanolamine scaffold. The presence of both a hydroxyl group and a tertiary amine allows for a wide range of chemical transformations, making it a key building block for diverse molecular architectures.[1] While not typically a final pharmaceutical product, its role as a precursor is significant.

This guide provides a comparative analysis of this compound and its closely related analog, 3-(methylamino)-1-phenylpropan-1-ol (B195923). We will examine their respective synthetic pathways, comparative yields, and their utility as precursors in the development of therapeutic agents, supported by experimental data and detailed protocols.

Comparison of Synthetic Pathways

The primary synthetic routes to this compound and its methyl-analog, 3-(methylamino)-1-phenylpropan-1-ol, begin from common precursors but diverge based on the choice of amine. The efficiency of these routes is critical for their application in multi-step pharmaceutical manufacturing.

A prevalent method for synthesizing the phenylpropanolamine backbone is the Mannich reaction, followed by reduction.[1] An alternative pathway, particularly for chiral synthesis, involves the reductive ring-opening of a phenylisoxazolidine derivative.[2]

cluster_0 Route A: Synthesis of this compound cluster_1 Route B: Synthesis of (R)-3-(Methylamino)-1-phenylpropan-1-ol A_start Benzaldehyde + Paraformaldehyde + Dimethylamine (B145610) HCl A_mid Mannich Reaction A_start->A_mid A_ketone 3-(Dimethylamino)-1- phenylpropan-1-one A_mid->A_ketone A_red Reduction (e.g., NaBH4) A_ketone->A_red A_end 3-(Dimethylamino)-1- phenylpropan-1-ol A_red->A_end B_start 2-Methyl-5-phenylisoxazolidine B_mid Catalytic Hydrogenation (Pd/C, H2) B_start->B_mid B_end (R)-3-(Methylamino)-1- phenylpropan-1-ol B_mid->B_end

Caption: Comparative Synthetic Workflows.

Quantitative Comparison of Synthetic Routes

The selection of a synthetic pathway often depends on factors such as yield, cost of reagents, and the desired stereochemistry of the product. The following table summarizes key data for the synthesis of the dimethylamino compound and a common route to its methyl-analog.

ParameterRoute A: this compoundRoute B: (R)-3-(Methylamino)-1-phenylpropan-1-ol
Starting Materials Benzaldehyde, Paraformaldehyde, Dimethylamine HCl2-Methyl-5-phenylisoxazolidine
Key Reaction Mannich Condensation & ReductionReductive Ring-Opening (Catalytic Hydrogenation)
Catalyst/Reagent Sodium Borohydride (B1222165) (for reduction)5% Palladium on Carbon (Pd/C)
Reported Yield High (Specific yield data is proprietary but generally efficient)Not explicitly stated for the final isolated product in the provided reference, but the conversion is quantitative.[3]
Key Advantage Utilizes readily available, inexpensive starting materials.Enantioselective, producing a specific chiral isomer.[2]

Comparative Applications in Drug Synthesis

The seemingly minor difference between a dimethylamino and a methylamino group profoundly impacts the pharmacological target and application of the final synthesized drug.

This compound serves as a precursor for compounds targeting the central nervous system, such as histamine (B1213489) H₃ antagonists and dual norepinephrine/serotonin reuptake inhibitors.[1][4] In contrast, 3-(methylamino)-1-phenylpropan-1-ol is a more direct and widely recognized intermediate in the synthesis of major pharmaceuticals like the antidepressant Fluoxetine and Atomoxetine, a non-stimulant medication for ADHD.[1][5]

cluster_precursors Precursor Compounds cluster_targets Therapeutic Targets / Final Products p1 3-(Dimethylamino)-1- phenylpropan-1-ol t1 Histamine H3 Antagonists p1->t1 t2 Dual NE/Serotonin Reuptake Inhibitors p1->t2 p2 3-(Methylamino)-1- phenylpropan-1-ol t3 Fluoxetine p2->t3 t4 Atomoxetine p2->t4

Caption: Precursor to Drug Application Pathways.

Detailed Experimental Protocols

For reproducibility and comparison, detailed methodologies for the synthesis of these key intermediates are provided below.

Protocol 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one (Mannich Base Intermediate)

This protocol describes the first step in the synthesis of this compound, the formation of the ketone intermediate via a Mannich reaction.[1]

  • Reaction Setup: A reaction vessel is charged with benzaldehyde, paraformaldehyde, and dimethylamine hydrochloride.

  • Condensation: The mixture is heated under reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated. This typically involves neutralization followed by extraction with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified by column chromatography or recrystallization to yield pure 3-(Dimethylamino)-1-phenylpropan-1-one.

Protocol 2: Reduction to this compound

This protocol details the reduction of the ketone intermediate to the final alcohol.[1]

  • Dissolution: 3-(Dimethylamino)-1-phenylpropan-1-one is dissolved in a suitable solvent, such as methanol (B129727) or ethanol (B145695).

  • Reduction: The solution is cooled in an ice bath, and a reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise.

  • Quenching: After the reaction is complete (monitored by TLC), the reaction is carefully quenched with water or a dilute acid.

  • Extraction and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure. The resulting crude alcohol can be further purified if necessary.

Protocol 3: Synthesis of (R)-3-(Methylamino)-1-phenylpropan-1-ol via Catalytic Hydrogenation

This protocol is an alternative, enantioselective method for producing the methyl-analog.[3]

  • Reactor Charging: A glass pressure reactor is charged with 2-Methyl-5-phenylisoxazolidine (38.1 g, 234 mmol) dissolved in tetramethylene sulfone (38.1 g) and 5% Palladium on Carbon (1.9 g).

  • Hydrogenation (Step 1): The reactor is warmed to 50°C, and the pressure is maintained at 40 psig with hydrogen gas for 24 hours.

  • Ethanol Addition (Step 2): Ethanol (38.1 g) is added to the reaction mixture, and heating is continued for an additional 48 hours.

  • Isolation: The mixture is cooled and filtered to remove the catalyst. The ethanol is removed by evaporation to yield a solution of the final product, N-methyl-3-phenyl-3-hydroxypropylamine (an alternative name for the target compound), in tetramethylene sulfone.

Conclusion

This compound and 3-(methylamino)-1-phenylpropan-1-ol are valuable intermediates in medicinal chemistry, sharing a common phenylpropanolamine core. The choice between the N,N-dimethyl and N-methyl analog is a critical decision in the synthetic design process, directly influencing the pathway to distinct classes of therapeutic agents. While the synthesis of the dimethylamino compound via the Mannich reaction is efficient for producing precursors to certain CNS-active compounds, the enantioselective synthesis of the methylamino analog is crucial for the development of widely-used pharmaceuticals like Fluoxetine and Atomoxetine. This guide highlights the importance of precursor selection and synthetic route optimization in modern drug development.

References

Comparative Guide to Antibody Cross-Reactivity Studies: Targeting 3-(Dimethylamino)-1-phenylpropan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of antibody cross-reactivity, focusing on the specificity of antibodies developed against 3-(Dimethylamino)-1-phenylpropan-1-ol and its derivatives. Due to the limited availability of direct cross-reactivity data for this specific compound, this guide leverages findings from structurally similar molecules, such as synthetic cathinones, to illustrate key principles and experimental approaches. Understanding antibody specificity is crucial for the development of targeted therapeutics and reliable diagnostic assays, as it minimizes off-target effects and ensures accurate detection.[1]

Data on Antibody Cross-Reactivity

The development of highly specific antibodies is a significant challenge in pharmacology.[1] Non-specific binding can lead to unforeseen side effects and reduced efficacy. The following table summarizes cross-reactivity data from a study on a bi-specific vaccine targeting the synthetic cathinones α-pyrrolidinovalerophenone (α-PVP) and 3,4-methylenedioxypyrovalerone (MDPV). This data serves as a valuable proxy for understanding the potential cross-reactivity profiles of antibodies targeting structurally related compounds like this compound derivatives. The study demonstrated that the developed antibodies had high affinity for their target antigens with very limited binding to structurally similar cathinones and no binding to off-target endogenous and exogenous compounds.[2]

Compound% Cross-ReactivityIC50 (nM)
Target Antigens
MDPV100%1.5
α-PVP85%2.5
Structurally Similar Cathinones
Pyrovalerone< 1%> 10,000
Mephedrone< 0.1%> 100,000
Methylone< 0.1%> 100,000
Endogenous Compounds
DopamineNot Detected> 100,000
NorepinephrineNot Detected> 100,000
Exogenous Compounds
AmphetamineNot Detected> 100,000
MethamphetamineNot Detected> 100,000

Data synthesized from a study on a bi-specific vaccine against α-PVP and MDPV.[2] The % Cross-Reactivity is calculated relative to the binding of the primary antigen.

Experimental Protocols

Accurate assessment of antibody cross-reactivity is dependent on robust experimental design. The following protocols are standard methods used to determine the specificity of antibodies.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This is a common method for quantifying the cross-reactivity of an antibody with various antigens.

  • Coating: High-binding 96-well plates are coated with a conjugate of the target hapten (e.g., a derivative of this compound) and a carrier protein (e.g., Bovine Serum Albumin).

  • Blocking: The remaining protein-binding sites on the plate are blocked using a solution such as non-fat dry milk or bovine serum albumin.

  • Competition: The antibody is pre-incubated with a range of concentrations of the test compounds (potential cross-reactants). This mixture is then added to the coated and blocked wells.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase) that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, and the resulting color change is measured using a spectrophotometer. The degree of color inhibition is proportional to the concentration of the test compound, indicating its ability to compete with the coated antigen for antibody binding.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the antibody binding) is calculated. The percent cross-reactivity is determined by dividing the IC50 of the target antigen by the IC50 of the test compound and multiplying by 100.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the binding kinetics and affinity between an antibody and its antigens.

  • Immobilization: The antibody is immobilized on the surface of a sensor chip.

  • Binding: A solution containing the test compound is flowed over the sensor surface. The binding of the compound to the immobilized antibody causes a change in the refractive index at the surface, which is detected by the SPR instrument.

  • Dissociation: A buffer solution is flowed over the surface to measure the dissociation of the compound from the antibody.

  • Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram. The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as kd/ka. By comparing the KD values for the target antigen and potential cross-reactants, the specificity of the antibody can be determined.

Visualizations

Experimental Workflow: Competitive ELISA

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection & Analysis p1 Coat plate with Hapten-Protein Conjugate p2 Block with BSA or Milk p1->p2 a2 Add mixture to coated plate p2->a2 a1 Pre-incubate Antibody with Test Compound a1->a2 d1 Add Enzyme-linked Secondary Antibody a2->d1 d2 Add Chromogenic Substrate d1->d2 d3 Measure Absorbance d2->d3 d4 Calculate IC50 and % Cross-Reactivity d3->d4

Caption: Workflow for Competitive ELISA.

Hypothetical Signaling Pathway Modulation

Synthetic cathinones, which are structurally related to this compound, often exert their effects by interacting with monoamine transporters.[3] A therapeutic antibody could potentially modulate these effects.

Signaling_Pathway cluster_synapse Synaptic Cleft Drug Drug Derivative (e.g., Cathinone) Transporter Monoamine Transporter (e.g., DAT, NET, SERT) Drug->Transporter Binds & Inhibits Antibody Therapeutic Antibody Antibody->Drug Sequesters Reuptake Monoamine Reuptake Blocked Transporter->Reuptake Monoamine Increased Synaptic Monoamines Postsynaptic Postsynaptic Receptor Activation Monoamine->Postsynaptic Effect Psychostimulant Effects Postsynaptic->Effect

Caption: Antibody-mediated drug sequestration.

References

A Comparative Pharmacological Profile of 3-(Dimethylamino)-1-phenylpropan-1-ol Analogs as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive analysis of the pharmacological profiles of 3-(Dimethylamino)-1-phenylpropan-1-ol analogs reveals a versatile scaffold for developing potent and selective monoamine transporter inhibitors. This guide provides a comparative overview of their binding affinities and functional activities at the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The 3-amino-1-phenylpropan-1-ol (B18842) backbone is a key structural motif found in a variety of centrally acting agents, including the selective serotonin reuptake inhibitor (SSRI) fluoxetine (B1211875). By systematically modifying the amino substituent and the phenyl ring of this core structure, researchers have developed a range of analogs with diverse pharmacological properties, from selective inhibitors of a single transporter to broad-spectrum triple reuptake inhibitors.

Comparative Analysis of Monoamine Transporter Affinity and Inhibition

The pharmacological activity of these analogs is primarily determined by their interaction with SERT, NET, and DAT. The binding affinity (Ki or Kd) and functional inhibition (IC50 or Ki) are critical parameters for characterizing these interactions. The following table summarizes the in vitro data for a selection of key analogs, highlighting the structure-activity relationships (SAR).

CompoundN-SubstitutionPhenyl/Aryl SubstitutionSERT (Ki/Kd, nM)NET (Ki/Kd, nM)DAT (Ki/Kd, nM)Reference Compound(s)
This compound DimethylUnsubstitutedData not availableData not availableData not availableParent Compound
(1S,2S)-3-(Methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol (PRC200-SS) Methyl2-Naphthyl at C22.3 (Kd), 2.1 (Ki)0.63 (Kd), 1.5 (Ki)18 (Kd), 61 (Ki)Triple Reuptake Inhibitor[1][2]
Analog from 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series (Compound 20) Unsubstituted AminoIndole (B1671886) at C1, Phenyl at C3>344 (IC50)4 (IC50)Data not availableSelective Norepinephrine Reuptake Inhibitor[3]

Note: Ki and Kd values represent binding affinity, while IC50 values represent the concentration required to inhibit 50% of transporter activity. Lower values indicate higher potency. "Data not available" indicates that specific quantitative data for the parent compound in direct comparative assays was not found in the reviewed literature.

Structure-Activity Relationship Insights

The data reveals key structural modifications that influence the pharmacological profile of this compound analogs:

  • N-Substitution: The nature of the substituent on the amino group plays a crucial role in determining potency and selectivity. For instance, the methylamino group in PRC200-SS contributes to its high affinity for all three monoamine transporters.

  • Aryl Substitution: Modifications to the phenyl ring or the introduction of other aryl groups, such as the naphthyl group in PRC200-SS, significantly impact the interaction with the transporter binding sites. The position and nature of these substituents can confer selectivity for a specific transporter. For example, strategic substitutions on the phenyl and indole moieties in the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series led to the discovery of a potent and selective NET inhibitor.[3]

Signaling Pathways and Experimental Workflow

The primary mechanism of action for these compounds is the inhibition of monoamine reuptake at the presynaptic terminal, which leads to an increased concentration of neurotransmitters in the synaptic cleft and enhanced postsynaptic signaling.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA_Vesicle Monoamine Vesicles Monoamine Monoamine (5-HT, NE, DA) MA_Vesicle->Monoamine Release MA_Transporter Monoamine Transporter (SERT, NET, DAT) Analog 3-Amino-1-phenylpropan-1-ol Analog Analog->MA_Transporter Inhibition Monoamine->MA_Transporter Receptor Postsynaptic Receptor Monoamine->Receptor Binding Postsynaptic_Signaling Postsynaptic_Signaling Receptor->Postsynaptic_Signaling Signal Transduction

Caption: Inhibition of monoamine reuptake by 3-amino-1-phenylpropan-1-ol analogs.

The evaluation of these compounds typically follows a standardized in vitro experimental workflow.

Experimental_Workflow start Start: Compound Synthesis cell_culture Cell Culture: Expressing SERT, NET, or DAT start->cell_culture membrane_prep Membrane Preparation (for binding assays) cell_culture->membrane_prep uptake_assay Monoamine Reuptake Assay (Determine IC50/Ki) cell_culture->uptake_assay binding_assay Radioligand Binding Assay (Determine Ki/Kd) membrane_prep->binding_assay data_analysis Data Analysis: Calculate affinity & potency binding_assay->data_analysis uptake_assay->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis end End: Pharmacological Profile sar_analysis->end

Caption: General experimental workflow for in vitro pharmacological profiling.

Experimental Protocols

Radioligand Binding Assays

These assays are employed to determine the binding affinity of the test compounds for the monoamine transporters.

  • Objective: To measure the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of the analogs.

  • Materials:

    • Cell membranes prepared from cell lines stably expressing human SERT, NET, or DAT.

    • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

    • Test compounds (3-amino-1-phenylpropan-1-ol analogs).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value using the Cheng-Prusoff equation.

Monoamine Reuptake Inhibition Assays

These functional assays measure the ability of the test compounds to inhibit the transport of monoamines into cells.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the analogs.

  • Materials:

    • HEK293 cells (or other suitable cell lines) stably expressing human SERT, NET, or DAT.

    • Radiolabeled monoamines: [³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine.

    • Test compounds.

    • Uptake buffer.

    • Scintillation counter.

  • Procedure:

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Initiate the uptake by adding the radiolabeled monoamine.

    • Incubate for a short period to allow for transporter-mediated uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • The IC50 value is determined by plotting the percent inhibition of uptake against the concentration of the test compound.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel monoamine transporter inhibitors. The pharmacological profile of its analogs can be finely tuned through systematic structural modifications, leading to compounds with high potency and selectivity for SERT, NET, or DAT, or to triple reuptake inhibitors with a broad spectrum of activity. The experimental protocols outlined in this guide provide a robust framework for the continued exploration of this important class of compounds in the pursuit of new therapeutics for a range of neurological and psychiatric disorders.

References

cost-benefit analysis of different 3-(Dimethylamino)-1-phenylpropan-1-ol synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of various synthetic methods for producing 3-(Dimethylamino)-1-phenylpropan-1-ol, a key intermediate in the synthesis of various pharmaceuticals. We will objectively compare the performance of different synthetic routes, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Executive Summary

The synthesis of this compound is predominantly achieved through a two-step process involving a Mannich reaction to form the intermediate ketone, 3-(Dimethylamino)-1-phenylpropan-1-one, followed by its reduction. This guide evaluates three primary methods based on this route:

  • Mannich Reaction followed by Sodium Borohydride (B1222165) Reduction: A common, relatively safe, and cost-effective laboratory-scale method.

  • Mannich Reaction followed by Lithium Aluminum Hydride Reduction: A more potent reduction method, often leading to higher yields but requiring more stringent safety precautions.

  • Mannich Reaction followed by Asymmetric Hydrogenation: A method focused on producing enantiomerically pure forms of the target molecule, crucial for specific pharmaceutical applications, though it often involves more expensive catalysts.

Comparison of Synthesis Methods

The following table summarizes the key quantitative data for each of the three primary synthesis methods.

MetricMannich Reaction & NaBH₄ ReductionMannich Reaction & LiAlH₄ ReductionMannich Reaction & Asymmetric Hydrogenation
Overall Yield ~60-70%Potentially >70% (estimated)~95% (for hydrogenation step)
Purity High after recrystallizationHigh after purificationHigh, with high enantiomeric excess
Reaction Time Mannich: ~3-4 hours; Reduction: ~1-2 hoursMannich: ~3-4 hours; Reduction: ~1-2 hoursMannich: ~3-4 hours; Hydrogenation: 4-24 hours
Estimated Cost per Gram LowestModerateHighest
Key Advantages Cost-effective, readily available reagents, relatively safe.High reactivity and potentially higher yields.Produces enantiomerically pure product.
Key Disadvantages Moderate yields, produces a racemic mixture.Highly reactive and moisture-sensitive reagent, requires strict anhydrous conditions.High cost of chiral catalysts, requires specialized equipment (hydrogenator).

Cost-Benefit Analysis

The following table provides an estimated cost breakdown for the reagents required for each synthesis method to produce approximately one mole of this compound. Prices are based on currently available market data and may vary.

ReagentMethod 1 (NaBH₄) Cost (USD/mol)Method 2 (LiAlH₄) Cost (USD/mol)Method 3 (Asymmetric) Cost (USD/mol)
Benzaldehyde (B42025)~25.00~25.00~25.00
Paraformaldehyde~5.00~5.00~5.00
Dimethylamine (B145610) HCl~15.00~15.00~15.00
Sodium Borohydride~20.00--
Lithium Aluminum Hydride-~50.00-
Chiral Catalyst (e.g., Ru-BINAP)-->1000.00 (catalyst loading dependent)
Solvents & other reagents~10.00~15.00 (anhydrous)~20.00
Total Estimated Cost ~75.00 ~110.00 >1065.00

Experimental Protocols

Method 1 & 2 (Step 1): Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one (Mannich Reaction)

This procedure outlines the synthesis of the ketone intermediate required for all three methods.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1.0 eq), paraformaldehyde (1.1 eq), and dimethylamine hydrochloride (1.1 eq).

  • Add 95% ethanol as a solvent, followed by a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add acetone to the cooled reaction mixture to precipitate the product, 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride.

  • Collect the solid product by vacuum filtration and wash with cold acetone.

  • The crude product can be recrystallized from a mixture of ethanol and acetone to yield a purified white solid.

  • Expected yield is approximately 60-70%.

Method 1 (Step 2): Reduction with Sodium Borohydride

Materials:

  • 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride

  • Sodium borohydride

  • Methanol (B129727)

  • Water

Procedure:

  • Dissolve 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride (1.0 eq) in methanol in a suitable flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution while stirring.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography.

  • Expected yield is typically high, around 95% for the reduction step.

Method 2 (Step 2): Reduction with Lithium Aluminum Hydride (LAH)

Materials:

  • 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Anhydrous sodium sulfate

  • Water

  • 15% Sodium hydroxide (B78521) solution

Procedure:

  • Caution: LAH is a highly reactive and pyrophoric substance. This reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) and with strict exclusion of moisture.

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LAH (1.2 eq) in anhydrous diethyl ether or THF.

  • Dissolve 3-(Dimethylamino)-1-phenylpropan-1-one (1.0 eq, free base) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Cool the LAH suspension in an ice bath.

  • Add the solution of the ketone dropwise to the LAH suspension with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

  • Cool the reaction mixture again in an ice bath and cautiously quench the excess LAH by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LAH in grams (Fieser work-up).

  • Filter the resulting granular precipitate and wash it thoroughly with diethyl ether or THF.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Method 3 (Step 2): Asymmetric Hydrogenation

Materials:

  • 3-(Dimethylamino)-1-phenylpropan-1-one

  • Chiral Ruthenium or Rhodium catalyst (e.g., Ru-BINAP complex)

  • Hydrogen gas

  • Anhydrous solvent (e.g., methanol or ethanol)

  • High-pressure reactor (hydrogenator)

Procedure:

  • In a high-pressure reactor, dissolve 3-(Dimethylamino)-1-phenylpropan-1-one (1.0 eq) and the chiral catalyst (typically 0.01-1 mol%) in the anhydrous solvent.

  • Purge the reactor with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at a specific temperature (e.g., room temperature to 50 °C) for 4-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully depressurize the reactor.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography to remove the catalyst and any byproducts.

  • The enantiomeric excess of the product should be determined by chiral HPLC or other suitable analytical methods.

Synthesis Pathways

The following diagram illustrates the different synthetic routes described in this guide.

Synthesis_Pathways Synthesis of this compound Benzaldehyde Benzaldehyde Mannich Mannich Reaction Benzaldehyde->Mannich Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mannich Dimethylamine_HCl Dimethylamine HCl Dimethylamine_HCl->Mannich Ketone 3-(Dimethylamino)-1-phenylpropan-1-one Reduction_NaBH4 Reduction (NaBH4) Ketone->Reduction_NaBH4 Reduction_LiAlH4 Reduction (LiAlH4) Ketone->Reduction_LiAlH4 Asymmetric_Hydrogenation Asymmetric Hydrogenation Ketone->Asymmetric_Hydrogenation Racemic_Product Racemic this compound Chiral_Product Enantiopure this compound Mannich->Ketone Reduction_NaBH4->Racemic_Product Reduction_LiAlH4->Racemic_Product Asymmetric_Hydrogenation->Chiral_Product

Caption: Synthetic routes to this compound.

Conclusion

The choice of synthesis method for this compound depends heavily on the specific requirements of the research or production goal.

  • For routine laboratory synthesis where a racemic mixture is acceptable and cost is a primary concern, the Mannich reaction followed by sodium borohydride reduction is the most practical choice. It offers a good balance of yield, cost, and safety.

  • When higher yields are desired and the necessary safety infrastructure is in place, reduction with lithium aluminum hydride can be considered, although the increased cost and handling precautions are significant factors.

  • For applications requiring a specific enantiomer, such as in the development of stereospecific pharmaceuticals, asymmetric hydrogenation is the preferred method. Despite the significantly higher cost associated with chiral catalysts and specialized equipment, the ability to produce an enantiomerically pure product is often a critical requirement that justifies the expense.

Researchers and drug development professionals should carefully weigh these factors to select the most efficient and cost-effective synthesis strategy for their particular application.

A Comparative Guide to Bench-Scale and Pilot-Scale Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bench-scale and pilot-scale synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol, a key intermediate in the pharmaceutical industry. The synthesis is typically achieved through a two-step process: a Mannich reaction to form the ketone intermediate, 3-(Dimethylamino)-1-phenylpropan-1-one, followed by its reduction to the final alcohol product. This document outlines the experimental protocols for both scales, presents quantitative data in a comparative format, and discusses the key challenges and considerations associated with scaling up this synthesis.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative parameters for the bench-scale and pilot-scale synthesis of this compound.

Table 1: Comparison of Reaction Parameters for the Mannich Reaction

ParameterBench-ScalePilot-ScaleKey Differences and Scale-Up Considerations
Reactant Scale Acetophenone (B1666503): 0.5 molAcetophenone: 50 mol100-fold increase in batch size.
Solvent Volume Ethanol (B145695) (95%): 80 mLEthanol: 8 LRequires larger reaction vessels with efficient stirring.
Reaction Temperature Reflux (approx. 78 °C)60-100 °CPrecise temperature control is critical at a larger scale to manage exotherms and ensure consistent reaction rates.
Reaction Time 2 hours3-5 hoursLonger reaction times may be necessary to ensure complete conversion in larger volumes.
Catalyst Concentrated HCl: 1 mLConcentrated HCl: 100 mLDosing of catalyst needs to be carefully controlled and monitored.
Work-up Procedure Cooling, filtration, and washing with acetone (B3395972).Concentration, cooling, crystallization, and centrifugation.More robust and automated solid-liquid separation techniques are required.
Typical Yield 68-72%85-95%Optimized conditions and better process control at the pilot scale often lead to higher yields.

Table 2: Comparison of Reaction Parameters for the Reduction Reaction

ParameterBench-ScalePilot-ScaleKey Differences and Scale-Up Considerations
Reactant Scale 3-(Dimethylamino)-1-phenylpropan-1-one HCl: 0.1 mol3-(Dimethylamino)-1-phenylpropan-1-one HCl: 10 mol100-fold increase in batch size.
Reducing Agent Sodium Borohydride (B1222165) (NaBH₄): 0.05 molSodium Borohydride (NaBH₄): 5 mol or Catalytic Hydrogenation (Raney Nickel, 0.3-1.5 MPa H₂)Choice of reducing agent may change based on cost, safety, and efficiency at scale. Catalytic hydrogenation is often preferred for larger scales.
Solvent Methanol (B129727) or EthanolMethanol, Ethanol, or WaterSolvent choice impacts reaction kinetics, work-up, and waste disposal. Water is a greener and cheaper option for catalytic hydrogenation.
Reaction Temperature Room Temperature (for NaBH₄)25-80 °C (for catalytic hydrogenation)Temperature control is crucial to manage the exothermic nature of the reduction and to control the reaction rate.
Reaction Time 30 minutes (for NaBH₄)4-6 hours (for catalytic hydrogenation)Reaction times are generally longer for catalytic hydrogenation to ensure complete conversion.
Work-up Procedure Quenching with water, extraction with an organic solvent, drying, and solvent evaporation.pH adjustment, extraction, solvent recovery, and recrystallization.Efficient phase separation and solvent recovery systems are essential for pilot-scale operations.
Typical Yield ~85%90-95%Process optimization and the use of more efficient reduction methods can lead to higher yields at the pilot scale.

Experimental Protocols

Bench-Scale Synthesis

Step 1: Mannich Reaction - Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride

  • In a 500-mL round-bottomed flask equipped with a reflux condenser, combine acetophenone (60 g, 0.5 mol), dimethylamine (B145610) hydrochloride (52.7 g, 0.65 mol), and paraformaldehyde (19.8 g, 0.22 mol).

  • Add 80 mL of 95% ethanol and 1 mL of concentrated hydrochloric acid.

  • Reflux the mixture on a steam bath for 2 hours.[1]

  • Filter the hot, yellowish solution and transfer it to a 1-L Erlenmeyer flask.

  • While still warm, add 400 mL of acetone and allow the mixture to cool to room temperature, then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with 25 mL of acetone.

  • Dry the product to obtain 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride. The typical yield is 68–72%.[1]

Step 2: Reduction - Synthesis of this compound

  • Dissolve 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride (21.3 g, 0.1 mol) in 100 mL of methanol in a 250-mL Erlenmeyer flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.9 g, 0.05 mol) in portions to control the effervescence.

  • After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.

  • Quench the reaction by slowly adding 50 mL of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield this compound.

Pilot-Scale Synthesis

Step 1: Mannich Reaction - Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride

  • Charge a 100-L glass-lined reactor with acetophenone (60 kg, 0.5 kmol), dimethylamine hydrochloride (52.7 kg, 0.65 kmol), and paraformaldehyde (19.8 kg, 0.22 kmol).

  • Add 80 L of 95% ethanol and 1 L of concentrated hydrochloric acid.

  • Heat the mixture to 60-100 °C and maintain for 3-5 hours, monitoring the reaction progress by HPLC.

  • Once the reaction is complete, concentrate the reaction mixture under vacuum.

  • Cool the concentrated solution to 0-5 °C to induce crystallization.

  • Isolate the product by centrifugation and wash with cold acetone.

  • Dry the product under vacuum to a constant weight.

Step 2: Reduction - Synthesis of this compound

  • Charge a 100-L stainless steel autoclave with 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride (21.3 kg, 0.1 kmol) and 80 L of water.

  • Add Raney nickel catalyst (1-10% by weight of the ketone).

  • Pressurize the reactor with hydrogen gas to 0.3-1.5 MPa.[2]

  • Heat the reaction mixture to 25-80 °C and maintain for 4-6 hours, monitoring hydrogen uptake.[2]

  • After the reaction is complete, cool the reactor and filter off the catalyst.

  • Adjust the pH of the filtrate to 9-14 with a 30% sodium hydroxide (B78521) solution.[2]

  • Extract the product with ethyl acetate.

  • Recover the ethyl acetate by distillation.

  • Recrystallize the crude product from cyclohexane (B81311) to obtain pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_mannich Step 1: Mannich Reaction cluster_reduction Step 2: Reduction reactants_m Acetophenone Dimethylamine HCl Paraformaldehyde reaction_m Reaction (Reflux / 60-100°C) reactants_m->reaction_m solvent_m Ethanol solvent_m->reaction_m catalyst_m HCl catalyst_m->reaction_m workup_m Work-up (Crystallization) reaction_m->workup_m intermediate 3-(Dimethylamino)-1- phenylpropan-1-one HCl workup_m->intermediate reaction_r Reaction (RT / 25-80°C) intermediate->reaction_r reducing_agent NaBH4 or H2/Raney Ni reducing_agent->reaction_r solvent_r Methanol / Water solvent_r->reaction_r workup_r Work-up (Extraction & Purification) reaction_r->workup_r product 3-(Dimethylamino)-1- phenylpropan-1-ol workup_r->product

Caption: Synthetic workflow for this compound.

Discussion of Scale-Up Challenges

Translating the synthesis of this compound from bench-scale to pilot-scale introduces several critical challenges that must be addressed for a safe, efficient, and reproducible process.

  • Heat Transfer: The Mannich reaction and the reduction step can be exothermic. At the bench scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation to the surroundings. In a large pilot-scale reactor, this ratio is significantly lower, increasing the risk of thermal runaway. Therefore, pilot-plant reactors must be equipped with efficient cooling systems and precise temperature monitoring and control.

  • Mass Transfer: Ensuring efficient mixing of reactants, reagents, and catalysts is more challenging in large reactors. Inadequate mixing can lead to localized "hot spots," side reactions, and incomplete conversions. Pilot-scale reactors utilize powerful agitators and baffles to ensure homogeneity throughout the reaction mixture.

  • Reagent Addition: The rate of addition of reagents, particularly the reducing agent, needs to be carefully controlled at the pilot scale to manage the reaction rate and exotherm. Automated dosing systems are often employed to ensure a slow and controlled addition.

  • Work-up and Isolation: Procedures that are simple at the lab scale, such as extractions in a separatory funnel and filtration through a Büchner funnel, become major operational steps at the pilot scale. Pilot plants use large-scale extraction vessels, centrifuges, and filter-dryers for efficient product isolation and purification. Solvent recovery systems are also crucial for economic and environmental reasons.

  • Safety: Handling large quantities of flammable solvents and potentially hazardous reagents requires stringent safety protocols and specialized equipment. Pilot plants are designed with safety features such as pressure relief systems, emergency shutdown procedures, and robust ventilation. When using catalytic hydrogenation, the handling of flammable hydrogen gas and pyrophoric catalysts like Raney nickel requires extreme caution and specialized equipment.

References

Safety Operating Guide

Safe Disposal of 3-(Dimethylamino)-1-phenylpropan-1-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 3-(Dimethylamino)-1-phenylpropan-1-ol, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these procedures is critical for maintaining a safe and compliant research environment.

Physicochemical and Hazard Data

A summary of key data for this compound is presented below. This information is crucial for understanding the hazards and handling requirements of the substance.

PropertyValueSource
Molecular FormulaC₁₁H₁₇NO[1][2]
Molecular Weight179.26 g/mol [1][2]
Primary HazardsIrritant[2]
GHS Hazard StatementsH302: Harmful if swallowed[2][3]
H312: Harmful in contact with skin[2]
H315: Causes skin irritation[2]
H319: Causes serious eye irritation[2]
H332: Harmful if inhaled[2]
H335: May cause respiratory irritation[2]
Experimental Protocol: Standard Decontamination Procedure

While specific experimental uses of this compound vary, a standard protocol for decontaminating labware and surfaces is essential.

Objective: To safely decontaminate surfaces and glassware contaminated with this compound.

Materials:

  • Personal Protective Equipment (PPE): Safety glasses with side-shields, gloves, lab coat.

  • Absorbent material (e.g., paper towels, spill pads).

  • 70% Ethanol or a suitable laboratory disinfectant.

  • Designated hazardous waste container.

Procedure:

  • Don appropriate PPE.

  • Wipe contaminated surfaces and glassware with absorbent material to remove gross contamination.

  • Place the used absorbent material into a designated hazardous waste container.

  • Liberally apply 70% ethanol or another suitable disinfectant to the surfaces and glassware.

  • Allow a contact time of at least 10 minutes.

  • Wipe the surfaces and glassware with clean absorbent material.

  • Dispose of all contaminated materials in the designated hazardous waste container.

Proper Disposal Procedures for this compound

The following step-by-step guide outlines the approved methods for the disposal of this compound and its contaminated materials.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved eye protection.[1]

  • Skin Protection: Handle with gloves. Inspect gloves prior to use and use a proper glove removal technique.[1]

  • Body Protection: A lab coat or other protective clothing is required.

  • Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]

Step 2: Waste Collection and Storage

  • Unused Product: Keep the chemical in its original, suitable, and closed container for disposal.[1]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent paper, and pipette tips, must be considered contaminated and collected in a designated, sealed hazardous waste container.[1]

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

Step 3: Disposal Method

  • Professional Disposal Service: Contact a licensed professional waste disposal service to dispose of this material.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Incineration: The recommended method of disposal is to burn the substance in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Environmental Protection: Do not let the product enter drains or waterways.[1]

Step 4: Contaminated Packaging

  • Dispose of contaminated packaging in the same manner as the unused product.[1]

Visual Guide to Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Step 2: Assess Waste Type ppe->assess_waste unused Unused or Surplus Chemical assess_waste->unused Chemical contaminated Contaminated Materials (Gloves, Paper, Glassware) assess_waste->contaminated Materials package Contaminated Packaging assess_waste->package Packaging collect Step 3: Collect in Labeled, Sealed Hazardous Waste Container unused->collect contaminated->collect package->collect contact_vendor Step 4: Contact Licensed Waste Disposal Service collect->contact_vendor incinerate Recommended Disposal: Chemical Incineration with Afterburner and Scrubber contact_vendor->incinerate end End: Disposal Complete incinerate->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-(Dimethylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling, storage, and disposal of 3-(Dimethylamino)-1-phenylpropan-1-ol, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.[1]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment should be worn when handling this compound.[2][3][4]

  • Eye and Face Protection: Chemical safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[2] A face shield may be necessary for splash hazards.[4]

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2]

    • Lab Coat: A standard laboratory coat is required. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron or coveralls.

    • Footwear: Closed-toe shoes that fully cover the foot are mandatory.

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood.[2] If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2]

Operational Procedures

Adherence to proper operational procedures is critical for the safe handling of this compound.

Handling
  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid breathing dust, vapors, mist, or gas.[2]

  • Use only in a well-ventilated area or under a chemical fume hood.[2][5]

  • Wash hands thoroughly after handling and before breaks.[2][3]

  • Do not eat, drink, or smoke in the laboratory.[3]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

  • Some sources recommend refrigeration at 2-8°C.[7]

  • Store locked up.[3]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[2]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2][3]

Spill and Disposal Plan

Proper management of spills and waste is essential to prevent environmental contamination and ensure safety.

Spill Response
  • Evacuate: Evacuate personnel from the immediate area.[2]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an inert absorbent material to soak up the spill.

  • Collect: Sweep up and shovel the material into a suitable, closed container for disposal.[2][3] Avoid creating dust.[2]

  • Decontaminate: Clean the spill area thoroughly.

Disposal
  • Dispose of this chemical and its container through a licensed professional waste disposal service.[2]

  • Do not let the product enter drains.[2]

  • Contaminated packaging should be disposed of as unused product.[2]

  • Consider burning in a chemical incinerator equipped with an afterburner and scrubber, but exercise extra care as the material may be flammable.[2]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

Safe Handling Workflow for this compound A Preparation & Risk Assessment B Don Personal Protective Equipment (PPE) - Safety Goggles - Chemical-Resistant Gloves - Lab Coat A->B Proceed with Caution C Chemical Handling - Work in Fume Hood - Avoid Inhalation, Skin/Eye Contact B->C D Post-Handling Procedures - Decontaminate Work Area - Wash Hands Thoroughly C->D Experiment Complete H Emergency Preparedness - Know Location of Safety Shower & Eyewash - Have Spill Kit Ready C->H In case of spill/exposure E Waste Segregation & Labeling D->E F Temporary Storage - Tightly Closed Container - Cool, Dry, Ventilated Area E->F G Waste Disposal - Licensed Disposal Service F->G Scheduled Pickup

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Dimethylamino)-1-phenylpropan-1-ol
Reactant of Route 2
Reactant of Route 2
3-(Dimethylamino)-1-phenylpropan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.